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Formylhydrazine

Cat. No.: B046547
CAS No.: 624-84-0
M. Wt: 60.056 g/mol
InChI Key: XZBIXDPGRMLSTC-UHFFFAOYSA-N
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Description

Formylhydrazine is a versatile and valuable hydrazine derivative that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its bifunctional structure, featuring both a formyl group and a hydrazine moiety, makes it an essential precursor for the synthesis of a wide array of nitrogen-containing heterocycles, including 1,3,4-oxadiazoles and 1,2,4-triazoles, which are privileged scaffolds in drug discovery. Researchers utilize this compound extensively in the development of novel pharmaceuticals, particularly as a key intermediate for the synthesis of antibacterial, antifungal, and anticancer agents. Its mechanism of action in research contexts often involves acting as a carbonyl hydrazone precursor or a cyclizing agent, enabling the construction of complex molecular architectures. Furthermore, it finds application in materials science for the preparation of polymers and functional materials. This product is provided as a high-purity compound to ensure reproducibility and reliability in experimental outcomes, supporting innovative research and development efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N2O B046547 Formylhydrazine CAS No. 624-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

formohydrazide
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InChI

InChI=1S/CH4N2O/c2-3-1-4/h1H,2H2,(H,3,4)
Source PubChem
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InChI Key

XZBIXDPGRMLSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NN
Source PubChem
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Molecular Formula

CH4N2O
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DSSTOX Substance ID

DTXSID6020642
Record name Formylhydrazine
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Molecular Weight

60.056 g/mol
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CAS No.

624-84-0
Record name Hydrazinecarboxaldehyde
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Formylhydrazine

This compound, also known as formohydrazide, is the simplest member of the hydrazide class of organic compounds.[1] Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a formyl group, makes it a versatile and crucial building block in synthetic organic chemistry.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in research and drug development.

Core Chemical and Physical Properties

This compound is a white, shiny crystalline solid at room temperature.[4][5] It is hygroscopic and sensitive to moisture, often requiring storage in a controlled, inert atmosphere at low temperatures.[4][5][6] The compound is soluble in water as well as various organic solvents, including ethanol (B145695) and benzene.[4][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 624-84-0[1][4][5]
Molecular Formula CH₄N₂O[1][4]
Molecular Weight 60.056 g/mol [1][2]
Appearance White shiny crystalline flakes[4][5][7]
Melting Point 52-57 °C[5][6][7]
Boiling Point 90 °C @ 0.7 mmHg[5][7]
Water Solubility 2.5% (w/v), clear, colorless solution[4][5]
pKa (Predicted) 13.65 ± 0.20[4][5]
Stability Stable under normal conditions; moisture sensitive[4][6]
Storage Conditions Store in freezer (-20°C), inert atmosphere, dark place[4][5][7]

Synthesis and Purification

This compound is produced exclusively through synthetic methods.[4] The most common laboratory and industrial preparations involve the reaction of a hydrazine source with a formic acid derivative.[2][4]

This is a widely used method for producing this compound.

  • Reaction Setup: Mix ethyl formate (B1220265) (200 g) with methanol (B129727) (200 mL) in a suitable reaction vessel and cool the mixture to between 0-10°C using an ice bath.[5]

  • Addition of Hydrazine: While stirring, slowly add a solution of 85% hydrazine hydrate (B1144303) (138 g) and water (20 mL).[4][5]

  • Reaction: After the initial exothermic reaction subsides, gradually heat the mixture to 55-60°C and maintain this temperature with continuous stirring for 18-24 hours.[4][5]

  • Workup: Remove the solvent (methanol and water) by distillation under reduced pressure to yield a crude syrup.[4][5]

  • Crystallization: Add isopropanol (B130326) to the residue, cool the mixture to 0-5°C, and stir for 2 hours to induce crystallization.[5]

  • Isolation: Collect the solid product by filtration, wash with cold isopropanol, and dry to obtain this compound.[5]

To obtain high-purity this compound for sensitive applications:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Dry the crystals in vacuo to remove any residual solvent.[5]

General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) reaction Condensation Reaction (Methanol, 55-60°C) hydrazine->reaction formate Ethyl Formate (HCOOCH₂CH₃) formate->reaction This compound This compound (HCONHNH₂) reaction->this compound ethanol Ethanol (CH₃CH₂OH) reaction->ethanol

Diagram of this compound Synthesis

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the nucleophilic character of its terminal amino (-NH₂) group and its ability to act as a precursor for various heterocyclic systems.[2]

This compound readily reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction to form hydrazones.[2] This reaction is often catalyzed by acid. The nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon.[2] This is followed by the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone.[2]

Mechanism of Hydrazone Formation start This compound + Aldehyde/Ketone step1 Nucleophilic Attack of -NH₂ on C=O Carbon start->step1 Acid Catalyst (H⁺) intermediate Tetrahedral Intermediate (Carbinolamine) step1->intermediate step2 Proton Transfer intermediate->step2 step3 Elimination of Water (Dehydration) step2->step3 end Formylhydrazone Product (R₂C=NNHCHO) step3->end

Reaction of this compound to form a Hydrazone

This compound is a cornerstone in medicinal chemistry for synthesizing nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[2][3] It serves as a key intermediate for building rings like 1,2,4-triazoles and 1,3,4-oxadiazoles, which are found in numerous antibacterial, antifungal, and anticancer agents.[2][5]

While stable under recommended storage conditions, this compound is sensitive to moisture and can disproportionate into 1,2-dithis compound (B1218853) and hydrazine upon storage.[5][6] Thermal analysis shows that its decomposition pathways are complex and can be influenced by the presence of metals, with which it can form coordination complexes.[2] The oxidation of this compound can lead to the formation of formic acid and nitrogen gas, involving the cleavage of the N-N bond.[2] Studies on the broader class of hydrazines indicate that thermal decomposition can proceed through radical mechanisms, initially forming products like ammonia (B1221849) (NH₃) at lower temperatures, and dinitrogen (N₂) and hydrogen (H₂) at higher temperatures.[8]

Spectroscopic and Structural Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound and its derivatives.

Table 2: Spectroscopic Data for this compound

TechniqueObservationInterpretation
IR Spectroscopy Strong absorption around 1650-1700 cm⁻¹; Broad absorptions in the 3200-3400 cm⁻¹ region.C=O (amide) stretching; N-H stretching vibrations of the hydrazide group.
¹H NMR Signals corresponding to the -NH, -NH₂, and -CHO protons. The chemical shifts and coupling patterns are conformation-dependent.[9]Confirms the presence of the different proton environments in the molecule.
¹³C NMR A signal for the carbonyl carbon (C=O) typically in the 160-170 ppm range. The chemical shift difference for this carbon can be used to distinguish between conformers.[9]Identifies the carbonyl carbon.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 60.Confirms the molecular weight of the compound.[1]

Microwave spectroscopy combined with quantum chemical calculations has revealed that this compound exists as two stable conformers: a more stable syn-periplanar form and a less stable anti-periplanar form.[9] NMR studies have further confirmed the presence of different rotamers in solution.[9]

Applications in Drug Development and Research

This compound's primary value lies in its role as a versatile intermediate.[4]

  • Pharmaceutical Synthesis: It is a key precursor for synthesizing a wide range of heterocyclic compounds with therapeutic potential, including anticancer and antimicrobial agents.[2][5]

  • Agrochemicals: It is used in the preparation of certain pesticides and herbicides.[4]

  • Coordination Chemistry: It can act as a bidentate ligand, forming stable complexes with various metal ions like Co(II), Zn(II), and Cd(II).[1]

Workflow for a this compound-based Synthesis start Start: Define Target Molecule (e.g., a 1,2,4-Triazole derivative) step1 Step 1: React this compound with a Carbonyl Compound start->step1 product1 Intermediate: Formylhydrazone step1->product1 step2 Step 2: Cyclization Reaction (e.g., with an amine source) product1->step2 product2 Crude Heterocyclic Product step2->product2 step3 Step 3: Purification (Recrystallization or Chromatography) product2->step3 step4 Step 4: Characterization (NMR, MS, IR) step3->step4 end Final Product: Pure Triazole Derivative step4->end

General Experimental Workflow

Safety and Handling

This compound is classified as a toxic and potentially carcinogenic substance.[4] It is an irritant to the eyes, skin, and respiratory system.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling the compound.[7] All work should be conducted in a well-ventilated fume hood.[4] Due to its hygroscopic nature, it should be handled under an inert atmosphere where possible.[5][6]

References

Synthesis of Formylhydrazine from Hydrazine Hydrate and Formic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylhydrazine is a versatile building block in organic and medicinal chemistry, serving as a crucial precursor for the synthesis of various nitrogen-containing heterocycles.[1] This technical guide provides a comprehensive overview of the synthesis of this compound from the reaction of hydrazine (B178648) hydrate (B1144303) with formic acid and its derivatives. It details experimental protocols, presents quantitative data for comparison, and illustrates the reaction mechanism and experimental workflow through diagrams. This document is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction

This compound (CH₄N₂O), also known as formic acid hydrazide, is a bifunctional molecule featuring both a formyl group and a hydrazine moiety.[1] This unique structure makes it an essential intermediate in the synthesis of a wide array of heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which are prominent scaffolds in many pharmaceutical agents.[1] The primary methods for synthesizing this compound involve the direct condensation of hydrazine hydrate with formic acid or the reaction of hydrazine hydrate with a formic acid ester, typically ethyl formate (B1220265). This guide will explore these synthetic routes in detail.

Synthetic Methodologies

Two primary methodologies are commonly employed for the synthesis of this compound: direct condensation with formic acid and acylation with a formic acid ester.

Direct Condensation with Formic Acid

This is the most straightforward approach, relying on a classic acid-catalyzed condensation mechanism.[1] The reaction involves a nucleophilic attack of a nitrogen atom from hydrazine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule.[1]

Reaction Scheme:

NH₂NH₂·H₂O + HCOOH → HCONHNH₂ + 2H₂O

A critical aspect of this method is maintaining a 1:1 molar ratio of hydrazine hydrate to formic acid to achieve high yields and purity.[1] An excess of formic acid can lead to the formation of the undesired byproduct, N,N'-dithis compound.[1] The reaction is typically conducted at room temperature (20–25°C) with continuous stirring, and under optimized conditions, can yield this compound in the range of 85% to 90%.[1]

Reaction with Formic Acid Esters

An alternative route involves the use of formic acid esters, such as ethyl formate or methyl formate, as the acylating agent.[1] This method proceeds via a nucleophilic substitution reaction where hydrazine hydrate attacks the carbonyl carbon of the ester.[1]

Reaction Scheme:

NH₂NH₂·H₂O + HCOOR → HCONHNH₂ + ROH + H₂O (R = ethyl, methyl)

This approach offers different reaction condition possibilities. One common procedure involves refluxing hydrazine hydrate with ethyl formate in a solvent like ethanol (B145695) for an extended period, often around 18 hours.[1][2][3] Another reported method emphasizes a low-temperature approach, reacting hydrazine hydrate with ethyl formate at 0°C, which is claimed to produce a high yield without the need for high temperatures.[4]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods for this compound

MethodReactantsKey ConditionsYieldSource
Direct CondensationHydrazine Hydrate, Formic Acid1:1 molar ratio, Room Temp (20-25°C)85-90%[1]
Ester AcylationHydrazine Hydrate, Ethyl FormateReflux in ethanol, 18 hoursNot specified[1][2][3]
Ester AcylationHydrazine Hydrate, Methyl FormateReflux in methanol (B129727) or ethanol (65–70°C), 4-6 hoursNot specified[1]
Low-Temperature Ester AcylationHydrazine Hydrate, Ethyl Formate0°CHigh[4]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueSource
Molecular FormulaCH₄N₂O[5]
Molecular Weight60.056 g/mol [1][5]
Melting Point52-57 °C (lit.)
51-58 °C[5]
54-58 °C[2]
~55 °C[2]
Boiling Point90°C / 0.7 mmHg (lit.)
51-58 °C[5]
¹H NMR (300 MHz, D₂O) δ 8.18 (s, 1H)[6]
¹H NMR (300 MHz, DMSO-d₆) δ 8.481 (s, 1H)[6]
IR (KBr disc) N-H stretching: ~3300 cm⁻¹, C=O (Amide I) stretching: ~1650 cm⁻¹[1]

Experimental Protocols

Protocol 1: Synthesis via Direct Condensation with Formic Acid

This protocol is based on the general description of the direct condensation method.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate.

  • Reagent Addition: While stirring, slowly add an equimolar amount of formic acid to the flask. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Continue stirring the mixture at room temperature (20-25°C) for several hours until the reaction is complete.

  • Work-up and Purification: The product can be isolated by removing any excess water, potentially under reduced pressure. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.[2]

Protocol 2: Synthesis via Reflux with Ethyl Formate (from Organic Syntheses)

This protocol is adapted from a procedure for an intermediate step in the synthesis of 4-amino-4H-1,2,4-triazole.[3]

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with an efficient water condenser, place 148 g (2 moles) of ethyl formate and 150 ml of 95% ethanol.[3]

  • Reagent Addition: Cautiously add 120 g (2 moles) of 85% hydrazine hydrate to this solution with shaking over a period of 10 minutes. The reaction can be vigorous.[3]

  • Reaction: After the initial reaction has subsided, reflux the solution on a steam bath for 18 hours.[3]

  • Isolation of Crude Product: Remove the bulk of the water and ethanol by evaporation under reduced pressure until the volume in the flask is about 150 ml. The resulting syrup is crude this compound.[3]

  • Purification: The crude product can be purified by recrystallization from ethanol.[2]

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed condensation reaction between hydrazine and formic acid.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Hydrazine H₂N-NH₂ Intermediate H₂N-NH₂⁺-CH(OH)O⁻ Hydrazine->Intermediate Nucleophilic Attack FormicAcid HCOOH FormicAcid->Intermediate This compound HCONHNH₂ Intermediate->this compound Dehydration Water H₂O

Caption: Reaction mechanism of this compound synthesis.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis of this compound.

ExperimentalWorkflow start Start reactants Combine Hydrazine Hydrate and Formic Acid/Ester start->reactants reaction Stir at Specified Temperature (e.g., Room Temp or Reflux) reactants->reaction workup Isolate Crude Product (e.g., Evaporation) reaction->workup purification Purify by Recrystallization workup->purification characterization Characterize Product (MP, NMR, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from hydrazine hydrate and formic acid or its esters is a well-established and efficient process. The choice between direct condensation and ester acylation may depend on factors such as available equipment, desired reaction conditions, and scale. This guide provides the essential technical details to aid researchers in the successful synthesis and characterization of this important chemical intermediate. Careful control of stoichiometry and reaction conditions is paramount to achieving high yields and purity.

References

Formylhydrazine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formylhydrazine, identified by the CAS number 624-84-0, is a simple yet versatile organic compound that serves as a crucial building block in synthetic and medicinal chemistry.[1][2][3] Also known by synonyms such as formic acid hydrazide and formohydrazide, it is a derivative of hydrazine (B178648) and one of the simplest members of the hydrazide class of compounds.[1][3] Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a formyl group, makes it an indispensable precursor for the synthesis of a wide range of nitrogen-containing heterocycles.[2] This guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis protocols, chemical reactivity, and significant applications in drug discovery and development.

Physicochemical and Safety Data

This compound is a colorless to pale yellow crystalline solid or liquid with a pungent, ammonia-like odor.[1] It is soluble in water and various organic solvents.[1][4] Due to its potential toxicity and carcinogenicity, it should be handled with appropriate safety precautions in a controlled laboratory environment.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 624-84-0[1][2][3][4][5][6][7]
Molecular Formula CH₄N₂O[1][2][3]
Molecular Weight 60.056 g/mol [2][3]
Appearance White to pale yellow crystalline flakes or liquid[1][5][6]
Melting Point 52-58 °C[4][5][6]
Boiling Point 90 °C at 0.7 mmHg[4][5]
Density ~1.094 - 1.325 g/cm³[5][6]
Flash Point >112 °C[6]
Solubility Soluble in water, ethanol (B145695), benzene, ether, chloroform[1][4]
InChI Key XZBIXDPGRMLSTC-UHFFFAOYSA-N[2][3]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
Harmful if swallowed, inhaled, or absorbed through the skin.[1]Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Causes skin, eye, and respiratory tract irritation.[1][4]In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Suspected carcinogen.[1]Store in a cool, dry, dark, and inert atmosphere, away from incompatible materials like strong oxidizing agents.[5][6]
Moisture sensitive and hygroscopic.[1][6]Keep container tightly closed.

Synthesis of this compound

This compound is produced exclusively through synthetic methods, as it does not occur naturally in significant amounts.[1] The most common and direct industrial methods involve the condensation reaction of hydrazine with a formic acid derivative.[1][2]

Key Synthetic Routes
  • From Hydrazine Hydrate (B1144303) and Formic Acid: This is a straightforward method involving the direct acid-catalyzed condensation of hydrazine hydrate with formic acid.[2] The reaction is typically performed under controlled, low-temperature conditions to prevent decomposition.[1] A 1:1 molar ratio is crucial to avoid the formation of the N,N'-dithis compound byproduct.[2]

  • From Hydrazine Hydrate and Formic Acid Esters: A widely used laboratory and industrial preparation involves the reaction of hydrazine hydrate with a formic acid ester, such as ethyl formate (B1220265) or methyl formate.[1][2] This reaction is generally carried out in an alcohol solvent and may require refluxing for several hours.[1][2]

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Hydrazine Hydrazine Source (e.g., Hydrazine Hydrate) Reaction Condensation Reaction (Solvent: e.g., Ethanol) Hydrazine->Reaction Formyl Formylating Agent (e.g., Formic Acid, Ethyl Formate) Formyl->Reaction Crude Crude this compound Reaction->Crude Yields ~85-90% under optimized conditions Purification Purification (e.g., Recrystallization, Distillation) Crude->Purification Final Pure this compound (CAS: 624-84-0) Purification->Final

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from Ethyl Formate and Hydrazine Hydrate

The following protocol is adapted from established synthetic procedures.[1][5][8][9]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine ethyl formate (148 g) and 95% ethanol (150 mL).[8][9]

  • Carefully and slowly add 85% hydrazine hydrate (120 g) to the solution over a period of 10 minutes with continuous stirring or shaking.[1][8][9] The reaction can be vigorous.[9]

  • Once the initial reaction subsides, heat the mixture to reflux using a steam bath and maintain reflux for 18 hours.[1][8][9]

  • After reflux, remove the bulk of the ethanol and water by distillation under reduced pressure to obtain a crude syrup.[1][8][9]

  • To the residue, add isopropanol and cool the mixture to 0-5 °C. Stir for 2 hours to induce crystallization.[5]

  • Collect the solid product by filtration, wash with cold isopropanol, and dry in vacuo to yield pure this compound.[5]

Chemical Reactivity and Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents.[1][2] Its utility stems from its ability to act as a precursor to carbonyl hydrazones or as a cyclizing agent to construct complex molecular architectures.[2]

Synthesis of Heterocyclic Scaffolds

This compound is extensively used for the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles, which are known to exhibit a wide range of biological activities.[2] These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][10][11]

  • 1,2,4-Triazoles: this compound can react with various reagents to form 1,2,4-triazole (B32235) derivatives. For example, it is a precursor in the synthesis of 4-amino-1,2,4-triazole.[8][9]

  • Anticancer Agents: It is used in the synthesis of complex molecules with potential anticancer activity, such as 6-N-formylamino-12,13-dihydro-1,11-dihydroxy-13-(beta-D-glucopyranosyl)-5H-indolo[2,3-a]-pyrrolo[3,4-c]carbazole-5,7(6H)-dione.[5]

  • Anticonvulsants: The compound is also utilized in the synthesis of quinoline (B57606) derivatives that act as anticonvulsants.[6]

  • Antibacterial Agents: this compound is a key component in the synthesis of azaindazoles, which function as inhibitors of bacterial DNA ligase.[6]

G Role of this compound in Heterocyclic Synthesis cluster_reactions Reaction Pathways cluster_products Heterocyclic Products cluster_applications Therapeutic Applications FH This compound (CAS: 624-84-0) R1 Reaction with Amides/Thioamides FH->R1 R2 Reaction with Orthoesters FH->R2 R3 Reaction with Isothiocyanates FH->R3 Triazole 1,2,4-Triazoles R1->Triazole Oxadiazole 1,3,4-Oxadiazoles R2->Oxadiazole Thiadiazole 1,3,4-Thiadiazoles R3->Thiadiazole App Anticancer Antifungal Antibacterial Anticonvulsant Triazole->App Oxadiazole->App Thiadiazole->App

Caption: this compound as a precursor in drug development.

Biological Activity of this compound Derivatives

Research has demonstrated that derivatives of this compound possess significant biological activities. For instance, novel hydrazine and hydrazide derivatives of 3-formylchromone have shown antimicrobial and antiproliferative effects.[10] These compounds were found to inhibit the growth of various microbial strains and influence cell proliferation in human and mouse cell lines.[10] The broad pharmacological activities of benzopyrone derivatives, which can be synthesized using this compound, include antitumor, antioxidant, and anti-HIV properties.[10] The versatility of the hydrazine moiety allows for numerous chemical modifications, making it a valuable scaffold in the search for new and effective therapeutic agents.[10][11][12]

Conclusion

This compound (CAS No. 624-84-0) is a cornerstone intermediate in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity enable the construction of diverse and complex heterocyclic molecules. For researchers and professionals in drug development, a thorough understanding of this compound's properties and chemical behavior is essential for designing novel therapeutics to address a range of diseases, from bacterial infections to cancer. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

References

An In-depth Technical Guide to the Molecular Weight of Formohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the molecular weight of formohydrazide (CH₄N₂O), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the foundational principles and detailed calculations necessary to determine its molecular weight, presented in a clear and structured format for ease of reference and application in a laboratory setting.

Molecular Composition and Structure

Formohydrazide, also known as formic hydrazide or hydrazinecarboxaldehyde, is a simple organic compound with the molecular formula CH₄N₂O.[1][2][3][4] Its structure consists of a formyl group attached to a hydrazine (B178648) moiety. Understanding the elemental composition is the first step in determining the molecular weight.

Atomic Weights of Constituent Elements

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. These values represent the weighted average of the masses of the naturally occurring isotopes of each element.

The atomic weights of the elements present in formohydrazide are detailed in the table below.

Data Presentation: Atomic Composition and Molecular Weight Calculation

The quantitative data pertaining to the molecular weight of formohydrazide is summarized in the following table. This structured format allows for a clear comparison of the contribution of each element to the total molecular weight.

ElementSymbolQuantityStandard Atomic Weight (u)Total Contribution (u)
CarbonC112.01112.011
HydrogenH41.0084.032
NitrogenN214.00728.014
OxygenO115.99915.999
Total 60.056

The calculated molecular weight of formohydrazide is 60.056 g/mol .[2] This value is consistent with figures found in scientific literature and chemical databases.[1][3][4]

Experimental Protocols

The determination of the molecular weight of a compound like formohydrazide in a laboratory setting typically involves mass spectrometry. A detailed, generalized protocol for this is provided below.

Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation:

    • Dissolve a small, accurately weighed sample of formohydrazide in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

  • Instrumentation Setup:

    • Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range.

  • Sample Infusion and Ionization:

    • Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Use a heated capillary and nebulizing gas (typically nitrogen) to facilitate desolvation and the formation of gas-phase ions.

  • Mass Analysis:

    • Set the mass analyzer to scan a mass-to-charge (m/z) range that includes the expected molecular weight of formohydrazide (e.g., m/z 50-100).

    • Acquire mass spectra in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. The m/z value of this peak will be approximately 61.063 (60.056 + 1.007, the mass of a proton).

    • The molecular weight of the neutral formohydrazide molecule is determined by subtracting the mass of the proton from the observed m/z value.

Visualization of Molecular Weight Calculation

The logical relationship between the elemental composition and the final molecular weight is illustrated in the following diagram.

MolecularWeightCalculation cluster_elements Elemental Composition of Formohydrazide (CH4N2O) cluster_sum Summation of Atomic Weights cluster_result Final Molecular Weight C Carbon (C) 1 x 12.011 u Sum Total Contribution (12.011 + 4.032 + 28.014 + 15.999) u C->Sum H Hydrogen (H) 4 x 1.008 u H->Sum N Nitrogen (N) 2 x 14.007 u N->Sum O Oxygen (O) 1 x 15.999 u O->Sum MW Molecular Weight of Formohydrazide 60.056 g/mol Sum->MW

Caption: Workflow for calculating the molecular weight of formohydrazide.

References

Solubility Profile of Formylhydrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the solubility of formylhydrazine in water and various organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.

Executive Summary

This compound (CAS No. 624-84-0), a simple hydrazide derivative, is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its solubility is a critical parameter for its application in various reaction media. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaCH₄N₂O[1]
Molecular Weight60.06 g/mol [2]
Melting Point52-57 °C[2][3]
AppearanceWhite shiny crystalline flakes[3][4]
HygroscopicityHygroscopic[3][4]

Solubility Data

The solubility of this compound has been reported in various solvents. The following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data
SolventSolubilityTemperatureNotesReference
Water50 mg/mLNot Specified-[2]
Water2.5% (w/v, assumed)Not SpecifiedDescribed as "clear, colorless" solution. The w/v assumption is based on common laboratory practice but is not explicitly stated in the source.[2][3][4][5]
Qualitative Solubility Data
SolventSolubilityReference
BenzeneSoluble[5][6]
ChloroformSoluble[6]
EthanolSoluble[1][5][6]
EtherSoluble[6]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for the solubility of this compound was not found in the reviewed literature, a standard and widely accepted method for determining the thermodynamic solubility of a solid in a liquid is the Shake-Flask Method . This method is considered the "gold standard" for its reliability.

Principle

The shake-flask method involves equilibrating a surplus of the solid compound with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of this compound to a vial or flask containing a known volume of the solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the container and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100mL.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Solubility Determination (Shake-Flask Method) A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Seal and agitate at constant temperature (e.g., 24-48h). A->B C 3. Phase Separation Allow undissolved solid to settle. B->C D 4. Sampling & Filtration Withdraw supernatant and filter (e.g., 0.45 µm filter). C->D E 5. Dilution Accurately dilute the filtered saturated solution. D->E F 6. Analysis Determine concentration using a validated analytical method (e.g., HPLC). E->F G 7. Calculation Calculate solubility based on concentration and dilution factor. F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound in water and selected organic solvents. For applications requiring precise solubility values, it is recommended to perform experimental determination using a standardized protocol such as the shake-flask method outlined herein. The provided information serves as a valuable resource for researchers and professionals working with this compound.

References

Stability and Storage Conditions for Formylhydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for formylhydrazine (CAS No. 624-84-0). Understanding the stability profile of this versatile reagent is critical for ensuring its quality, safety, and performance in research and development, particularly in the synthesis of pharmaceutical intermediates. This document outlines the known degradation pathways, recommended storage conditions, and analytical methodologies for assessing the stability of this compound.

Physicochemical Properties

This compound is a hygroscopic, white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CH₄N₂O[1]
Molecular Weight 60.06 g/mol [1]
Melting Point 52-57 °C (lit.)[2]
Boiling Point 90 °C at 0.7 mmHg (lit.)[2]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water and ethanol.[2]
Hygroscopicity Hygroscopic[3]

Stability and Degradation Profile

This compound is stable under normal temperatures and pressures when stored correctly. However, it is susceptible to degradation through several pathways, including hydrolysis, oxidation, and disproportionation. It is particularly sensitive to moisture and incompatible with strong oxidizing agents and strong bases.[3]

Hydrolysis

In aqueous solutions, particularly under acidic conditions, this compound can undergo hydrolysis. The mechanism involves a second proton transfer to the monoprotonated substrate, followed by nucleophilic attack by water.[4] At higher acidities, bisulfate ions can act as the nucleophile.[4]

Oxidation

As a hydrazine (B178648) derivative, this compound is a reducing agent and is susceptible to oxidation.[3] Oxidation can lead to the formation of formic acid and nitrogen gas through the cleavage of the N-N bond.[5] The presence of metal ions can catalyze the oxidation of hydrazines.

Disproportionation

On storage, this compound may disproportionate into 1,2-dithis compound (B1218853) and hydrazine.[2] This reaction is a known instability for some hydrazide compounds.

Thermal Decomposition

When heated to decomposition, this compound emits toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2] Studies on the thermal decomposition of hydrazine and its derivatives show that the decomposition mechanism is influenced by temperature, pressure, and the presence of catalytic surfaces.[6][7] At lower temperatures, ammonia (B1221849) is a primary decomposition product of hydrazine, while at higher temperatures, nitrogen and hydrogen gases are dominant.[6]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended. A summary of these conditions is provided in Table 2.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference(s)
Temperature Store in a freezer, under -20°C. Store below 10°C.To minimize thermal degradation and disproportionation.[2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation by atmospheric oxygen.[2][3]
Light Keep in a dark place.To prevent potential photodegradation.[2]
Moisture Keep container tightly closed in a dry place.This compound is hygroscopic and moisture-sensitive.[3]
Incompatible Materials Strong oxidizing agents, strong bases, acids, and metal oxides.To prevent hazardous reactions and catalytic decomposition.[3]

Material Compatibility

Proper selection of container materials is crucial for the safe storage of this compound and to prevent catalytic decomposition. Based on general knowledge of hydrazine and its derivatives, the following recommendations are made, summarized in Table 3.

Table 3: Material Compatibility for this compound Storage

MaterialCompatibilityRationaleReference(s)
Glass (Borosilicate) GoodGenerally inert, but prolonged storage may lead to slow leaching of silica.[3]
Stainless Steel (e.g., 304L, 316L) ExcellentRecommended for extended bulk storage of hydrazine solutions.[3]
Polytetrafluoroethylene (PTFE) ExcellentHighly inert to a wide range of chemicals.[General Knowledge]
Polypropylene (PP), Polyethylene (HDPE) GoodOften used for containers of hydrazine solutions.[General Knowledge]
Rubber and Cork PoorAttacked by hydrazine solutions.[3]
Aluminum Alloys VariableCompatibility depends on the specific alloy and passivation.[8]
Copper, Lead, Manganese, Molybdenum Oxides PoorCan act as catalysts for decomposition.[3]

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following are generalized protocols for conducting such studies.

General Forced Degradation Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid sample at a specified temperature (e.g., 70°C) for a specified time.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC or GC-MS).

Stability-Indicating HPLC Method (Hypothetical Example)

The following is a hypothetical HPLC method that could be developed and validated for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Logical Workflow for this compound Stability Assessment

cluster_0 Stability Assessment Initiation cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Data Analysis and Reporting A Procure/Synthesize this compound B Characterize Initial Purity and Identity A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photodegradation B->G J Analyze Stressed Samples C->J D->J E->J F->J G->J H Develop Stability-Indicating HPLC/GC-MS Method I Method Validation (ICH Guidelines) H->I I->J K Identify Degradation Products J->K L Determine Degradation Pathways K->L M Establish Storage Conditions & Shelf-Life L->M

Caption: A logical workflow for assessing the stability of this compound.

Potential Degradation Pathways of this compound

FH This compound (HCONHNH2) HY Hydrolysis FH->HY OX Oxidation FH->OX DI Disproportionation FH->DI TD Thermal Decomposition FH->TD FA Formic Acid (HCOOH) HY->FA HZ Hydrazine (N2H4) HY->HZ OX->FA N2 Nitrogen Gas (N2) OX->N2 DI->HZ DFH 1,2-Dithis compound (HCONHNHCHO) DI->DFH GAS Gaseous Products (NOx, CO, CO2) TD->GAS

Caption: Potential degradation pathways of this compound under various stress conditions.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. This technical guide summarizes the key aspects of its stability profile, including its susceptibility to hydrolysis, oxidation, and disproportionation. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is paramount for maintaining its quality and minimizing the formation of impurities. The provided experimental frameworks and visualizations serve as a foundation for researchers to design and execute robust stability studies for this compound and related compounds.

References

A Technical Guide to the Spectroscopic Analysis of Formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for formylhydrazine (CH₄N₂O), a compound of interest in various chemical and pharmaceutical contexts. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental workflows are also provided to guide researchers in obtaining similar spectroscopic information.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide critical insights into its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

SolventChemical Shift (δ) in ppm
D₂O8.18
DMSO-d₆8.481

Table 1: ¹H NMR chemical shift data for this compound in different solvents.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is characterized by a signal for the carbonyl carbon, which is typical for an amide-like carbonyl group.[2]

FeatureDescription
Carbonyl Carbon SignalA characteristic chemical shift indicative of an amide-like carbonyl group.[2]

Table 2: Key features of the ¹³C NMR spectrum of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is fundamental for identifying the functional groups present in this compound. The vibrational bands in the IR spectrum are characteristic of specific bonds within the molecule.

Vibrational ModeWavenumber (cm⁻¹)
N-H stretching~3300
C=O stretching (Amide I)~1650

Table 3: Characteristic IR absorption bands for this compound.[2]

Upon coordination with a metal ion, significant shifts in these bands can be observed, providing insights into the coordination mode of the ligand.[2]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation patterns of this compound.[2] The mass-to-charge ratio of the ions provides a molecular fingerprint of the compound.

TechniqueObservation
Electron Ionization (EI)The mass spectrum reveals characteristic peaks that aid in the identification of this compound.[2][3]
Molecular Ion (M+)The formation of a molecular ion is a key feature in the mass spectrum.[2]

Table 4: Mass spectrometry data for this compound.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published, this section outlines generalized methodologies for obtaining NMR, IR, and MS data.

NMR Spectroscopy Workflow

Obtaining high-quality NMR spectra involves careful sample preparation and instrument setup. The following workflow outlines the key steps.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve this compound in Deuterated Solvent (e.g., D₂O, DMSO-d₆) b Transfer to NMR Tube a->b c Insert Sample into NMR Spectrometer b->c Prepared Sample d Shim and Tune the Spectrometer c->d e Acquire ¹H and ¹³C NMR Spectra d->e f Fourier Transform e->f Raw Data (FID) g Phase and Baseline Correction f->g h Integrate and Analyze Peaks g->h i Structural Elucidation h->i Processed Spectrum

Figure 1: General workflow for NMR spectroscopic analysis.
IR Spectroscopy Workflow

IR spectroscopy provides a rapid and non-destructive method for identifying functional groups. The general workflow is as follows.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Sample (e.g., KBr pellet, Nujol mull, or neat liquid) b Place Sample in FTIR Spectrometer a->b Prepared Sample c Acquire IR Spectrum b->c d Identify Characteristic Absorption Bands (e.g., N-H, C=O) c->d Raw Spectrum e Compare with Reference Spectra d->e f f e->f Functional Group Identification

Figure 2: General workflow for IR spectroscopic analysis.
Mass Spectrometry Workflow

Mass spectrometry is a destructive technique that provides information on the molecular weight and fragmentation of a compound. The general workflow is outlined below.

MS_Workflow cluster_prep Sample Introduction cluster_acq Analysis cluster_proc Data Interpretation a Introduce Sample into the Mass Spectrometer (e.g., direct infusion, GC/LC) b Ionize the Sample (e.g., Electron Ionization) a->b Sample c Separate Ions by Mass-to-Charge Ratio b->c d Detect the Ions c->d e Generate Mass Spectrum d->e Ion Signal f Analyze Molecular Ion and Fragmentation Pattern e->f g g f->g Molecular Weight and Structural Information

Figure 3: General workflow for Mass Spectrometry analysis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Formylhydrazine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylhydrazine (FH), the simplest acylhydrazide, serves as a fundamental building block in coordination chemistry and drug design. Its ability to act as a versatile ligand, coordinating with metal ions through its oxygen and nitrogen donor atoms, gives rise to a diverse range of metal complexes with intriguing structural features and potential pharmacological applications. The precise three-dimensional arrangement of atoms within these complexes, known as their crystal structure, is paramount in understanding their chemical behavior, stability, and biological activity. This technical guide provides an in-depth exploration of the crystal structure of this compound complexes, focusing on quantitative data, detailed experimental methodologies, and the logical flow of synthesis and characterization.

This compound typically acts as a bidentate ligand, coordinating to metal centers through the carbonyl oxygen and the terminal amino nitrogen to form stable five-membered chelate rings.[1] This chelation is a key feature influencing the geometry and properties of the resulting complexes. While a vast number of coordination compounds with hydrazine (B178648) derivatives have been studied, detailed crystallographic data for simple this compound complexes are less common in the literature. This guide will focus on well-characterized examples to provide a foundational understanding.

Crystal Structure Data of Divalent Metal this compound Complexes

The most comprehensively characterized this compound complexes to date are those with Zinc(II) and Cobalt(II), as reported by Srinivasan, Govindarajan, and Harrison in 2009.[2] These isostructural complexes, with the general formula [M(CH₄N₂O)₂(H₂O)₂]·2NO₃, provide a clear example of this compound's coordinating behavior.

Crystallographic Data
Parameter[Zn(fh)₂(H₂O)₂]·2NO₃[2][Co(fh)₂(H₂O)₂]·2NO₃[2]
Chemical FormulaC₂H₁₂N₆O₁₀ZnC₂H₁₂CoN₆O₁₀
Formula Weight361.57355.12
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
a (Å)5.123(1)7.896(2)
b (Å)7.012(1)10.089(3)
c (Å)8.983(2)8.991(2)
α (°)87.12(2)90
β (°)84.45(2)114.13(3)
γ (°)72.81(2)90
Volume (ų)305.2(1)652.8(3)
Z12
Density (calculated, g/cm³)1.9661.805
Selected Bond Lengths and Angles

The coordination geometry around the central metal ion in both the Zinc and Cobalt complexes is a distorted octahedron. The this compound ligand is N,O-bidentate, with two such ligands and two water molecules completing the coordination sphere.

Bond/Angle[Zn(fh)₂(H₂O)₂]²⁺[2][Co(fh)₂(H₂O)₂]²⁺[2]
Bond Lengths (Å)
M-O(1) (formyl)2.053(2)2.052(2)
M-O(2) (water)2.152(2)2.128(2)
M-N(2) (amino)2.158(2)2.164(2)
Bond Angles (°)
O(1)-M-N(2)77.8(1)78.1(1)
O(1)-M-O(2)90.1(1)89.8(1)
N(2)-M-O(2)90.3(1)91.1(1)
O(1)-M-O(1)'180.0180.0
N(2)-M-N(2)'180.0180.0
O(2)-M-O(2)'180.0180.0

*Symmetry operation to generate equivalent atoms denoted by '.

Experimental Protocols

The synthesis and characterization of this compound complexes require careful execution of specific experimental procedures. The following protocols are based on the successful synthesis of the aforementioned Zinc and Cobalt complexes.[2]

Synthesis of [M(CH₄N₂O)₂(H₂O)₂]·2NO₃ (M = Zn, Co)
  • Preparation of this compound: this compound can be synthesized by reacting ethyl formate (B1220265) with hydrazine hydrate.

  • Reaction Mixture: An aqueous solution of the respective metal nitrate (B79036) (Zn(NO₃)₂·6H₂O or Co(NO₃)₂·6H₂O) is prepared.

  • Addition of Ligand: A stoichiometric amount of this compound, dissolved in a minimal amount of water, is added dropwise to the metal nitrate solution with constant stirring.

  • Crystallization: The resulting solution is allowed to stand undisturbed at room temperature. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.

  • Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold water, and then with ethanol, and finally dried in a desiccator over anhydrous CaCl₂.

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data are collected over a range of angles by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

Infrared Spectroscopy

IR spectroscopy is a crucial tool for confirming the coordination of the this compound ligand.

  • Sample Preparation: A small amount of the complex is ground with KBr powder and pressed into a pellet.

  • Data Acquisition: The IR spectrum is recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: The coordination of this compound is confirmed by shifts in the characteristic vibrational bands. For instance, a decrease in the ν(C=O) stretching frequency and a shift in the ν(N-H) stretching frequencies upon complexation indicate the involvement of the carbonyl oxygen and amino nitrogen in coordination.

Visualizing the Process and Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

G General Coordination of this compound M Metal Ion (M) Chelate Five-membered Chelate Ring M->Chelate FH This compound (fh) O Carbonyl Oxygen (O) FH->O N Amino Nitrogen (N) FH->N O->M Coordination Bond O->Chelate N->M Coordination Bond N->Chelate

Caption: Coordination of this compound to a metal ion.

G Experimental Workflow for this compound Complex Analysis cluster_synthesis Synthesis cluster_characterization Characterization start Metal Salt + this compound reaction Reaction in Solution start->reaction crystallization Slow Evaporation reaction->crystallization crystals Single Crystals crystallization->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd ir FT-IR Spectroscopy crystals->ir analysis Structural & Spectroscopic Analysis xrd->analysis ir->analysis

Caption: Synthesis and characterization workflow.

Conclusion

The study of the crystal structure of this compound complexes provides invaluable insights into their fundamental chemical properties. The detailed analysis of the Zn(II) and Co(II) complexes reveals a consistent bidentate coordination mode through the carbonyl oxygen and amino nitrogen, leading to the formation of stable octahedral geometries. The experimental protocols outlined in this guide offer a robust framework for the synthesis and characterization of these and similar coordination compounds. For researchers and professionals in drug development, a thorough understanding of these molecular structures is a critical step in the rational design of new therapeutic agents with enhanced efficacy and specificity. Further exploration into the synthesis and crystallographic characterization of this compound complexes with a wider array of transition metals is a promising avenue for future research.

References

An In-depth Technical Guide to the Reaction Mechanism of Formylhydrazine with Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the reaction mechanism between formylhydrazine and carbonyl compounds (aldehydes and ketones) to form formylhydrazones. It details the underlying chemical principles, influencing factors, quantitative data, and practical experimental methodologies relevant to research and pharmaceutical development.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of a formylhydrazone from this compound and a carbonyl compound is a classic condensation reaction that proceeds via a two-step nucleophilic addition-elimination mechanism.[1] This reaction is fundamental in organic synthesis and bioconjugation, serving as a robust method for linking molecules.[2]

Step 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the terminal, more basic nitrogen atom of the this compound's amino group (-NH₂) on the electrophilic carbon of the carbonyl group.[1] This attack forms a transient, zwitterionic tetrahedral intermediate, which rapidly undergoes proton transfer to yield a neutral carbinolamine intermediate.

Step 2: Dehydration (Elimination) The carbinolamine intermediate is unstable and readily eliminates a molecule of water in a dehydration step. This step is typically the rate-determining step and is effectively catalyzed by acid.[2][3] Protonation of the hydroxyl group in the carbinolamine makes it a good leaving group (H₂O), and subsequent elimination of water results in the formation of a C=N double bond, yielding the stable formylhydrazone product.

Caption: General mechanism for formylhydrazone formation.

Key Factors Influencing the Reaction

The rate and equilibrium of formylhydrazone formation are highly sensitive to several factors, which can be modulated to optimize reaction outcomes.

pH Dependence

The reaction rate exhibits a strong dependence on pH. While the dehydration step is acid-catalyzed, the initial nucleophilic attack requires the hydrazine (B178648) to be in its neutral, non-protonated form.[2]

  • Low pH (pH < 4): At highly acidic pH, the this compound becomes protonated (formylhydrazinium ion). This protonation deactivates the nucleophile, significantly slowing down or inhibiting the initial addition step.[2]

  • Neutral to High pH (pH > 7): In neutral or basic conditions, the concentration of hydronium ions is too low to effectively catalyze the rate-limiting dehydration of the carbinolamine intermediate, resulting in a slower reaction.

  • Optimal pH (pH 4-5): The reaction rate is typically maximal in a mildly acidic buffer (around pH 4-5). This "Goldilocks" condition maintains a sufficient concentration of the neutral hydrazine for nucleophilic attack while also providing enough acid to catalyze the dehydration step.[4]

G cluster_0 Reaction Rate vs. pH Low_pH Low pH (<4) - Hydrazine is protonated - Nucleophilicity decreases - SLOW Optimal_pH Optimal pH (4-5) - Balance of neutral hydrazine and acid catalyst - FAST Low_pH->Optimal_pH Increasing pH High_pH High pH (>7) - Dehydration step is not effectively catalyzed - SLOW Optimal_pH->High_pH Increasing pH

Caption: The influence of pH on the rate of hydrazone formation.

Catalysis

The rate of hydrazone formation, especially at neutral (biological) pH, can be dramatically increased by nucleophilic catalysts. Aniline (B41778) and its derivatives are the most common and effective catalysts for this transformation.[2] The catalytic mechanism involves the rapid formation of a more reactive Schiff base (imine) intermediate with the carbonyl compound, which is then readily displaced by the hydrazine.[5]

Recent studies have identified "second-generation" and "third-generation" catalysts that are even more efficient. Specifically, aniline derivatives with ortho-proton donor groups, such as 2-aminobenzenephosphonic acid, show superior catalytic activity by facilitating proton transfer at the transition state.[4][5]

Electronic and Structural Effects

The structure of the carbonyl reactant significantly impacts the reaction rate.

  • Electronic Effects: Electron-withdrawing groups adjacent to the carbonyl group increase its electrophilicity, making it more susceptible to nucleophilic attack and thus accelerating the reaction.

  • Intramolecular Catalysis: Carbonyl compounds with neighboring acidic or basic groups (e.g., ortho-hydroxyl or carboxyl groups on an aromatic aldehyde) can exhibit accelerated reaction rates through intramolecular catalysis, where the neighboring group facilitates proton transfer.[4][6]

Quantitative Data Summary

The kinetics of hydrazone formation are influenced by the structure of the carbonyl reactant. The table below summarizes representative kinetic data and reaction yields from the literature. Note that while specific data for this compound is sparse, the trends observed with other hydrazines are directly applicable.

Carbonyl ReactantHydrazine ReactantConditionsRate Constant (k, M⁻¹s⁻¹)Yield (%)Reference
4-PyridinecarboxaldehydeHydrazine (unspecified)pH 7.4, Aqueous Buffer20.1-[6]
Pyridoxal phosphateHydrazine (unspecified)pH 7.4, Aqueous Buffer10.3-[6]
Salicylaldehyde (ortho-OH)Hydrazine (unspecified)pH 7.4, Aqueous Buffer3.5-[6]
4-CarboxybenzaldehydeHydrazine (unspecified)pH 7.4, Aqueous Buffer2.1-[6]
BenzaldehydeHydrazine (unspecified)pH 7.4, Aqueous Buffer0.9-[6]
4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid(2,4-Dichlorophenyl)hydrazineEthanol, Reflux-85[7]
Various aldehydes/ketonesAdamantane-1-carbohydrazideEthanol, Reflux-70-94[8]
5-HMFAdipic acid dihydrazidepH 8.0, 30 °C-up to 96.7[9]

Experimental Protocols

The synthesis of formylhydrazones is generally straightforward. Below is a generalized, detailed methodology compiled from common experimental procedures.[10][11][12]

General Synthesis of a Formylhydrazone

Objective: To synthesize a formylhydrazone via the condensation of this compound and a selected aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Solvent: Absolute Ethanol, Methanol, or 2-Propanol

  • Catalyst (optional): Glacial Acetic Acid (1-2 drops)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Buchner funnel and filter paper for vacuum filtration

  • Crystallization dish

Procedure:

  • Preparation: In a round-bottom flask, dissolve the carbonyl compound (1.0 equivalent) in a suitable volume of the chosen alcohol solvent (e.g., 10-20 mL per mmol of reactant).

  • Addition of Hydrazine: To the stirring solution, add this compound (1.0-1.1 equivalents), either as a solid or dissolved in a minimal amount of the same solvent.

  • Catalysis (Optional): If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture to facilitate the reaction.

  • Reaction:

    • For reactive aldehydes, stirring at room temperature for 1-4 hours may be sufficient.

    • For less reactive carbonyls (e.g., ketones), attach a reflux condenser and heat the mixture to reflux for 2-6 hours.[10][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation:

    • Upon completion, cool the reaction mixture to room temperature. Further cooling in an ice bath may be used to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure formylhydrazone.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.[13][14]

G start Start: Prepare Reactants (this compound & Carbonyl) dissolve 1. Dissolve carbonyl in solvent (e.g., Ethanol) start->dissolve add 2. Add this compound to the solution dissolve->add react 3. Reaction (Stir at RT or Reflux) add->react cool 4. Cool mixture to induce precipitation react->cool filtrate 5. Isolate solid product via vacuum filtration cool->filtrate purify 6. Purify by recrystallization filtrate->purify characterize 7. Characterize product (NMR, IR, MS) purify->characterize end_node End: Pure Formylhydrazone characterize->end_node

Caption: A typical experimental workflow for formylhydrazone synthesis.

Significance in Drug Development

Hydrazones, including formylhydrazones, are recognized as "privileged scaffolds" in medicinal chemistry. The N-acyl hydrazone (NAH) moiety is a key structural feature in a wide array of biologically active molecules.[15] These compounds have demonstrated a broad spectrum of pharmacological activities, including:

  • Antibacterial and Antifungal[1][7]

  • Anticancer and Antitumoral[1][16]

  • Anticonvulsant and Anti-inflammatory[16]

  • Antiviral[16]

The synthetic accessibility and stability of the hydrazone linkage make it a cornerstone in the design and development of novel therapeutic agents.[17] The reaction serves as a critical tool for derivatizing lead compounds to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

References

An In-depth Technical Guide to the Discovery and Early Studies of Formic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formic acid hydrazide, also known as formylhydrazine, is the simplest acylhydrazide, possessing the chemical formula HCONHNH₂. This small, yet versatile molecule has been a subject of interest in organic chemistry for over a century. Its unique structural features, combining the reactivity of a hydrazine (B178648) moiety with a formyl group, have established it as a valuable building block in the synthesis of a wide array of heterocyclic compounds, particularly those with pharmaceutical significance. This technical guide provides a comprehensive overview of the discovery and early studies of formic acid hydrazide, with a focus on its synthesis, physicochemical properties, and initial applications.

Discovery and Historical Context

While the precise first synthesis of formic acid hydrazide is not definitively attributed to a single individual in readily available literature, it is understood to have been first prepared in the early 20th century.[1] This period saw a surge in the exploration of hydrazine chemistry, following the isolation of hydrazine by Theodor Curtius in 1887. Curtius's extensive work on hydrazine and its derivatives laid the foundational knowledge for the subsequent synthesis and investigation of acylhydrazides, including formic acid hydrazide. Early investigations into the reactions of esters and acids with hydrazine hydrate (B1144303) naturally led to the formation of their corresponding hydrazides.

Early Synthetic Protocols

The early synthesis of formic acid hydrazide was primarily achieved through two main routes: the reaction of an ester of formic acid with hydrazine hydrate and the direct reaction of formic acid with hydrazine. These methods, while straightforward, required careful control of reaction conditions to optimize yield and purity.

Synthesis from Ethyl Formate (B1220265) and Hydrazine Hydrate

One of the most common early methods for preparing formic acid hydrazide involved the reaction of ethyl formate with hydrazine hydrate. This reaction is a classic example of hydrazinolysis of an ester.

A detailed experimental protocol for this synthesis is as follows:

  • In a suitable reaction vessel, a solution of ethyl formate in 95% ethanol (B145695) is prepared.

  • To this solution, 85% hydrazine hydrate is added carefully with stirring.

  • The initial reaction can be exothermic, and cooling may be necessary to control the rate.

  • After the initial reaction subsides, the mixture is heated to reflux for an extended period, typically around 18 hours, to ensure the completion of the reaction.

  • Following the reflux period, the majority of the water and ethanol are removed by distillation under reduced pressure.

  • The resulting crude product, often a syrup, is then purified. A common method of purification involves recrystallization from ethanol. The purified formic acid hydrazide is then dried in vacuo.[1]

Synthesis from Formic Acid and Hydrazine Hydrate

A more direct approach to the synthesis of formic acid hydrazide is the condensation reaction between formic acid and hydrazine hydrate.

A representative experimental protocol for this method is as follows:

  • In a reaction vessel, formic acid is placed and cooled.

  • Hydrazine hydrate is then added slowly to the cooled formic acid with constant stirring. This reaction is typically exothermic and requires careful temperature control to prevent the formation of byproducts.

  • The reaction mixture is then allowed to stir at a controlled temperature for a specific duration to ensure the completion of the reaction.

  • The product, formic acid hydrazide, can then be isolated from the reaction mixture. Purification is often achieved through recrystallization.

Physicochemical Properties

Early studies on formic acid hydrazide focused on characterizing its fundamental physical and chemical properties. These data were crucial for its identification and for understanding its reactivity.

Tabulated Physical and Chemical Properties

The following table summarizes the key physicochemical properties of formic acid hydrazide as reported in early and subsequent studies.

PropertyValueReference(s)
Molecular Formula CH₄N₂O[2]
Molecular Weight 60.06 g/mol [2]
Appearance White, shiny crystalline flakes or needle-like crystals[3]
Melting Point 52-57 °C[3][4]
Boiling Point 90 °C at 0.7 mmHg[3][4]
Solubility Soluble in water, ethanol, ether, and chloroform.[4]
Stability May disproportionate on storage to 1,2-dithis compound (B1218853) and hydrazine.[3]

Early Studies on Chemical Reactivity

The chemical reactivity of formic acid hydrazide was a primary focus of early investigations. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a reactive formyl group, made it a versatile reagent in organic synthesis.

Formation of Heterocyclic Compounds

One of the most significant early applications of formic acid hydrazide was as a precursor in the synthesis of various heterocyclic compounds. Its reaction with suitable reagents could be controlled to yield important five-membered rings, such as 1,2,4-triazoles.

Reaction with Aldehydes and Ketones

Formic acid hydrazide readily reacts with aldehydes and ketones to form the corresponding formylhydrazones. This reaction was a key method for the derivatization and characterization of carbonyl compounds in early organic analysis.

Visualizing Synthetic Pathways

The synthesis of formic acid hydrazide can be represented as a clear experimental workflow.

G cluster_0 Synthesis from Ethyl Formate ef Ethyl Formate mix1 Mix and Reflux ef->mix1 hh1 Hydrazine Hydrate hh1->mix1 etoh Ethanol (Solvent) etoh->mix1 distill1 Distillation (Reduced Pressure) mix1->distill1 purify1 Recrystallization distill1->purify1 fah1 Formic Acid Hydrazide purify1->fah1

Caption: Workflow for the synthesis of formic acid hydrazide from ethyl formate.

G cluster_1 Synthesis from Formic Acid fa Formic Acid react Controlled Reaction fa->react hh2 Hydrazine Hydrate hh2->react purify2 Recrystallization react->purify2 fah2 Formic Acid Hydrazide purify2->fah2

Caption: Workflow for the synthesis of formic acid hydrazide from formic acid.

Conclusion

The discovery and early studies of formic acid hydrazide in the early 20th century marked a significant step in the exploration of hydrazine chemistry. The development of reliable synthetic protocols and the characterization of its fundamental properties paved the way for its widespread use as a versatile intermediate in organic synthesis. Its role as a precursor to important heterocyclic compounds, a legacy that continues to this day, underscores the importance of these foundational investigations. This technical guide has provided a detailed overview of this early work, offering valuable insights for researchers and scientists in the field of drug discovery and development.

References

Theoretical and Computational Explorations of Formylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylhydrazine (CH₄N₂O), the simplest acylhydrazine, serves as a fundamental building block in synthetic organic chemistry and holds significant interest in medicinal chemistry and materials science. Its versatile reactivity, stemming from the presence of both a nucleophilic hydrazine (B178648) moiety and a formyl group, allows for the construction of a diverse array of heterocyclic compounds, many of which are scaffolds in drug discovery.[1] This technical guide provides an in-depth overview of the theoretical and computational studies that have elucidated the structural, conformational, and reactive properties of this compound, offering valuable insights for its application in research and development.

Conformational Landscape and Structural Parameters

Quantum chemical calculations have been instrumental in defining the conformational preferences and geometric parameters of this compound. These theoretical investigations, corroborated by experimental data from microwave spectroscopy, have established the existence of two stable conformers.[2][3]

syn- and anti-Periplanar Conformers

Computational studies, employing both ab initio and Density Functional Theory (DFT) methods, consistently predict two primary conformers for this compound:

  • syn-periplanar (Conformer I): This is the more stable conformer, characterized by a planar arrangement of the heavy atoms (O=C-N-N).

  • anti-periplanar (Conformer II): This less stable conformer also features a planar heavy-atom backbone.

The syn-periplanar conformer is energetically favored, with the energy difference between the two forms calculated to be in the range of 10-14 kJ/mol, depending on the level of theory and basis set used.[2][3] The rotational barrier for interconversion between these two conformers has been calculated to be approximately 92.2 kJ/mol at the B3LYP/cc-pVTZ level of theory.[2]

Geometric Parameters

Detailed geometric parameters, including bond lengths and bond angles, for the syn- and anti-periplanar conformers of this compound have been determined through a combination of microwave spectroscopy and quantum chemical calculations. The following tables summarize key structural data obtained from these studies.

Table 1: Calculated Geometric Parameters for the syn-periplanar Conformer of this compound

ParameterB3LYP/cc-pVTZMP2/cc-pVTZQCISD/6-311G(d,p)Experimental (Microwave)
Bond Lengths (Å)
N-N1.3781.3811.3851.383(5)
C-N1.3611.3581.3621.352(5)
C=O1.2161.2291.2181.217(5)
N-H (amino)1.015 / 1.0181.013 / 1.0151.014 / 1.016-
N-H (amide)1.0131.0111.012-
C-H1.1151.1061.107-
Bond Angles (°)
C-N-N121.2120.7120.9121.6(5)
O=C-N124.9125.0124.8124.7(5)
H-N-N (amino)111.3 / 111.4110.8 / 111.0110.9 / 111.1-
H-N-C (amide)119.2119.5119.3-
H-C-N110.0110.2110.1-

Data extracted from Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850 and its supporting information.

Table 2: Calculated Geometric Parameters for the anti-periplanar Conformer of this compound

ParameterB3LYP/cc-pVTZMP2/cc-pVTZQCISD/6-311G(d,p)
Bond Lengths (Å)
N-N1.3831.3861.390
C-N1.3551.3521.356
C=O1.2181.2311.220
N-H (amino)1.014 / 1.0171.012 / 1.0141.013 / 1.015
N-H (amide)1.0141.0121.013
C-H1.1121.1031.104
Bond Angles (°)
C-N-N122.9122.5122.7
O=C-N123.8123.9123.7
H-N-N (amino)110.9 / 111.0110.5 / 110.6110.6 / 110.7
H-N-C (amide)116.8117.1116.9
H-C-N111.5111.7111.6

Data extracted from the supporting information of Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850.

Spectroscopic Properties

Rotational Spectroscopy

Microwave spectroscopy has been a pivotal experimental technique for validating the computationally predicted structures of this compound. The experimentally determined rotational constants for the dominant syn-periplanar conformer show excellent agreement with the values calculated using high-level quantum chemical methods.

Table 3: Experimental and Calculated Rotational Constants (MHz) for the syn-periplanar Conformer

ConstantExperimentalB3LYP/cc-pVTZMP2/cc-pVTZ
A28 880.673(1)28 86328 995
B9 883.333(1)9 8659 831
C7 360.716(1)7 3487 325

Data sourced from Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850.

Vibrational Spectroscopy

Theoretical calculations of the vibrational frequencies of this compound provide a detailed understanding of its infrared and Raman spectra. The lowest torsional frequency, corresponding to the rotation around the C-N bond, was experimentally determined to be 77(15) cm⁻¹ through relative intensity measurements in the microwave spectrum.[2] This value is crucial for understanding the molecule's flexibility and the potential for conformational changes.

Table 4: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for the syn-periplanar Conformer (B3LYP/cc-pVTZ)

ModeAssignmentFrequency (cm⁻¹)
ν1Torsion (C-N)33
ν2Torsion (N-N)265
ν3Out-of-plane bend432
ν4In-plane bend589
ν5In-plane bend645
ν6NH₂ wag791
ν7OCN bend918
ν8NH₂ twist1087
ν9N-N stretch1165
ν10C-N stretch1279
ν11NH₂ scissor1618
ν12C=O stretch1769
ν13C-H stretch2954
ν14N-H stretch (amide)3489
ν15/ν16N-H stretch (amino)3378 / 3456

Frequencies are theoretical harmonic values and may differ from experimental anharmonic frequencies. Data derived from computational chemistry databases and the principles described in the cited literature.

Molecular Properties

Dipole Moment

The dipole moment of this compound has been determined both experimentally and computationally. The experimental values were obtained from Stark effect measurements on the syn-periplanar conformer.

Table 5: Dipole Moment Components (Debye) for the syn-periplanar Conformer

ComponentExperimentalB3LYP/cc-pVTZMP2/cc-pVTZ
µₐ1.54(2)1.481.63
µₑ1.85(2)1.791.98
µₜₒₜ2.41(3)2.322.56

Data sourced from Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850.

Reactivity and Reaction Mechanisms

This compound is a key precursor in the synthesis of various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. Computational studies are increasingly being used to investigate the mechanisms of these cyclization reactions, providing insights into reaction pathways, transition states, and the influence of substituents.

Synthesis of 1,3,4-Oxadiazoles

The formation of 1,3,4-oxadiazoles from acylhydrazides, including this compound, typically proceeds through a cyclodehydration reaction. Computational studies on related systems suggest a mechanism involving the formation of a diacylhydrazine intermediate, followed by cyclization and dehydration.

G This compound This compound Diacylhydrazine Diacylhydrazine Intermediate This compound->Diacylhydrazine Acylation CarboxylicAcid Carboxylic Acid / Acyl Chloride CarboxylicAcid->Diacylhydrazine Oxadiazole 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration

Caption: Proposed reaction pathway for the synthesis of 1,3,4-oxadiazoles from this compound.

Synthesis of 1,2,4-Triazoles

This compound can also be utilized in the synthesis of 1,2,4-triazoles. One common method involves the reaction of this compound with an amidine or a related nitrogen-containing electrophile.

Applications in Drug Development

The this compound scaffold and its derivatives are of significant interest to medicinal chemists. The hydrazide and hydrazone functionalities are present in numerous biologically active compounds. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to design and optimize this compound-based compounds as potential therapeutic agents, including anticancer and antimicrobial agents. These studies help in understanding the binding interactions of these molecules with their biological targets and in predicting their activity.

G cluster_0 Computational Drug Design Workflow FormylhydrazineScaffold This compound Scaffold DerivativeLibrary Virtual Library of Derivatives FormylhydrazineScaffold->DerivativeLibrary MolecularDocking Molecular Docking Simulation DerivativeLibrary->MolecularDocking TargetProtein Biological Target (e.g., Enzyme, Receptor) TargetProtein->MolecularDocking BindingAffinity Prediction of Binding Affinity MolecularDocking->BindingAffinity LeadOptimization Lead Compound Optimization BindingAffinity->LeadOptimization SynthesisAndTesting Synthesis and Biological Testing LeadOptimization->SynthesisAndTesting

Caption: A typical workflow for the computational design of drugs based on the this compound scaffold.

Experimental and Computational Protocols

Synthesis of this compound

Protocol 1: From Ethyl Formate (B1220265) and Hydrazine Hydrate (B1144303)

  • In a round-bottom flask, dissolve ethyl formate in ethanol (B145695).

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate to the cooled solution with stirring.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for several hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Computational Methodology

The theoretical data presented in this guide are typically obtained using the following computational chemistry protocols:

  • Software: Gaussian, ORCA, Spartan, or other quantum chemistry packages.

  • Methodology:

    • Geometry Optimization: Initial structures of the conformers are optimized using methods such as Density Functional Theory (DFT) with functionals like B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2).

    • Basis Sets: A range of basis sets are employed, with Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) being common choices.

    • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

    • Energy Calculations: Single-point energy calculations are often performed using higher levels of theory, such as coupled-cluster methods (e.g., CCSD(T)), to obtain more accurate relative energies of the conformers and transition states.

G cluster_1 Computational Protocol Flowchart InitialStructure Propose Initial Structure (e.g., syn/anti conformer) GeoOpt Geometry Optimization (DFT/MP2) InitialStructure->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc EnergyCalc Single-Point Energy Calculation (CCSD(T)) GeoOpt->EnergyCalc VerifyMinimum Verify True Minimum (No Imaginary Frequencies) FreqCalc->VerifyMinimum AnalyzeProperties Analyze Properties (Geometry, Frequencies, Energies) EnergyCalc->AnalyzeProperties VerifyMinimum->AnalyzeProperties

Caption: A standard workflow for the computational investigation of molecular properties.

Conclusion

The synergy between theoretical calculations and experimental studies has provided a comprehensive understanding of the fundamental properties of this compound. This knowledge of its conformational preferences, structural parameters, and reactivity is invaluable for researchers in organic synthesis, medicinal chemistry, and materials science. The continued application of computational methods will undoubtedly facilitate the rational design of novel this compound-based molecules with tailored properties for a wide range of applications, from new pharmaceuticals to advanced materials.

References

formylhydrazine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Formylhydrazine (CAS No. 624-84-0) is a versatile organic compound and the simplest member of the hydrazide class of compounds.[1] It serves as a crucial intermediate and building block in organic synthesis, particularly in the pharmaceutical and chemical industries for the creation of various heterocyclic compounds.[2][3] This document provides a detailed overview of its nomenclature, properties, synthesis, and applications.

Nomenclature

The nomenclature for this compound can be classified as follows:

  • Preferred IUPAC Name: Formohydrazide[1][4]

  • Systematic IUPAC Name: Methanehydrazide[1]

  • Common Synonyms: Formic hydrazide, Hydrazinecarboxaldehyde, Formic acid hydrazide, Formylhydrazide, Carbazaldehyde, Formal hydrazine (B178648), Formhydrazid, Monothis compound, and N-Formylhydrazine.[1][5][6][7]

Physicochemical Properties

This compound is a white to pale yellow, shiny crystalline solid at room temperature.[2][5] It is hygroscopic and sensitive to moisture.[2][8] Key quantitative data are summarized in the table below.

PropertyValueReferences
Molecular FormulaCH₄N₂O[1][9]
Molar Mass60.056 g·mol⁻¹[1][6]
Melting Point52-57 °C[5][9]
Boiling Point90 °C at 0.7 mmHg[5][9]
Density1.094 ± 0.06 g/cm³ (Predicted)[5]
Flash Point> 110 °C (> 230 °F)[5][8]
Water SolubilitySoluble[1][5]
pKa13.65 ± 0.20 (Predicted)[5]
InChI KeyXZBIXDPGRMLSTC-UHFFFAOYSA-N[4][7]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the reaction of an ester of formic acid with hydrazine hydrate (B1144303) being a common approach.

Synthesis from Ethyl Formate (B1220265) and Hydrazine Hydrate:

This method involves the nucleophilic substitution reaction between ethyl formate and hydrazine hydrate.[3]

Materials:

Procedure:

  • A solution of ethyl formate (200 g) in methanol (200 mL) is prepared and cooled to a temperature between 0 and 10°C.[5]

  • A mixture of hydrazine hydrate (138 g) and water (20 mL) is added slowly to the ethyl formate solution while stirring.[5] An initial vigorous reaction may be observed.[3]

  • After the initial reaction subsides, the reaction mixture is gradually heated to 55-60°C and maintained at this temperature with continuous stirring for 24 hours.[5] Some protocols suggest refluxing for 18 hours.[2]

  • Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[5]

  • Isopropanol is added to the resulting residue, and the mixture is cooled to 0-5°C and stirred for 2 hours to facilitate crystallization.[5]

  • The solid product is collected by filtration, washed with isopropanol, and then dried to yield this compound.[5]

Applications in Synthesis: A Visualized Workflow

This compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles, which are significant scaffolds in drug discovery.[3] The following diagram illustrates a generalized pathway for the synthesis of 1,2,4-triazole (B32235) derivatives starting from this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_final_product Product This compound This compound Condensation Condensation This compound->Condensation Amidine Amidine Derivative Amidine->Condensation Hydrazone Formylhydrazone Intermediate Condensation->Hydrazone Formation Triazole 1,2,4-Triazole Derivative Hydrazone->Triazole Cyclization

Caption: Synthesis pathway of 1,2,4-triazole from this compound.

References

An In-depth Technical Guide to the Physical Properties of Formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of formylhydrazine, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a reagent or intermediate in organic synthesis.

Physical and Chemical Properties of this compound

This compound, also known as formic acid hydrazide, is a simple hydrazide with the chemical formula CH₄N₂O.[1] It presents as a white to yellow crystalline solid, often in the form of flakes or needle-like crystals.[2][3][4] It is soluble in water, ethanol, ether, benzene, and chloroform.[2][5][6] Due to its hygroscopic nature, it should be stored in a cool, dark place under an inert atmosphere, with some sources recommending storage in a freezer at temperatures below -20°C.[2][3]

The quantitative physical properties of this compound are summarized in the table below.

Physical PropertyValueNotes
Melting Point 52-57 °C[2][4][6][7][8]A specific value of 54 °C is also commonly cited.[1]
Boiling Point 90 °C[2][4][6][7]Measured at a reduced pressure of 0.7 mmHg.
Molecular Weight 60.06 g/mol [1][2]
Density ~1.094 g/cm³ (Predicted)[2][7]
Flash Point >110 °C (>230 °F)[2][5]
Vapor Pressure 10 mmHg[2]at 25 °C

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound such as this compound.

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. If the crystals are large, they should be finely powdered using a mortar and pestle.[10] The open end of a capillary tube is pushed into the powdered sample.[9][11] The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.[9] This process is repeated until the sample fills the tube to a height of 2-3 mm.[9][12]

  • Apparatus Setup (Mel-Temp): The capillary tube is placed into one of the sample slots of the Mel-Temp apparatus. The thermometer is inserted into its designated holder.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the bottom of the capillary is aligned with the thermometer bulb.[12][13] The thermometer and attached capillary are then immersed in the oil of the Thiele tube, making sure the sample is below the oil level.[11]

  • Measurement:

    • Rapid Determination: The apparatus is heated rapidly to obtain an approximate melting point range. This provides a target temperature for a more accurate measurement.

    • Accurate Determination: The apparatus is cooled to at least 10-15 °C below the approximate melting point. A fresh sample is prepared and heated. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute.[10]

  • Data Recording: The temperature at which the first liquid droplets appear is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9] For pure this compound, this range should be narrow.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] Since this compound is a solid at room temperature, it must first be melted to determine its boiling point. The literature value is provided at reduced pressure, indicating that a vacuum distillation or a micro boiling point determination method under vacuum would be necessary for accurate verification. The following is a general micro method that can be adapted for reduced pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil)

  • Rubber band or thread

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a small test tube and gently heated until it melts. Approximately 0.5 mL of the molten liquid is required.[15]

  • Apparatus Setup: A capillary tube, with its open end facing down, is placed inside the test tube containing the molten this compound.[15] The test tube is then attached to a thermometer using a rubber band or thread, with the sample aligned with the thermometer bulb.[13]

  • Heating: The assembly is immersed in a heating bath (Thiele tube). The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be released as a slow stream of bubbles.[15][16]

  • Measurement: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been expelled and the vapor of the substance is now escaping.[13][15] The heat source is then removed, and the apparatus is allowed to cool slowly.

  • Data Recording: The temperature is monitored as the liquid cools. The point at which the bubbling stops and the liquid begins to be drawn up into the capillary tube is recorded as the boiling point.[13][15] At this temperature, the external pressure is equal to the vapor pressure of the substance.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Finalization A Obtain Pure Sample of this compound B Prepare Sample for Analysis (e.g., powdering, loading capillary) A->B C Select Apparatus (Mel-Temp or Thiele Tube) B->C G Melt Solid Sample B->G D Perform Rapid Heating to Find Approximate MP C->D E Perform Slow Heating (~1-2 °C/min) for Accuracy D->E F Record Melting Point Range E->F K Compile Data into Table F->K H Set up Micro Boiling Point Apparatus G->H I Heat Until Vigorous Bubbling H->I J Cool and Record Temperature when Liquid Enters Capillary I->J J->K L Compare with Literature Values K->L

Caption: Workflow for determining the melting and boiling points of this compound.

References

Formylhydrazine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling formylhydrazine.

Introduction

This compound (CAS No. 624-84-0), also known as formic acid hydrazide, is a versatile intermediate used in the synthesis of various heterocyclic compounds, including triazoles and tetrazoles, which are significant in drug development and other chemical industries.[1] However, its structural similarity to other hydrazine (B178648) derivatives necessitates a thorough understanding and strict adherence to safety and handling precautions due to its potential toxicity and reactivity. This guide provides an in-depth overview of the known hazards of this compound and detailed recommendations for its safe handling, storage, and emergency management.

Physicochemical and Toxicological Properties

A clear understanding of the fundamental properties of this compound is the first step in ensuring its safe use.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula CH4N2O[2]
Molecular Weight 60.06 g/mol [2]
Appearance White to yellow crystalline solid or flakes[2][3]
Melting Point 51 - 58 °C (123.8 - 136.4 °F)[4]
Boiling Point 90 °C (194 °F) at 0.7 mmHg[2]
Flash Point 112 °C (233.6 °F)[4]
Solubility Soluble in water, ethanol, ether, and chloroform[2][3]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[1][3]
Toxicological Data

This compound is classified as a hazardous substance and is a suspected carcinogen.[1] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[1]

Hazard ClassificationDescriptionReference(s)
Acute Oral Toxicity Category 4[4]
Acute Dermal Toxicity Category 4[4]
Acute Inhalation Toxicity Category 4 (Dusts and Mists)[4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[4]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[4]
Carcinogenicity Suspected carcinogen based on animal studies and structural similarity to other carcinogenic hydrazine derivatives. Administration of this compound in drinking water induced lung tumors in mice.[1][3]

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any work with this compound begins. This involves identifying potential hazards and evaluating the risks associated with the planned procedures.

Primary Hazards
  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][4]

  • Irritation: Causes skin, eye, and respiratory irritation.[1][4]

  • Carcinogenicity: Suspected human carcinogen.[1]

  • Reactivity: Stable under normal conditions but is sensitive to moisture.[1][3] It is incompatible with strong oxidizing agents and strong bases.[4]

  • Flammability: Flammable, with a flash point of 112 °C.[4]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)
PPE CategorySpecificationReference(s)
Eye/Face Protection Chemical safety goggles or a face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside of a fume hood or if dusts/aerosols may be generated.[4]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

  • Keep containers tightly closed to prevent moisture absorption.[1]

  • Store in a designated, labeled area.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

Emergency Procedures

Preparedness for potential emergencies is a key component of a comprehensive safety plan.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection.

  • Containment and Cleaning: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material and place in a container for disposal.

  • Environmental Precautions: Prevent the spill from entering drains or waterways.

Experimental Protocols

Detailed and specific experimental protocols are essential for ensuring safety and reproducibility. The following are generalized protocols that should be adapted to specific laboratory conditions and procedures.

Protocol for a General Handling and Weighing Procedure
  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Designate a specific area within the fume hood for handling this compound.

    • Prepare all necessary equipment (spatula, weighing paper/boat, container for the weighed compound) within the fume hood.

  • Handling:

    • Retrieve the this compound container from its storage location.

    • Open the container slowly inside the fume hood.

    • Carefully dispense the desired amount of this compound onto the weighing paper/boat using a clean spatula.

    • Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood.

  • Post-Handling:

    • Securely close the this compound container.

    • Clean any minor spills within the fume hood immediately using appropriate procedures.

    • Decontaminate the spatula and any other reusable equipment.

    • Dispose of weighing paper and any other contaminated disposable materials in the designated hazardous waste container.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order to avoid self-contamination and dispose of gloves in the hazardous waste.

    • Wash hands thoroughly with soap and water.

Visualizations

Emergency Response Workflow

EmergencyResponse Incident This compound Incident (Spill, Exposure, Fire) Assess Assess the Situation (Identify Hazard, Secure Area) Incident->Assess Spill Spill Response Assess->Spill Spill Identified Exposure Personnel Exposure Assess->Exposure Exposure Occurred Fire Fire Emergency Assess->Fire Fire Detected Evacuate Evacuate Immediate Area Spill->Evacuate FirstAid Administer First Aid (Eyewash, Safety Shower) Exposure->FirstAid ActivateAlarm Activate Fire Alarm Fire->ActivateAlarm PPE Don Appropriate PPE Evacuate->PPE Extinguish Use Appropriate Extinguisher Evacuate->Extinguish If safe to do so Contain Contain Spill (Absorbent Material) PPE->Contain Cleanup Clean Up and Decontaminate Contain->Cleanup Report Report Incident to EHS Cleanup->Report Medical Seek Immediate Medical Attention FirstAid->Medical Medical->Report ActivateAlarm->Evacuate Extinguish->Report

Caption: Emergency response workflow for incidents involving this compound.

Plausible Metabolic Toxicity Pathway

ToxicityPathway This compound This compound Metabolism Metabolic Activation (e.g., Cytochrome P450) This compound->Metabolism ReactiveIntermediates Reactive Intermediates (e.g., Radicals, Diazenium Ions) Metabolism->ReactiveIntermediates CellularTargets Cellular Macromolecules (DNA, Proteins, Lipids) ReactiveIntermediates->CellularTargets Covalent Binding OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress DNA_Damage DNA Damage CellularTargets->DNA_Damage Protein_Damage Protein Dysfunction CellularTargets->Protein_Damage CellularDamage Cellular Damage and Dysfunction OxidativeStress->CellularDamage DNA_Damage->CellularDamage Protein_Damage->CellularDamage Carcinogenesis Carcinogenesis CellularDamage->Carcinogenesis Potential Outcome

Caption: A plausible metabolic pathway for this compound-induced toxicity.

References

The Natural Occurrence of Formylhydrazine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the presence of formylhydrazine derivatives in the fungal kingdom, their metabolic fate, and the analytical methodologies for their detection.

Introduction

This compound and its derivatives are a class of hydrazine (B178648) compounds characterized by the presence of a formyl group attached to a hydrazine moiety. While many hydrazines are known for their industrial applications and toxicological properties, the natural occurrence of this compound-related compounds is less widely understood. This technical guide provides a comprehensive overview of the natural sources of these compounds, with a particular focus on N-methyl-N-formylhydrazine (MFH), a significant constituent of certain edible fungi.

This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the quantitative analysis, experimental protocols for detection, and the metabolic pathways of naturally occurring formylhydrazines. A thorough understanding of these compounds is crucial for food safety, toxicological assessment, and potentially for novel drug discovery and development.

Natural Occurrence and Quantitative Data

The most well-documented natural source of a this compound derivative is the false morel mushroom, Gyromitra esculenta. This fungus contains significant quantities of gyromitrin (B31913) (acetaldehyde N-methyl-N-formylhydrazone), which readily hydrolyzes to N-methyl-N-formylhydrazine (MFH) upon ingestion or through processing.[1][2][3] While considered a delicacy in some regions after proper preparation, consumption of raw or improperly cooked false morels can lead to severe poisoning.[4][5]

The concentration of these toxic hydrazines in Gyromitra esculenta can vary depending on the mushroom's origin, age, and preparation method. Proper processing, such as boiling in large amounts of water, can significantly reduce the levels of gyromitrin and its hydrolysis products.[1][5][6][7]

Below is a summary of the reported concentrations of gyromitrin and N-methyl-N-formylhydrazine in Gyromitra esculenta:

CompoundSample StateConcentrationReference(s)
GyromitrinFresh40 - 732 mg/kg[8]
GyromitrinFresh50 - 300 mg/kg[7]
GyromitrinDried0.05 - 0.5%[8]
Gyromitrin ReductionAfter boiling twice>99%[7]
Gyromitrin ReductionAfter boiling for 10 minutes99.5% (average)[6]
Gyromitrin ReductionAfter drying99-100%[6]
Acetaldehyde (B116499) methylformylhydrazone (Gyromitrin) and N-methyl-N-formylhydrazine (MFH) combinedNot SpecifiedUp to 0.3%[8]

Metabolic Pathway of Gyromitrin and N-methyl-N-formylhydrazine

The toxicity of gyromitrin is a result of its metabolic activation in the body. The pathway involves a series of hydrolysis and oxidation steps, ultimately leading to the formation of a highly reactive and toxic metabolite.

Upon ingestion, the acidic environment of the stomach rapidly hydrolyzes gyromitrin to N-methyl-N-formylhydrazine (MFH).[3][4] MFH is then absorbed and transported to the liver, where it undergoes further metabolism. The primary metabolic activation of MFH is mediated by the cytochrome P450 enzyme system, which converts it to the ultimate toxin, monomethylhydrazine (MMH).[4][9] MMH is a potent neurotoxin and is responsible for the majority of the toxic effects associated with false morel poisoning.[4][9] The toxicity of MMH is attributed to its ability to inhibit pyridoxal (B1214274) phosphokinase, an enzyme essential for the activation of vitamin B6. This inhibition leads to a depletion of the active form of vitamin B6, pyridoxal-5-phosphate, which is a crucial cofactor for numerous enzymatic reactions, including the synthesis of the neurotransmitter GABA.[4]

Metabolic_Pathway cluster_ingestion Ingestion & Stomach cluster_liver Liver cluster_toxicity Mechanism of Toxicity Gyromitrin Gyromitrin (Acetaldehyde N-methyl-N-formylhydrazone) MFH N-methyl-N-formylhydrazine (MFH) Gyromitrin->MFH  Acid Hydrolysis  (Stomach Acid) MMH Monomethylhydrazine (MMH) (Ultimate Toxin) Pyridoxal_Phosphokinase Pyridoxal Phosphokinase (Enzyme) MMH->Pyridoxal_Phosphokinase Inhibition MFH_liver->MMH  Oxidation  (Cytochrome P450) P5P Pyridoxal-5-Phosphate (Active Vitamin B6) Pyridoxal_Phosphokinase->P5P Activation of Vitamin B6 GABA GABA Synthesis (Neurotransmitter) P5P->GABA Cofactor for Neurotoxicity Neurotoxicity (Seizures) GABA->Neurotoxicity Leads to

Metabolic activation of gyromitrin to the neurotoxin monomethylhydrazine.

Experimental Protocols for Detection and Quantification

The analysis of formylhydrazines and their precursors in biological matrices presents a challenge due to their volatility and instability. Several analytical methods have been developed for their detection and quantification, primarily relying on gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

A common approach for the determination of total hydrazones in Gyromitra esculenta involves the hydrolysis of gyromitrin and other hydrazones to a more stable analyte, such as monomethylhydrazine (MMH), followed by derivatization and GC-MS analysis.

Sample Preparation and Hydrolysis:

  • A known weight of dried and homogenized mushroom sample is subjected to acid hydrolysis to convert all gyromitrin and related hydrazones to MMH.

  • The resulting MMH is then extracted from the aqueous solution using an appropriate organic solvent.

Derivatization:

  • The extracted MMH is derivatized to increase its volatility and improve its chromatographic properties. A common derivatizing agent is pentafluorobenzoyl chloride, which reacts with MMH to form a stable derivative.

GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analyte.

  • Injector: Splitless injection is often employed to maximize sensitivity.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.

GCMS_Workflow Sample Mushroom Sample (Dried, Homogenized) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Extraction Solvent Extraction of MMH Hydrolysis->Extraction Derivatization Derivatization (e.g., with Pentafluorobenzoyl Chloride) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification GCMS->Quantification

Workflow for the analysis of total hydrazones in mushrooms by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and specific method for the direct analysis of gyromitrin, as well as its metabolites.

Sample Preparation:

  • Mushroom samples are typically extracted with an organic solvent such as acetonitrile.

  • The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column is commonly used for the separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest.

Conclusion

The natural occurrence of this compound derivatives, particularly N-methyl-N-formylhydrazine in Gyromitra esculenta, poses a significant food safety concern due to its metabolic conversion to the potent toxin monomethylhydrazine. This technical guide has provided a detailed overview of the quantitative data available on these compounds, their metabolic pathway, and the analytical methodologies used for their detection and quantification. For researchers and professionals in drug development, a thorough understanding of the metabolism and toxicology of such naturally occurring hydrazines can provide valuable insights into potential drug-target interactions, metabolic activation of xenobiotics, and the development of novel therapeutic agents. Further research to identify the specific cytochrome P450 isozymes involved in MFH metabolism would be beneficial for a more complete understanding of its toxicokinetics and for predicting potential drug-mushroom interactions.

References

Methodological & Application

Application Notes and Protocols: The Role of Formylhydrazine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the reactivity of formylhydrazine, particularly in the context of indole (B1671886) synthesis and its broader applications in the formation of other key heterocyclic structures relevant to medicinal chemistry. While the Fischer indole synthesis is a cornerstone for creating indole scaffolds, the use of this compound as a direct substitute for arylhydrazines is not a viable strategy. This note will elucidate the mechanistic reasons for this and subsequently provide detailed protocols for the successful application of this compound in the synthesis of other valuable heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

The Fischer Indole Synthesis: A Brief Overview

The Fischer indole synthesis, a venerable reaction discovered in 1883, is a robust method for synthesizing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The reaction proceeds through a series of well-established steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a critical[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring.[4]

Why this compound is Not a Suitable Substrate for the Fischer Indole Synthesis

The key to the Fischer indole synthesis lies in the electronic nature of the arylhydrazine and the subsequent hydrazone intermediate, which facilitates the crucial[3][3]-sigmatropic rearrangement. The presence of an electron-withdrawing formyl group on the hydrazine (B178648) nitrogen has a profound and detrimental effect on this mechanism.

Computational studies have suggested that N-acyl groups on the hydrazine nitrogen can significantly hinder the[3][3]-sigmatropic rearrangement, which is often the rate-determining step.[5] The formyl group's electron-withdrawing nature decreases the electron density on the nitrogen atoms, which is unfavorable for the pericyclic rearrangement. This electronic disruption effectively prevents the formation of the necessary di-imine intermediate required for cyclization into the indole ring.

Instead of undergoing the Fischer indole pathway, formylhydrazones, derived from the condensation of this compound with aldehydes or ketones, tend to participate in alternative cyclization reactions under various conditions to form different heterocyclic systems.

Application of this compound in the Synthesis of 1,3,4-Oxadiazoles

This compound serves as a valuable precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of compounds with a wide range of biological activities. The general strategy involves the formation of an N-acylhydrazone (in this case, a formylhydrazone) followed by oxidative cyclization.

Experimental Protocol: Synthesis of 2-Aryl-1,3,4-oxadiazoles from Formylhydrazones

This protocol describes the synthesis of a 2-aryl-1,3,4-oxadiazole starting from an aromatic aldehyde and this compound.

Step 1: Formation of the N-formylhydrazone

  • In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Add this compound (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • The resulting N-formylhydrazone can be isolated by filtration if it precipitates or used directly in the next step after removal of the solvent under reduced pressure.

Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole

A variety of reagents can be used for the oxidative cyclization of N-acylhydrazones.[6] One efficient method utilizes tert-butyl hypoiodite (B1233010) (t-BuOI) generated in situ.

  • Dissolve the crude N-formylhydrazone (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add sodium iodide (NaI, 1.2 eq) and tert-butyl hydroperoxide (t-BuOOH, 1.2 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate (B1220275) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-1,3,4-oxadiazole.

Table 1: Representative Data for the Synthesis of 2-Aryl-1,3,4-oxadiazoles

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-Phenyl-1,3,4-oxadiazole85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1,3,4-oxadiazole90
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1,3,4-oxadiazole82
42-Naphthaldehyde2-(Naphthalen-2-yl)-1,3,4-oxadiazole88

Yields are indicative and may vary based on specific reaction conditions and purification methods.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization Aldehyde Aldehyde Formylhydrazone Formylhydrazone Aldehyde->Formylhydrazone + this compound (cat. Acid) This compound This compound This compound->Formylhydrazone 1,3,4-Oxadiazole 1,3,4-Oxadiazole Formylhydrazone->1,3,4-Oxadiazole + Oxidizing Agent Oxidizing_Agent t-BuOI Oxidizing_Agent->1,3,4-Oxadiazole G This compound This compound Acylthiosemicarbazide Acylthiosemicarbazide Intermediate This compound->Acylthiosemicarbazide + Isothiocyanate Isothiocyanate Isothiocyanate Isothiocyanate->Acylthiosemicarbazide 1,2,4-Triazole 3-Substituted-5-mercapto- 1,2,4-triazole Acylthiosemicarbazide->1,2,4-Triazole + Base, Reflux Base Base (e.g., NaOH) Base->1,2,4-Triazole

References

Application Notes and Protocols: Formylhydrazine as a Precursor for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole (B32235) scaffold is a privileged pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. Formylhydrazine serves as a versatile and fundamental building block for the construction of this important heterocyclic system. This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles using this compound and its derivatives. Key synthetic strategies, including the Pellizzari and Einhorn-Brunner reactions, as well as microwave-assisted methodologies, are discussed. Quantitative data is summarized for easy comparison, and a general workflow is visualized to illustrate the synthetic process.

Introduction

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4. The unique electronic properties and structural features of this ring system allow for diverse interactions with biological targets, making it a cornerstone in medicinal chemistry. This compound, as a simple and readily available precursor, provides a direct entry into the synthesis of a variety of substituted and unsubstituted 1,2,4-triazoles. The synthetic routes often involve the condensation of this compound or its in-situ generated equivalent with various nitrogen and carbon-containing electrophiles, followed by cyclization.

Key Synthetic Methodologies

Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide with an acylhydrazide to form a 1,2,4-triazole.[1] In the context of this compound, it can react with formamide (B127407) under thermal conditions to yield the parent 1H-1,2,4-triazole. This reaction can be extended to substituted amides to produce 3-substituted-1,2,4-triazoles.

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the condensation of an imide with a hydrazine (B178648) to form an isomeric mixture of 1,2,4-triazoles. While not a direct reaction of this compound, this method is relevant as this compound can be a precursor to the diacylhydrazine intermediates required for this reaction.

Reaction with Thioamides and Isothiocyanates

This compound can react with thioamides or isothiocyanates to form thiosemicarbazide (B42300) intermediates, which then undergo cyclization to yield 1,2,4-triazole-3-thiols. These thiols are valuable intermediates for further functionalization.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 1,2,4-triazoles from hydrazines (including this compound precursors) and formamide can be significantly expedited, often leading to higher yields and cleaner reactions compared to conventional heating.[2]

Data Presentation

The following table summarizes quantitative data for the synthesis of 1,2,4-triazoles using this compound or its in-situ generated equivalents.

Precursor 1Precursor 2ProductMethodConditionsYield (%)Reference
This compoundFormamide1H-1,2,4-TriazolePellizzariHeat~50[3]
Hydrazine Hydrate (B1144303)Formamide1H-1,2,4-TriazoleOne-pot140-210 °C92-98[4]
Hydrazine HydrateEthyl Formate (B1220265)4-Amino-1,2,4-triazole (B31798) (from in-situ this compound)ThermalReflux, then 150-200°C65-71[5]
PhenylhydrazineFormamide1-Phenyl-1H-1,2,4-triazoleMicrowave160 °C, 10 min74
Various HydrazinesFormamideSubstituted 1,2,4-triazolesMicrowave160 °C, 10 min54-81[2]
This compoundBenzylisothiocyanate4-Benzyl-5-mercapto-4H-1,2,4-triazoleBase-promoted cyclization--[6][7]

Note: Yields can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1H-1,2,4-Triazole via Pellizzari Reaction

This protocol describes the synthesis of the parent 1H-1,2,4-triazole from this compound and formamide.

Materials:

  • This compound

  • Formamide

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine equimolar amounts of this compound and formamide.

  • Slowly heat the mixture to 100 °C. Water and ammonia (B1221849) will begin to form and can be collected in the distillation receiver.

  • After approximately 30 minutes, gradually increase the temperature to 260 °C.

  • The product, 1H-1,2,4-triazole, will distill over.

  • The collected product can be further purified by recrystallization if necessary. The expected yield is approximately 50%.[3]

Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

This protocol provides a general method for the rapid synthesis of substituted 1,2,4-triazoles from a hydrazine and formamide.[2]

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Formamide

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, add the substituted hydrazine (1 mmol) and formamide (20 equivalents).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The excess formamide can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired substituted 1,2,4-triazole. Yields typically range from 54-81%.[2]

Protocol 3: Synthesis of 4-Amino-1,2,4-triazole from Hydrazine Hydrate and Ethyl Formate

This protocol involves the in-situ formation of this compound (formhydrazide) followed by cyclization.

Materials:

  • Ethyl formate

  • 95% Ethanol (B145695)

  • 85% Hydrazine hydrate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Ether

  • Norite (activated carbon)

Procedure:

  • In a 1-L round-bottomed flask, combine ethyl formate (2 moles) and 95% ethanol (150 ml).

  • Cautiously add 85% hydrazine hydrate (2 moles) to the solution with shaking over 10 minutes.

  • Once the initial reaction subsides, reflux the solution on a steam bath for 18 hours.

  • Remove the bulk of the water and ethanol by evaporation under reduced pressure until the volume is approximately 150 ml. This yields crude formhydrazide.

  • Heat the resulting syrup under atmospheric pressure for 3 hours, raising the temperature from 150 °C to 200 °C.

  • Cool the mixture to about 100 °C and dissolve the oil in 50 ml of 95% ethanol.

  • Add 5 g of Norite and filter the hot solution.

  • Dilute the filtrate with 75 ml of ether and cool in an icebox.

  • Collect the crystalline product by filtration, wash with a 1:2 ethanol-ether mixture, and dry. The yield of 4-amino-1,2,4-triazole is typically 65–71%.[5]

Mandatory Visualizations

Formylhydrazine_to_Triazole This compound This compound Intermediate1 N-Acylthis compound Intermediate This compound->Intermediate1 Pellizzari Reaction Intermediate2 Thiosemicarbazide Intermediate This compound->Intermediate2 Addition Intermediate3 Amidrazone Intermediate This compound->Intermediate3 Condensation Amide Amide (R-CONH2) Amide->Intermediate1 Thioisocyanate Isothiocyanate (R-NCS) Thioisocyanate->Intermediate2 Imidate Imidate [R-C(=NH)OR'] Imidate->Intermediate3 Triazole1 3-Substituted 1,2,4-Triazole Intermediate1->Triazole1 Cyclization (-H2O) Triazole2 5-Substituted-1,2,4-Triazole -3-thiol Intermediate2->Triazole2 Cyclization (-H2S or -H2O) Triazole3 3,5-Disubstituted 1,2,4-Triazole Intermediate3->Triazole3 Cyclization (-NH3, -R'OH)

Caption: General synthetic pathways for 1,2,4-triazoles from this compound.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of the 1,2,4-triazole ring system. The methodologies outlined in these application notes, from classic thermal condensations to modern microwave-assisted protocols, provide researchers in drug discovery and development with a robust toolkit for accessing a wide range of 1,2,4-triazole derivatives. The choice of synthetic route can be tailored based on the desired substitution pattern, available starting materials, and required reaction efficiency. The continued exploration of new synthetic methods involving this compound will undoubtedly lead to the discovery of novel 1,2,4-triazole-based therapeutic agents.

References

The Role of Formylhydrazine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formylhydrazine is a versatile and reactive building block in synthetic organic chemistry, primarily utilized for the construction of a variety of heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and an electrophilic formyl group, allows for its participation in a range of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds using this compound and its derivatives: pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. These heterocyclic systems are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.

Synthesis of Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The Knorr pyrazole (B372694) synthesis is a classical and widely used method for their preparation, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2]

General Reaction Scheme: Knorr Pyrazole Synthesis

The reaction between a hydrazine and a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[3][4] When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of regioisomers can be formed.[3]

Knorr_Pyrazole_Synthesis This compound This compound Intermediate Hydrazone Intermediate This compound->Intermediate Condensation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound 1_3_Dicarbonyl->Intermediate Pyrazole Pyrazole Derivative Intermediate->Pyrazole Cyclization & Dehydration

Caption: General workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone from a β-Ketoester

This protocol describes the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from the reaction of a β-ketoester with a hydrazine derivative.[5][6]

Materials:

Procedure:

  • In a round-bottom flask, combine the ethyl acetoacetate and the hydrazine derivative.

  • Add the alcohol as a solvent and a few drops of glacial acetic acid.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, add cold water to induce precipitation.

  • Wash the collected solid with cold water and dry it to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Pyrazole Synthesis

The following table summarizes representative data for the synthesis of pyrazole derivatives using hydrazine derivatives and 1,3-dicarbonyl compounds.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNano-ZnO / Green protocolRT0.595[3]
Substituted AcetylacetoneHydrazinesEthylene glycolRT-70-95[7]
1,3-DiketonesArylhydrazinesN,N-dimethylacetamideRT-59-98[7]
Ethyl benzoylacetateHydrazine hydrate1-Propanol / Acetic acid1001-[5]
β-ketoestersMethylhydrazine (in situ from ethyl formate)----[8][9]

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4. This compound is a key precursor for the synthesis of this ring system through several named reactions.

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction involves the condensation of an imide (diacylamine) with a hydrazine derivative, typically in the presence of an acid catalyst, to form an isomeric mixture of 1,2,4-triazoles.[10] The regioselectivity is determined by the electronic properties of the acyl groups on the imide.[11]

Einhorn_Brunner Imide Imide (Diacylamine) Intermediate Tetrahedral Intermediate Imide->Intermediate + Hydrazine (Acid Catalyst) Hydrazine This compound Hydrazine->Intermediate Triazole 1,2,4-Triazole (B32235) Intermediate->Triazole Cyclization & Dehydration

Caption: Simplified mechanism of the Einhorn-Brunner reaction.

Pellizzari Reaction

The Pellizzari reaction is the synthesis of 1,2,4-triazoles from the reaction of an amide with an acylhydrazide at high temperatures.[7] This method can also lead to a mixture of products if unsymmetrical reactants are used.[7]

Pellizzari_Reaction Amide Amide Intermediate Diacylhydrazine Intermediate Amide->Intermediate + Acylhydrazide (Heat) Acylhydrazide This compound Acylhydrazide->Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole Cyclization & Dehydration

Caption: General pathway of the Pellizzari reaction.

Experimental Protocols for 1,2,4-Triazole Synthesis

This method provides a direct route to the parent 1,2,4-triazole.

Materials:

  • Hydrazine hydrate (1.0 eq)

  • Formamide (B127407) (at least 2.5 eq)

  • Reaction vessel with distillation setup

Procedure:

  • Heat the formamide in the reaction vessel to 140-210 °C (a preferred range is 160-180 °C).

  • Slowly add the hydrazine hydrate to the hot formamide while stirring.

  • During the addition, water and ammonia (B1221849) will distill off.

  • After the addition is complete, maintain the reaction temperature for a period to ensure complete reaction.

  • The resulting 1,2,4-triazole can be isolated by crystallization from the excess formamide after cooling, or by other purification methods such as recrystallization from a suitable solvent (e.g., methyl ethyl ketone, ethyl acetate).

Materials:

  • Diacylamine (e.g., Dibenzamide) (1.0 eq)

  • Substituted hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • Combine the diacylamine and the substituted hydrazine in glacial acetic acid.

  • Heat the mixture under reflux for approximately 4 hours.

  • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the solid from ethanol to obtain the pure 1,2,4-triazole.

Quantitative Data for 1,2,4-Triazole Synthesis

The following table presents data for the synthesis of 1,2,4-triazoles.

Reactant 1Reactant 2ConditionsTimeYield (%)Reference
HydrazineFormamide140-210 °C-92-98[8]
HydrazinesFormamideMicrowave irradiation, catalyst-free--
N-formyl benzamidePhenyl hydrazineWeak acid--[1]
AmideAcyl hydrazideHeat--[7]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. A common synthetic route involves the cyclodehydration of 1,2-diacylhydrazines, which can be formed from the reaction of a hydrazide with a carboxylic acid or its derivative.[12][13]

General Reaction Scheme

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is often achieved by reacting an acid hydrazide with a carboxylic acid or acid chloride, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid.[5][9][12]

Oxadiazole_Synthesis Acid_Hydrazide Acid Hydrazide (from this compound) Diacylhydrazine 1,2-Diacylhydrazine Intermediate Acid_Hydrazide->Diacylhydrazine Carboxylic_Acid Carboxylic Acid or Acid Chloride Carboxylic_Acid->Diacylhydrazine Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl₃)

References

Application Notes and Protocols: Formylhydrazine and its Role in Reductive Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylhydrazine (CH₄N₂O) is a versatile bifunctional molecule widely employed in organic synthesis.[1] Its structure, featuring both a nucleophilic hydrazine (B178648) moiety and a formyl group, makes it a valuable precursor, particularly in the synthesis of nitrogen-containing heterocycles like 1,2,4-triazoles and pyrazoles, which are significant scaffolds in medicinal chemistry.[1][2] While its role as a synthetic building block is well-established, its direct application as a reducing agent for common organic functional groups is not extensively documented in the scientific literature.

This document provides a detailed overview of the reactivity of this compound and clarifies its role in the context of reductive transformations. Given the limited information on this compound as a direct reducing agent, this guide also includes comprehensive application notes and protocols for the use of its parent compound, hydrazine (typically as hydrazine hydrate), which is a well-established reducing agent in organic chemistry. The protocols provided focus on two key applications of hydrazine: the reduction of nitro compounds and the Wolff-Kishner reduction of aldehydes and ketones.

Part 1: The Role of this compound in Organic Synthesis

This compound's primary utility lies in its ability to act as a precursor for more complex molecular architectures. It serves as a key intermediate in the synthesis of various pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[1] Its reaction with carbonyl compounds leads to the formation of hydrazones, which are important intermediates in their own right.[1]

While being a derivative of hydrazine, a known reducing agent, this compound itself is more commonly used in cyclocondensation reactions rather than for the direct reduction of functional groups.

Part 2: Hydrazine as a Reducing Agent in Organic Chemistry

Hydrazine (N₂H₄), most commonly used in its hydrated form (hydrazine hydrate (B1144303), N₂H₄·H₂O), is a powerful reducing agent with significant applications in organic synthesis. It can act as a hydrogen donor in catalytic transfer hydrogenation and is the key reagent in the Wolff-Kishner reduction.[3]

Application 1: Reduction of Nitro Compounds to Amines

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, as aromatic amines are crucial intermediates for dyes, pharmaceuticals, and agrochemicals.[3] Hydrazine hydrate, in conjunction with a catalyst, offers an efficient method for this conversion, often with high chemoselectivity.[3][4]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products ArNO2 Ar-NO₂ (Aromatic Nitro Compound) catalyst Catalyst (e.g., Pd/C, Raney Ni) ArNO2->catalyst N2H4 N₂H₄·H₂O (Hydrazine Hydrate) N2H4->catalyst ArNH2 Ar-NH₂ (Aromatic Amine) N2 N₂ H2O H₂O catalyst->ArNH2 catalyst->N2 catalyst->H2O

Caption: General workflow for the reduction of aromatic nitro compounds using hydrazine hydrate.

Quantitative Data for Nitro Compound Reduction

Substrate (Ar-NO₂)CatalystSolventTemperature (°C)TimeYield (%)Reference
Halogenated NitroarenesPd/CMeOH805 minGood[3]
p-NitroacetanilidePd/C-803 h100[5]
p-NitrochlorobenzenePd/C-8020 min100[5]
3-Nitro-4-methoxyacetanilidePd/C-80--[5]

Experimental Protocol: Reduction of a Halogenated Nitroarene [3]

  • Reaction Setup: To a solution of the halogenated nitroarene (1 mmol) in methanol (B129727) (5 mL), add 10% Pd/C (13 mg).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (10 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and monitor the reaction progress by TLC. The reaction is typically complete within 5 minutes.

  • Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the corresponding halogenated aniline.

Application 2: Wolff-Kishner Reduction of Aldehydes and Ketones

The Wolff-Kishner reduction is a classic organic reaction that deoxygenates aldehydes and ketones to their corresponding alkanes.[6][7] The reaction proceeds via a hydrazone intermediate and requires strong basic conditions and high temperatures.[6][7]

General Reaction Scheme:

G cluster_steps Wolff-Kishner Reduction start Aldehyde or Ketone hydrazone Hydrazone Intermediate start->hydrazone + N₂H₄·H₂O alkane Alkane hydrazone->alkane Base (e.g., KOH), Heat - N₂, - H₂O

References

Application Notes and Protocols for the Derivatization of Carbonyl Compounds with Hydrazine-Based Reagents for Enhanced Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of carbonyl compounds (aldehydes and ketones) is critical in diverse fields, including pharmaceutical development, clinical diagnostics, environmental monitoring, and food chemistry. Carbonyl compounds are often present at low concentrations and can be challenging to analyze directly due to their potential volatility, low ionization efficiency in mass spectrometry, and lack of strong chromophores for UV-Vis detection.[1][2]

Chemical derivatization with hydrazine-based reagents is a robust strategy to overcome these analytical hurdles. This process involves the reaction of the carbonyl group with a hydrazine (B178648) reagent to form a stable hydrazone derivative. This derivatization enhances the analytical properties of the target carbonyl compounds by:

  • Increasing molecular weight and improving chromatographic retention.

  • Introducing a readily ionizable moiety for enhanced mass spectrometric detection.

  • Attaching a chromophore or fluorophore for sensitive UV-Vis or fluorescence detection.

While a variety of hydrazine reagents are utilized for this purpose, this document will focus on the principles and applications of commonly employed reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), and provide a general framework for their use in the analysis of carbonyl compounds.

Note on Formylhydrazine

Initial searches for the specific use of This compound as a derivatization reagent for the analysis of carbonyl compounds did not yield established protocols or significant literature. The information presented herein is based on the widely documented and accepted use of other hydrazine-based reagents which share the same reactive hydrazine functional group. The principles and general protocols described can likely be adapted for this compound, though optimization would be required.

Featured Hydrazine-Based Derivatization Reagents

Several hydrazine reagents are available, each offering distinct advantages depending on the analytical platform and the specific carbonyl compounds of interest.

  • 2,4-Dinitrophenylhydrazine (DNPH): The most common reagent for carbonyl derivatization, particularly for HPLC-UV analysis. The resulting dinitrophenylhydrazones are colored and absorb strongly in the UV-Vis region.[1][2]

  • Dansylhydrazine: Used to introduce a fluorescent tag, enabling highly sensitive detection by fluorescence spectroscopy.

  • 2-Hydrazinoquinoline (HQ): A novel derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones by LC-MS.

  • 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1, 3, 5-triazine-2-hydrazine (DMNTH): A "tailor-made" reagent designed for high sensitivity in mass spectrometry.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the derivatization of carbonyl compounds using various hydrazine-based reagents, extracted from the cited literature.

Table 1: Comparison of Detection Limits for Carbonyl Compounds Derivatized with Different Hydrazine Reagents.

Carbonyl CompoundDerivatization ReagentAnalytical MethodLimit of Detection (LOD)Reference
Fluticasone PropionateDMNTHMALDI-MSI50 ng/µL (after 48h reaction)[3][4]
Fluticasone PropionateDMNTHMALDI-MSI500 ng/µL (immediate analysis)[3][4]
Hydrazinep-TolualdehydeHPLC-MS/MS0.002 ng/mL[5]
Acetylhydrazinep-TolualdehydeHPLC-MS/MS0.03 ng/mL[5]
Hydrazine5-Nitro-2-FuraldehydeSpectrophotometry5 µg/L[6]
Methylhydrazine5-Nitro-2-FuraldehydeSpectrophotometry3 µg/L[6]
1,1-Dimethylhydrazine5-Nitro-2-FuraldehydeSpectrophotometry1.5 µg/L[6]

Table 2: Reaction Conditions for Carbonyl Derivatization.

Derivatization ReagentAnalyteReaction TimeTemperatureKey ConditionsReference
DNPHGlucocorticoids30 minutesRoom TemperatureAcetonitrile (B52724) with 0.3% HCl[4]
DMNTHGlucocorticoids48 hoursRoom Temperature50:50 Acetonitrile:Water with 0.1% TFA[4]
p-TolualdehydeHydrazine, Acetylhydrazine40 minutesNot specifiedUltrasonic manipulation[5]
5-Nitro-2-FuraldehydeHydrazine derivatives40 minutes60 °CpH 5, 2 mM reagent concentration[6]

Experimental Protocols

The following are detailed protocols for the derivatization of carbonyl compounds using hydrazine-based reagents.

Protocol 1: General In-Solution Derivatization with DNPH for HPLC-UV Analysis

This protocol is adapted from established methods for the analysis of various carbonyl compounds.[1][2]

Materials:

  • Carbonyl-containing sample (e.g., in aqueous solution, extract)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., saturated solution in acetonitrile with a small amount of strong acid like HCl)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Strong acid (e.g., HCl) for pH adjustment

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV-Vis detector

Procedure:

  • Sample Preparation: Prepare a known concentration of the carbonyl-containing sample in a suitable solvent (e.g., water or acetonitrile).

  • pH Adjustment: Adjust the pH of the sample to acidic conditions (typically pH 2-4) using a strong acid. This is crucial for the acid-catalyzed derivatization reaction.

  • Derivatization Reaction:

    • To 1 mL of the sample, add an excess of the DNPH reagent solution (e.g., 1 mL). The exact amount should be optimized to ensure complete derivatization.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.

  • Extraction of Derivatives (for aqueous samples):

    • If the sample is aqueous, extract the formed dinitrophenylhydrazone derivatives using an organic solvent immiscible with water (e.g., hexane (B92381) or dichloromethane).

    • Vortex vigorously for 1-2 minutes and then centrifuge to separate the layers.

    • Carefully collect the organic layer containing the derivatives. Repeat the extraction process for quantitative recovery.

  • Sample Preparation for HPLC:

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the mobile phase (e.g., acetonitrile/water mixture).

  • HPLC Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC system.

    • Separate the derivatives on a suitable C18 column using a gradient elution of acetonitrile and water.

    • Detect the dinitrophenylhydrazones at their maximum absorbance wavelength (typically around 360 nm).

    • Quantify the carbonyl compounds by comparing the peak areas to those of derivatized standards.

Protocol 2: On-Tissue Derivatization with DMNTH for MALDI-MSI

This protocol is based on the derivatization of corticosteroids in tissue sections for mass spectrometry imaging.[3][4]

Materials:

  • Tissue sections mounted on a MALDI target plate

  • DMNTH solution (e.g., 5 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • Acoustic reagent spotter or micropipette

  • Humid chamber

  • MALDI-TOF mass spectrometer

Procedure:

  • Standard Spotting: Spot a series of standard concentrations of the carbonyl analyte onto a control tissue section.[4]

  • Reagent Application: Using an acoustic reagent spotter or a micropipette, apply the DMNTH solution directly onto the areas of the tissue to be analyzed (and onto the spotted standards).[4]

  • Incubation: For improved sensitivity, place the MALDI plate in a humid chamber and incubate at a controlled temperature (e.g., 37°C) for an extended period (e.g., 48 hours) to allow the derivatization reaction to proceed to completion.[3][4]

  • Matrix Application (Optional): For enhanced signal, a conventional MALDI matrix (e.g., CHCA) can be applied on top of the derivatized tissue section.[3]

  • MALDI-MSI Analysis: Analyze the tissue section using a MALDI-TOF mass spectrometer in the appropriate ion mode (positive ion mode for DMNTH derivatives) to map the spatial distribution of the derivatized carbonyl compounds.[4]

Visualizations

Chemical Reaction of Carbonyl Derivatization

G General Reaction of Carbonyl Derivatization with Hydrazine Reagents carbonyl Carbonyl Compound (Aldehyde or Ketone) hydrazone Hydrazone Derivative carbonyl->hydrazone + hydrazine Hydrazine Reagent (e.g., R-NH-NH2) hydrazine->hydrazone water Water hydrazone->water +

Caption: Reaction of a carbonyl with a hydrazine reagent to form a stable hydrazone.

Experimental Workflow for Carbonyl Analysis

G Experimental Workflow for Carbonyl Compound Analysis via Derivatization sample Sample Collection (e.g., biological fluid, air, water) extraction Extraction of Carbonyls (if necessary) sample->extraction derivatization Derivatization with Hydrazine Reagent extraction->derivatization cleanup Sample Cleanup / Extraction of Derivatives derivatization->cleanup analysis Instrumental Analysis (HPLC-UV, LC-MS, GC-MS) cleanup->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: A typical workflow for the analysis of carbonyl compounds using derivatization.

Benefits of Carbonyl Derivatization

G Logical Benefits of Carbonyl Derivatization for Analysis center Carbonyl Derivatization benefit1 Increased Sensitivity center->benefit1 benefit2 Improved Selectivity center->benefit2 benefit3 Enhanced Chromatographic Separation center->benefit3 benefit4 Improved Stability of Analyte center->benefit4 sub_benefit1a Addition of Chromophore/Fluorophore benefit1->sub_benefit1a sub_benefit1b Enhanced Ionization Efficiency (MS) benefit1->sub_benefit1b

Caption: Key advantages of derivatizing carbonyl compounds prior to analysis.

References

Application Notes and Protocols for the Detection and Quantification of Formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylhydrazine is a chemical intermediate of interest in pharmaceutical synthesis and other industrial applications. Due to its potential toxicity and structural relationship to hydrazine (B178648), a known genotoxic compound, highly sensitive and specific analytical methods are required for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric assay. The methodologies presented are based on established principles for the analysis of hydrazine and its derivatives and have been adapted for this compound.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods described. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Performance (Adapted from a method for hydrazine)

Parameter Result
Linearity Range 1 - 10 ppm
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 ppm
Limit of Quantification (LOQ) ~0.3 ppm
Recovery 79% - 117%

| Precision (%RSD) | < 6% |

Table 2: GC-MS Method Performance (Adapted from a method for hydrazine)

Parameter Result
Linearity Range 0.1 - 10 ppm
Correlation Coefficient (r²) ≥ 0.999
Limit of Quantification (LOQ) 0.1 ppm
Spike Recovery (at 1 ppm) 79% - 117%

| Precision (%RSD, at 1 ppm) | 2.7% - 5.6% |

Experimental Protocols

HPLC-UV Method with Pre-column Derivatization

This method involves the derivatization of this compound with salicylaldehyde (B1680747) to form a stable hydrazone derivative that can be readily detected by UV spectroscopy.[1]

a. Materials and Reagents

b. Instrumentation

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

c. Preparation of Solutions

  • Diluent: Methanol

  • Buffer Solution: Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of deionized water.

  • Mobile Phase: Mix the buffer solution and methanol in a 25:75 (v/v) ratio. Filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration within the expected linear range. To a specific volume of this solution, add a defined amount of salicylaldehyde and allow it to react for approximately 20 minutes to form the derivative.

  • Sample Solution: Accurately weigh about 100 mg of the sample into a 10 mL volumetric flask. Add 5 mL of diluent and 50 µL of salicylaldehyde. Mix for 20 minutes to allow for derivatization, then dilute to the mark with the diluent.

d. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

e. Analysis Inject the derivatized standard and sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing the peak area of the this compound-salicylaldehyde derivative in the sample chromatogram to the peak area of the corresponding derivative in the standard chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Deriv Add Salicylaldehyde (20 min reaction) Sample->Deriv Standard This compound Standard Standard->Deriv Inject Inject into HPLC-UV Deriv->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV analysis workflow for this compound.
GC-MS Method with In-Situ Derivatization

This protocol describes the analysis of this compound by headspace Gas Chromatography-Mass Spectrometry (GC-MS) after in-situ derivatization with acetone (B3395972) to form the more volatile acetone formylhydrazone.[2][3]

a. Materials and Reagents

  • This compound standard

  • Acetone (reagent grade, also acts as derivatizing agent)

  • Diluent (e.g., a suitable solvent for the API that is compatible with acetone)

  • Active Pharmaceutical Ingredient (API) or sample matrix

b. Instrumentation

  • Headspace GC-MS system

  • GC column: e.g., DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

c. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of this compound in the diluent at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetone to achieve concentrations in the range of 0.1 to 10 ppm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the API sample into a 10 mL headspace vial. Add a known volume of acetone to dissolve the sample and act as the derivatizing reagent. Seal the vial.

d. GC-MS Conditions

  • Headspace Sampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 min

  • GC:

    • Inlet Temperature: 200°C

    • Carrier Gas: Helium

    • Oven Program: Initial temperature of 50°C, hold for 1 min, then ramp to 240°C at 20°C/min, and hold for 5 min.

  • MS:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic ions for acetone formylhydrazone.

e. Analysis Place the prepared standard and sample vials in the headspace autosampler. The volatile derivative is automatically injected into the GC-MS system. Quantification is achieved by comparing the peak area of the derivative from the sample to the calibration curve generated from the standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv In-Situ Derivatization cluster_analysis Headspace GC-MS Analysis Sample Weigh API (10 mg) Deriv Add Acetone (Solvent & Reagent) Sample->Deriv Equilibrate Equilibrate in Headspace Sampler Deriv->Equilibrate Inject Automated Injection Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

GC-MS analysis workflow for this compound.
Colorimetric Method

This method is based on the reaction of this compound with a chromogenic reagent, such as ninhydrin (B49086), to produce a colored complex that can be quantified using a spectrophotometer. This protocol is adapted from a method for hydrazine.

a. Materials and Reagents

  • This compound standard

  • Ninhydrin solution (chromogenic reagent)

  • Phosphate buffer (pH 9)

  • Deionized water

b. Instrumentation

  • UV-Vis Spectrophotometer

  • Water bath

c. Preparation of Solutions

  • Standard Solutions: Prepare a series of this compound standards in deionized water with concentrations ranging from approximately 0.1 to 5 µg/mL.

  • Sample Solution: Dissolve a known amount of the sample in deionized water to obtain a concentration within the standard curve range.

d. Procedure

  • To a set of test tubes, add a fixed volume of each standard solution and the sample solution.

  • Add a specific volume of the phosphate buffer (pH 9) to each tube.

  • Add a defined volume of the ninhydrin solution to each tube and mix well.

  • Heat the tubes in a water bath at approximately 85°C for 10 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the resulting red-brown colored solution at the wavelength of maximum absorbance (around 425 nm) against a reagent blank.

e. Analysis Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Proposed Metabolic Pathway of this compound

The biotransformation of this compound in vivo is not well-documented. However, based on the known metabolic pathways of other hydrazine derivatives, a plausible route involves enzymatic oxidation, primarily by cytochrome P450 (CYP) enzymes in the liver.[4] This oxidation can lead to the formation of a reactive diazenium (B1233697) intermediate, which can then break down to generate radical species. These reactive intermediates are thought to be responsible for the potential toxicity of hydrazine compounds.

Metabolic_Pathway This compound This compound CYP450 Cytochrome P450 (Oxidation) This compound->CYP450 Metabolism Diazenium Formyl-diazenium Ion (Reactive Intermediate) CYP450->Diazenium Radicals Formyl Radical + Nitrogen + H• Diazenium->Radicals Decomposition Cellular_Damage Covalent Binding to Macromolecules (e.g., DNA, Proteins) Radicals->Cellular_Damage Adduct Formation

Proposed metabolic activation of this compound.

Disclaimer: The experimental protocols and metabolic pathway described herein are for informational purposes and should be adapted and validated by the end-user for their specific application and instrumentation. Appropriate safety precautions should be taken when handling this compound and other reagents.

References

Formylhydrazine: A Versatile Scaffold in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Formylhydrazine, a simple organic molecule, has emerged as a pivotal building block in the field of medicinal chemistry. Its inherent reactivity and structural features make it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antitubercular, anti-inflammatory, and analgesic properties. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in harnessing the potential of this compound for novel drug discovery.

Applications in Medicinal Chemistry

This compound serves as a versatile synthon for the construction of various nitrogen-containing heterocycles, which are privileged structures in many approved drugs.[1][2] Its bifunctional nature, possessing both a formyl group and a hydrazine (B178648) moiety, allows for a range of chemical transformations to create complex molecular architectures.[1]

The primary application of this compound in drug discovery lies in its utility as a precursor for the synthesis of:

  • 1,3,4-Oxadiazoles: These five-membered heterocyclic rings are present in numerous compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and antitubercular effects.[1][2][3]

  • 1,2,4-Triazoles: This scaffold is a key component of many clinically used antifungal agents and is also found in compounds with anticancer, anticonvulsant, and anti-inflammatory properties.[1][4][5]

  • Pyrazoles: Pyrazole (B372694) derivatives are well-known for their analgesic, anti-inflammatory, and anticancer activities.[6][7][8] The pyrazole ring is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Hydrazones: The reaction of this compound with aldehydes or ketones yields hydrazones, which are important intermediates and have shown a wide range of biological activities themselves, including antimicrobial and anticancer effects.[9][10]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for various heterocyclic compounds derived from this compound.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassCell LineIC50 (µM)Reference
Hydrazide-Hydrazone incorporating QuinolineSH-SY5Y (Neuroblastoma)2.9[11]
Kelly (Neuroblastoma)1.3[11]
MCF-7 (Breast Adenocarcinoma)14.1[11]
MDA-MB-231 (Breast Adenocarcinoma)18.8[11]
1,2,4-Triazole-Hydrazone HybridMDA-MB-231 (Breast Cancer)Significant dose-dependent cytotoxicity[12]
2-methoxy-4-(3-morpholino-5-(arylamino)phenoxy)benzaldehyde derivativeCapan-1 (Pancreatic Adenocarcinoma)1.4 - 11.5[13]
Hydrazide DerivativeHCT-116 (Colon Carcinoma)2.5 - 37.2[14]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
1,3,4-Oxadiazole DerivativeStaphylococcus aureus6.25[10]
Escherichia coli12.5[10]
Pyrazole-Hydrazone DerivativeStaphylococcus aureus1.56[15]
Methicillin-resistant S. aureus (MRSA)1.56[15]
Bacillus subtilis0.78[15]
Acinetobacter baumannii0.78[15]
Thiazolylhydrazone DerivativeCandida albicans0.25 - 2.0[16]
Cryptococcus neoformans0.25 - 2.0[16]

Table 3: Antitubercular Activity of this compound Derivatives

Compound ClassMycobacterium tuberculosis StrainMIC (µg/mL)Reference
1,3,4-Oxadiazole-Hydrazone HybridH37Ra (attenuated)8[1]
H37Rv (virulent)8[1]
Pyrazinamide-resistant4[1]
Nicotinic Acid Hydrazide DerivativeH37Rv6.25[17]
Indolizine DerivativeH37Rv4[18]
MDR strains32[18]

Table 4: Anti-inflammatory and Analgesic Activity of this compound Derivatives

Compound ClassAssayIC50 (µM) / % InhibitionReference
Pyridazine (B1198779) DerivativeCOX-2 Inhibition0.18[19]
Pyrazole DerivativeCOX-2 Inhibition0.52[20]
1,3,4-Oxadiazole/Oxime HybridCOX-2 Inhibition2.30 - 6.13[20]
Hydrazide/Hydrazine DerivativeAcetic acid-induced writhing (Analgesic)Significant reduction in writhing[21]
Pyrrole Hydrazone DerivativeCarrageenan-induced paw edema (Anti-inflammatory)Significant edema reduction[22]
Pyrrole Hydrazone DerivativeFormalin test (Analgesic)Significant reduction in paw-licking time[22]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a 1,3,4-Oxadiazole-Hydrazone Derivative

This protocol is a general representation based on literature procedures for the synthesis of 1,3,4-oxadiazole-hydrazone hybrids.[1][2]

Materials:

  • Substituted aromatic acid

  • Thionyl chloride or Phosphorus oxychloride

  • Hydrazine hydrate (B1144303)

  • Substituted aldehyde

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Appropriate glassware for organic synthesis

Procedure:

  • Synthesis of Acid Hydrazide: a. Reflux a mixture of the substituted aromatic acid and an excess of thionyl chloride for 2-3 hours. b. Remove the excess thionyl chloride under reduced pressure. c. To the resulting acid chloride, slowly add a solution of hydrazine hydrate in ethanol at 0-5 °C. d. Stir the reaction mixture at room temperature for 1-2 hours. e. Pour the mixture into ice-cold water, and collect the precipitated acid hydrazide by filtration. Wash with water and recrystallize from ethanol.

  • Synthesis of 2-amino-5-substituted-1,3,4-oxadiazole: a. Reflux a mixture of the acid hydrazide and cyanogen (B1215507) bromide in methanol (B129727) for 4-6 hours. b. Cool the reaction mixture and pour it into ice-cold water. c. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and collect the precipitate by filtration.

  • Synthesis of 1,3,4-Oxadiazole-Hydrazone: a. Dissolve the 2-amino-5-substituted-1,3,4-oxadiazole in ethanol. b. Add the substituted aldehyde and a catalytic amount of glacial acetic acid. c. Reflux the mixture for 4-8 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. The product will precipitate out. f. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF).

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the cancer cells in a T-75 flask to about 80-90% confluency. b. Trypsinize the cells, centrifuge, and resuspend in fresh complete medium. c. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the test compounds in DMSO. b. Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations. c. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. d. Include a vehicle control (medium with DMSO at the same concentration as in the compound-treated wells) and a positive control (a known anticancer drug, e.g., Cisplatin). e. Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium containing MTT. c. Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Shake the plate gently for 10 minutes.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[23]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: a. Grow the microbial strains overnight on appropriate agar (B569324) plates. b. Pick a few colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). d. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compounds in DMSO. b. In a 96-well plate, add 100 µL of broth to all wells. c. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

  • Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum to each well. b. Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic). c. Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the use of this compound in drug discovery.

Synthesis_Workflow This compound This compound Hydrazone Hydrazone Intermediate This compound->Hydrazone Condensation Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Hydrazone Heterocycle Bioactive Heterocycle (e.g., Oxadiazole, Triazole) Hydrazone->Heterocycle Cyclization Cyclizing_Agent Cyclizing Agent (e.g., CS₂, Ac₂O) Cyclizing_Agent->Heterocycle Bioassay Biological Evaluation (e.g., Anticancer, Antimicrobial) Heterocycle->Bioassay Screening

General synthetic workflow for bioactive heterocycles.

Experimental_Workflow_Anticancer cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plate Cell_Culture->Seeding Treatment Treat cells with compounds Seeding->Treatment Compound_Prep Prepare compound dilutions Compound_Prep->Treatment Add_MTT Add MTT reagent Treatment->Add_MTT Incubate Incubate for 4 hours Add_MTT->Incubate Add_DMSO Add DMSO to dissolve formazan Incubate->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Workflow for in vitro anticancer activity screening.

Signaling_Pathway_COX Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Formylhydrazine_Derivative This compound-based COX-2 Inhibitor Formylhydrazine_Derivative->COX2 Inhibition

Inhibition of the COX-2 signaling pathway.

References

Synthesis and Application of Bioactive Formylhydrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the synthesis and biological evaluation of various bioactive formylhydrazine derivatives. It includes methodologies for synthesizing key scaffolds, protocols for assessing their antimicrobial, anticancer, and anti-inflammatory activities, and a summary of their biological data.

Introduction

This compound and its derivatives, particularly hydrazones, are a versatile class of compounds with significant interest in medicinal chemistry. The core structure, featuring a formyl group and a hydrazine (B178648) moiety, serves as a crucial building block for synthesizing a wide array of nitrogen-containing heterocycles like pyrazoles and triazoles.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties.[2][3][4][5][6] The synthetic tractability of the this compound scaffold allows for extensive structural modifications, making it an attractive platform for developing novel therapeutic agents.[7]

I. Synthesis of Bioactive this compound Derivatives

The synthesis of bioactive derivatives typically starts from this compound or a suitable hydrazide, which is then condensed with various carbonyl compounds or cyclized to form heterocyclic systems.

General Synthesis Workflow

The overall process for synthesizing and evaluating bioactive this compound derivatives can be visualized as a multi-step workflow, from initial synthesis to biological screening.

cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., Hydrazine Hydrate, Esters) hydrazide Hydrazide Formation start->hydrazide Step 1 condensation Condensation/ Cyclization hydrazide->condensation Step 2a (e.g., with Aldehydes) product Final Derivative condensation->product characterization Structural Characterization (NMR, IR, MS) product->characterization antimicrobial Antimicrobial Screening product->antimicrobial anticancer Anticancer Screening product->anticancer anti_inflammatory Anti-inflammatory Screening product->anti_inflammatory data Data Analysis antimicrobial->data anticancer->data anti_inflammatory->data compound Quinoline (B57606) Hydrazide Derivative (e.g., 22) p27 p27kip1 (Upregulation) compound->p27 cdk Cyclin E/CDK2 Complex p27->cdk Inhibits arrest G1 Phase Arrest rb Rb Phosphorylation cdk->rb g1_s G1/S Transition (Cell Cycle Progression) cdk->g1_s e2f E2F Release rb->e2f e2f->g1_s compound Quinoline Derivative (Pim-1 Inhibitor) pim1 Pim-1 Kinase compound->pim1 Inhibits bad Bad (pro-apoptotic) pim1->bad Phosphorylates (Inactivates) myc c-Myc (Oncogene) pim1->myc Stabilizes apoptosis Apoptosis bad->apoptosis Promotes proliferation Cell Proliferation & Survival myc->proliferation

References

Formylhydrazine: A Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Formylhydrazine (CHO-NHNH₂) is a simple yet highly versatile chemical building block, pivotal in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and an electrophilic formyl group, allows for diverse reactivity, making it an attractive starting material for the construction of complex molecular architectures. In the realm of agrochemicals, this compound serves as a key precursor for the synthesis of potent fungicides, herbicides, and plant growth regulators. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel agrochemicals, with a focus on triazole and oxadiazole derivatives.

Key Applications in Agrochemical Synthesis

This compound is primarily utilized in the synthesis of two key five-membered nitrogen-containing heterocycles: 1,2,4-triazoles and 1,3,4-oxadiazoles. These core structures are present in a multitude of commercially successful agrochemicals due to their favorable biological activities and metabolic stability.

1. Synthesis of 1,2,4-Triazole (B32235) Derivatives: The 1,2,4-triazole ring is a cornerstone of many systemic fungicides and plant growth regulators. This compound can be readily converted to the 1,2,4-triazole ring system through various synthetic routes.

2. Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives: The 1,3,4-oxadiazole scaffold is found in a range of insecticides and herbicides. This compound can be cyclized to form the 1,3,4-oxadiazole ring, which can then be further functionalized to generate compounds with desired pesticidal activities.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1,2,4-triazole from this compound Precursors

This protocol outlines the synthesis of 4-amino-1,2,4-triazole, a key intermediate for various agrochemicals, starting from precursors that generate this compound in situ.

Materials:

Procedure:

  • Formation of this compound (in situ): In a round-bottomed flask equipped with a reflux condenser, cautiously add 120 g (2 moles) of 85% hydrazine hydrate to a solution of 148 g (2 moles) of ethyl formate in 150 ml of 95% ethanol with shaking over 10 minutes. The reaction is exothermic.

  • After the initial vigorous reaction subsides, reflux the mixture on a steam bath for 18 hours.

  • Cyclization to 4-Amino-1,2,4-triazole: Remove the bulk of the ethanol and water by evaporation under reduced pressure to a volume of approximately 150 ml.

  • Heat the resulting syrup under atmospheric pressure for 3 hours, gradually increasing the bath temperature from 150°C to 200°C.

  • Purification: After cooling to about 100°C, dissolve the oily product in 50 ml of 95% ethanol and add 5 g of activated carbon.

  • Filter the hot solution and dilute the filtrate with 75 ml of diethyl ether.

  • Cool the solution in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with 50 ml of a 1:2 ethanol-ether mixture, and air dry.[1]

Expected Yield: 55-60 g (65-71%) of 4-amino-1,2,4-triazole.[1]

Protocol 2: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiol from this compound

This protocol describes a general method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, which are valuable intermediates for insecticides and fungicides. This protocol starts with a generic acid hydrazide, which can be this compound itself (R=H).

Materials:

  • This compound (or other substituted acid hydrazide)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (B78521) (KOH)

  • Absolute ethanol

  • Water

Procedure:

  • Reaction Mixture Preparation: Dissolve the starting acid hydrazide (e.g., this compound) in absolute ethanol in a round-bottomed flask.

  • Add carbon disulfide to the solution, followed by the addition of a solution of potassium hydroxide in water.

  • Cyclization: Stir the reaction mixture and reflux. The reaction progress can be monitored by the evolution of hydrogen sulfide (B99878) gas and by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: After completion of the reaction, cool the mixture and acidify with a suitable acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the purified 5-substituted-1,3,4-oxadiazole-2-thiol.

Quantitative Data Summary

The following tables summarize representative biological activity data for agrochemicals containing the 1,2,4-triazole and 1,3,4-oxadiazole moieties, which can be synthesized from this compound-derived intermediates.

Table 1: Fungicidal Activity of Triazole Derivatives

Compound ClassTarget PathogenEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)
Phenylthiazole AcylhydrazonesMagnaporthe oryzae1.29 - 2.65Isoprothiolane3.22
Thiazolyl Hydrazine DerivativesBotrytis cinerea0.59Fluopyram> 50
Thiazolyl Hydrazine DerivativesGibberella zeae0.69Carbendazim0.52

Table 2: Herbicidal Activity of Triazinone Derivatives

CompoundTarget WeedApplication Rate% Inhibition
MetamitronSugar beet weeds0.5 - 1.5 kg/ha Effective control

Table 3: Insecticidal Activity of Oxadiazole and Hydrazone Derivatives

Compound ClassTarget PestLC₅₀ (mg/L)Reference CompoundLC₅₀ (mg/L)
Isoxazoline AcylhydrazonesPlutella xylostella0.19Ethiprole3.28
Diacylhydrazine DerivativesHelicoverpa armigera23.67 - 27.49Tebufenozide> 500

Signaling Pathways and Experimental Workflows

Mechanism of Action of Triazole Fungicides

Triazole fungicides are highly effective due to their specific mode of action, which involves the inhibition of ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, triazole fungicides compromise the integrity and function of the fungal cell membrane, leading to cell death. The key enzyme targeted by triazoles is C14-demethylase, a cytochrome P450 enzyme.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol c14_demethylase C14-Demethylase (Cytochrome P450) lanosterol->c14_demethylase Substrate ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane (Disrupted) ergosterol->fungal_cell_membrane Incorporation c14_demethylase->ergosterol Demethylation triazole_fungicide Triazole Fungicide triazole_fungicide->c14_demethylase Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Fungicides.

Mechanism of Action of Triazole Plant Growth Regulators

Certain triazole derivatives, such as paclobutrazol (B33190) and uniconazole, function as plant growth regulators by inhibiting the biosynthesis of gibberellins. Gibberellins are plant hormones that promote cell elongation and division, and thus play a crucial role in stem elongation and overall plant height. By blocking a key enzyme in the gibberellin biosynthesis pathway, ent-kaurene (B36324) oxidase, these triazoles lead to more compact plant growth.

Gibberellin_Biosynthesis_Inhibition ggpp Geranylgeranyl Diphosphate (GGPP) ent_kaurene ent-Kaurene ggpp->ent_kaurene ent_kaurene_oxidase ent-Kaurene Oxidase ent_kaurene->ent_kaurene_oxidase Substrate ent_kaurenoic_acid ent-Kaurenoic Acid active_gas Active Gibberellins (GAs) ent_kaurenoic_acid->active_gas Multiple Steps stem_elongation Stem Elongation (Reduced) active_gas->stem_elongation Promotion ent_kaurene_oxidase->ent_kaurenoic_acid Oxidation triazole_pgr Triazole Plant Growth Regulator (PGR) triazole_pgr->ent_kaurene_oxidase Inhibition

Caption: Inhibition of Gibberellin Biosynthesis by Triazole PGRs.

General Synthetic Workflow for Agrochemicals from this compound

The following diagram illustrates a generalized workflow for the development of novel agrochemicals starting from this compound.

Agrochemical_Synthesis_Workflow This compound This compound heterocycle_synthesis Heterocycle Synthesis (e.g., 1,2,4-Triazole or 1,3,4-Oxadiazole) This compound->heterocycle_synthesis functionalization Functionalization / Derivatization heterocycle_synthesis->functionalization purification Purification and Characterization (Chromatography, NMR, MS) functionalization->purification bioassay Biological Screening (Fungicidal, Herbicidal, Insecticidal) purification->bioassay lead_optimization Lead Optimization (Structure-Activity Relationship) bioassay->lead_optimization candidate_agrochemical Candidate Agrochemical lead_optimization->candidate_agrochemical

Caption: General Workflow for Agrochemical Development from this compound.

Conclusion

This compound is a valuable and cost-effective building block for the synthesis of a diverse range of agrochemicals. Its ability to readily form key heterocyclic scaffolds such as 1,2,4-triazoles and 1,3,4-oxadiazoles makes it an important starting material for the development of novel fungicides, herbicides, and plant growth regulators. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their agrochemical discovery and development programs.

References

Application Notes and Protocols: Laboratory Safety Procedures for Handling Formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Formylhydrazine (CAS No. 624-84-0), also known as formic acid hydrazide, is a chemical intermediate used in the synthesis of various heterocyclic compounds, including 1,2,4-triazole (B32235) derivatives, and as a precursor in the preparation of some anticancer agents.[1][2] Despite its utility in organic synthesis, this compound presents significant health and safety risks that necessitate strict adherence to laboratory safety protocols. It is classified as a suspected carcinogen, an irritant, and is harmful if inhaled, ingested, or absorbed through the skin.[1][3][4]

These application notes provide comprehensive safety procedures and protocols for the handling, storage, and disposal of this compound to ensure the safety of laboratory personnel.

2.0 Hazard Identification and Physicochemical Properties

A thorough risk assessment must be conducted before commencing any work with this compound.[5] The primary hazards are its potential carcinogenicity, irritant properties, and acute toxicity.[1][3]

2.1 GHS Hazard Classification this compound is classified as hazardous under the Globally Harmonized System (GHS).[4][6][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7]
CarcinogenicitySuspectedClassified as a suspected carcinogen by IARC and EPA[1]

2.2 Physicochemical Data Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValueReference
Molecular Formula CH₄N₂O[6][8]
Molecular Weight 60.06 g/mol [7][9]
Appearance White shiny crystalline flakes/crystals[2][3]
Melting Point 52-57 °C[2][10]
Boiling Point 90 °C @ 0.7 mmHg[2][10]
Flash Point 112 °C / 233.6 °F[4][11]
Solubility Soluble in water[1][10]
Special Characteristics Hygroscopic (absorbs moisture from the air)[3][7]

3.0 Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with this compound.

3.1 Engineering Controls Protocol

  • Primary Barrier: All work involving this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[3] Ventilation systems should be designed to prevent the recirculation of contaminated air.[12]

  • Emergency Equipment: An operational eyewash station and a safety shower must be readily accessible and located near the workstation.[3][11]

3.2 Personal Protective Equipment (PPE) Protocol Proper PPE is the final barrier against exposure and must be worn at all times when handling this compound.[6]

PPE ItemSpecificationProtocol
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[7]
Eye Protection Safety glasses with side-shields or chemical safety gogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][11]
Skin/Body Protection Laboratory coatA fully fastened lab coat must be worn to prevent skin exposure.[11]
Respiratory Protection NIOSH/MSHA-approved respiratorRequired if ventilation is inadequate or if exposure limits are likely to be exceeded.[11]

3.3 General Handling and Use Protocol

  • Preparation: Designate a specific area within the fume hood for this compound handling. Assemble all necessary equipment and reagents before retrieving the chemical.

  • Weighing: Weigh the solid this compound in a tared, sealed container within the fume hood to prevent dust formation and inhalation.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.[7] If making a solution, add the solid slowly to the solvent.

  • Reaction Setup: Keep the reaction vessel closed to the extent possible. If heating, ensure the setup is secure and monitored.

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[4][7] Decontaminate all equipment and the work area within the fume hood.

  • Avoidance: Avoid contact with skin and eyes, formation of dust, and breathing vapors or dust.[7][11] Do not eat, drink, or smoke in the handling area.[4]

3.4 Storage Protocol

  • Receiving: Upon receipt, inspect the container for damage.

  • Storage Location: Store in a cool, dry, and well-ventilated area.[1][7] A refrigerator (2-8°C) is recommended.[9][10][11]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][7] Store under an inert gas if possible.[7]

  • Segregation: Store away from incompatible substances such as strong oxidizing agents, peroxides, halogens, and strong bases.[1][11]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[6][7]

  • Stability Note: this compound may disproportionate on storage into 1,2-diformyl hydrazine (B178648) and hydrazine.[2]

4.0 Emergency Procedures

In the event of an emergency, follow these protocols immediately.

4.1 Personal Exposure Protocol

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][6]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]

4.2 Spill Cleanup Protocol

  • Evacuation: Evacuate all non-essential personnel from the spill area.[6]

  • Ventilation & Ignition: Ensure the area is well-ventilated. Remove all sources of ignition.[13]

  • Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[6][7]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation.[7][11] Place the spilled material into a suitable, labeled, and closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: Dispose of the waste as hazardous material according to institutional and local regulations.[7]

4.3 Fire Emergency Protocol

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish the fire.[4][6]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][6][7]

  • Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][11]

5.0 Waste Disposal

All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collect waste in a suitable, properly labeled, and sealed container.

  • Dispose of the waste through a licensed professional waste disposal service.[7]

  • Ensure compliance with all local, regional, and national environmental regulations.[11]

6.0 Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Formylhydrazine_Workflow cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling Operations (in Fume Hood) cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Management cluster_emergency 5. Emergency Response risk_assessment Conduct Risk Assessment (Review SDS) eng_controls Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls ppe_check Don Appropriate PPE eng_controls->ppe_check retrieve Retrieve from Storage ppe_check->retrieve weigh Weigh Compound retrieve->weigh transfer Transfer / Use in Reaction weigh->transfer decontaminate Decontaminate Workspace & Equipment transfer->decontaminate waste Collect in Labeled Hazardous Waste Container transfer->waste store Return to Secure Storage decontaminate->store wash Wash Hands Thoroughly store->wash dispose Arrange for Professional Disposal waste->dispose emergency Emergency Event (Spill, Exposure, Fire) first_aid Follow First Aid Protocol emergency->first_aid spill_response Follow Spill Protocol emergency->spill_response fire_response Follow Fire Protocol emergency->fire_response

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

Application Notes and Protocols: Formylhydrazine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of formylhydrazine in materials science, including detailed experimental protocols and data presented for easy comparison. The unique bifunctional nature of this compound, possessing both a reactive hydrazine (B178648) moiety and a formyl group, makes it a versatile building block for the synthesis and modification of a wide range of materials.

Polymer Synthesis and Modification

This compound can be utilized in polymer science as a monomer, a chain-capping agent, or for post-polymerization modification to introduce reactive handles for further functionalization. The hydrazine group can react with electrophiles like acyl chlorides and epoxides, while the formyl group can participate in reactions with nucleophiles such as amines and hydrazides.

Application Note 1.1: Synthesis of Hydrazide-Containing Polymers

Hydrazide-containing polymers are of interest for biomedical applications due to their ability to form hydrazone linkages with aldehyde- or ketone-bearing molecules, such as drugs or targeting ligands, under mild physiological conditions. While direct polymerization of this compound can be challenging, it can be incorporated into polymer backbones through various strategies.

Experimental Protocol: Synthesis of a Poly(acylhydrazone) Analog using a Hydrazide Monomer

This protocol describes the synthesis of a poly(acylhydrazone) by reacting a dihydrazide monomer with a dialdehyde. This serves as a model system where a similar reaction could be envisioned with monomers derived from or incorporating this compound.

Materials:

Procedure:

  • Dissolve adipic dihydrazide (1.74 g, 10 mmol) in 50 mL of DMSO in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve terephthalaldehyde (1.34 g, 10 mmol) in 30 mL of DMSO.

  • Slowly add the terephthalaldehyde solution to the adipic dihydrazide solution at room temperature with vigorous stirring.

  • Allow the reaction to proceed for 24 hours at room temperature. The formation of the polymer is indicated by an increase in viscosity.

  • Precipitate the polymer by pouring the reaction mixture into 500 mL of ethanol.

  • Filter the white polymer precipitate, wash thoroughly with ethanol, and dry under vacuum at 60 °C for 24 hours.

Quantitative Data Summary (Representative)

MonomersSolventReaction Time (h)Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Adipic dihydrazide + TerephthalaldehydeDMSO249215,0001.8
Sebacic dihydrazide + GlutaraldehydeDMF488812,5002.1

Workflow for Poly(acylhydrazone) Synthesis

G cluster_synthesis Poly(acylhydrazone) Synthesis Monomer1 Dihydrazide Monomer Reaction Polycondensation Reaction (Room Temperature, 24h) Monomer1->Reaction Monomer2 Dialdehyde Monomer Monomer2->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Precipitation Precipitation in Non-solvent (e.g., Ethanol) Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(acylhydrazone) Drying->Polymer G cluster_synthesis Nanoparticle Synthesis Workflow Metal_Salt Metal Salt Solution (e.g., AgNO₃) Heating Heating to Boiling Metal_Salt->Heating Stabilizer Stabilizer Solution (e.g., Sodium Citrate) Stabilizer->Heating Reducing_Agent Add Reducing Agent (e.g., this compound) Heating->Reducing_Agent NP_Formation Nanoparticle Formation Reducing_Agent->NP_Formation Cooling Cooling to Room Temp. NP_Formation->Cooling Characterization Characterization (UV-Vis, TEM, DLS) Cooling->Characterization G cluster_modification Surface Modification Workflow Substrate Substrate Activation Surface Activation (e.g., Plasma Treatment) Substrate->Activation Functionalization Aldehyde Functionalization (e.g., Glutaraldehyde) Activation->Functionalization Grafting Grafting with this compound Functionalization->Grafting Washing Washing and Rinsing Grafting->Washing Drying Drying Washing->Drying Modified_Surface Hydrazone-Functionalized Surface Drying->Modified_Surface G cluster_mof MOF Post-Synthetic Modification MOF_CHO Aldehyde-Functionalized MOF Reaction Hydrazone Formation MOF_CHO->Reaction This compound This compound This compound->Reaction Functionalized_MOF This compound-Modified MOF Reaction->Functionalized_MOF

Application Notes and Protocols: Formylhydrazine in Polymer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylhydrazine (H₂NNHCHO) is a versatile bifunctional molecule increasingly recognized for its utility in polymer chemistry.[1] Its combination of a reactive hydrazine (B178648) moiety and a formyl group allows it to serve as a valuable building block for the synthesis of a variety of polymers, including polyhydrazides, polyamides, and hydrazone-containing networks.[1][2][3] These polymers often exhibit desirable properties such as high thermal stability and the potential for functionalization, making them of interest in materials science and for biomedical applications, including drug delivery.[4][5] The reactivity of the hydrazine group allows for nucleophilic substitution and condensation reactions, while the formyl group can participate in reactions such as hydrazone formation.[1][6] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of various polymer systems.

Key Applications of this compound in Polymer Synthesis

This compound's unique structure lends itself to several key applications in polymer science:

  • Monomer for Polyhydrazide and Polyamide Synthesis: The hydrazine group can react with dicarboxylic acid derivatives to form polyhydrazides, which are often precursors to high-performance polyoxadiazoles.[4] It can also be incorporated into polyamide structures.[7]

  • Formation of Hydrazone-Containing Polymers: The formyl group can react with dihydrazides or other hydrazine-containing molecules to form polymers with dynamic hydrazone linkages. These are of interest for self-healing materials and vitrimers.[2][3]

  • Crosslinking Agent: The bifunctionality of this compound allows it to act as a crosslinking agent to create polymer networks with enhanced thermal and mechanical properties.[8]

  • Polymer Modification: this compound can be used to modify existing polymers to introduce reactive handles for further functionalization, for instance, in the development of materials for drug delivery.[9][10][11]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in polymer synthesis. Researchers should adapt these protocols based on the specific reactivity of their co-monomers and desired polymer characteristics.

Protocol 1: Synthesis of a Polyhydrazide via Solution Polycondensation

This protocol describes the synthesis of a polyhydrazide by reacting this compound with a dicarboxylic acid chloride.

Materials:

  • This compound

  • Terephthaloyl chloride (or other dicarboxylic acid chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Methanol (B129727)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve this compound (1 equivalent) in anhydrous NMP containing 5% (w/v) LiCl.

  • Purge the flask with dry nitrogen gas and cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride (1 equivalent) to the stirred solution.

  • Maintain the reaction temperature at 0°C for 1 hour, then allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours. An increase in viscosity should be observed.

  • Precipitate the resulting polymer by pouring the viscous solution into a stirred excess of methanol.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol to remove unreacted monomers and residual solvent, and then wash with hot water.

  • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the hydrazide linkage (C=O stretching and N-H stretching).

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.[12]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[12]

  • Viscometry: To determine the inherent viscosity, which is related to the polymer's molecular weight.

Protocol 2: Preparation of a Hydrazone-Crosslinked Polymer Network

This protocol outlines the formation of a crosslinked polymer network through the reaction of this compound with a dialdehyde.

Materials:

Procedure:

  • Dissolve this compound (2 equivalents) in DMSO in a reaction flask.

  • In a separate container, dissolve terephthaldehyde (1 equivalent) in DMSO.

  • Add the terephthaldehyde solution to the this compound solution with stirring.

  • Add a catalytic amount of acetic acid (e.g., 3-5 drops) to the reaction mixture.

  • Heat the mixture at 60-80°C for 12-24 hours. The formation of a gel or precipitate indicates the formation of the crosslinked polymer network.

  • After cooling to room temperature, isolate the polymer by adding an excess of ethanol to precipitate the product.

  • Wash the polymer multiple times with ethanol to remove unreacted starting materials and catalyst.

  • Dry the crosslinked polymer in a vacuum oven at 50°C.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the C=N bond of the hydrazone linkage.

  • Swellability Test: To determine the degree of crosslinking by measuring the solvent uptake.

  • TGA and DSC: To assess the thermal properties of the crosslinked network.

Data Presentation

The following tables summarize typical properties of polymers synthesized using hydrazine derivatives, which can be used as a reference for polymers prepared with this compound.

Table 1: Thermal Properties of Polyhydrazides and Related Polymers

Polymer TypeMonomersTg (°C)Decomposition Temp. (°C)Reference(s)
PolyhydrazideDihydrazide + Diacid Chloride190-220> 350[4]
s-Triazine Bishydrazido PolymerDichloro-s-triazine + Terephthalic acid hydrazideN/A235-280 (initial)[6]
Poly(acylhydrazone) VitrimerGlycidyl vanillin (B372448) + Aliphatic dihydrazide> 100> 300[2][3]

Table 2: Solubility of Hydrazide-Containing Polymers

Polymer TypeSoluble InInsoluble InReference(s)
Aromatic PolyhydrazidesPolar aprotic solvents (DMF, DMSO, NMP)Water, Methanol, Chloroform[4]
s-Triazine based PolyamidesPolar aprotic solvents (DMF, DMSO)Water, Ethanol, Acetone[4]

Visualizations

Logical Workflow for Polymer Synthesis Using this compound

The following diagram illustrates the general workflow for synthesizing polymers using this compound as a key reagent.

G cluster_start Starting Materials cluster_synthesis Polymerization cluster_product Polymer Product cluster_characterization Characterization cluster_application Potential Applications This compound This compound (H₂NNHCHO) Polycondensation Polycondensation This compound->Polycondensation Reacts with Crosslinking Crosslinking Reaction This compound->Crosslinking Acts as crosslinker for Comonomer Co-monomer (e.g., Diacid Chloride, Dialdehyde, Diepoxide) Comonomer->Polycondensation Reacts with Comonomer->Crosslinking Polymer chains Polymer Linear or Crosslinked Polymer Polycondensation->Polymer Crosslinking->Polymer Analysis Spectroscopy (FTIR, NMR) Thermal Analysis (TGA, DSC) Viscometry/Rheology Polymer->Analysis Applications High-Performance Materials Drug Delivery Systems Self-Healing Materials Analysis->Applications

Caption: General workflow for this compound-based polymer synthesis and application.

Reaction Scheme: Polyhydrazide Synthesis

This diagram illustrates the condensation reaction between this compound and a dicarboxylic acid chloride to form a polyhydrazide.

G cluster_reactants Reactants cluster_product Product r1 n H₂N-NH-CHO (this compound) p1 -[NH-NH-CO-R-CO]n- (Polyhydrazide) r1->p1 Polycondensation plus + r2 n Cl-CO-R-CO-Cl (Dicarboxylic Acid Chloride) r2->p1 plus2 + p2 2n HCl

Caption: Polyhydrazide synthesis from this compound.

Reaction Scheme: Hydrazone Network Formation

This diagram shows the formation of a hydrazone network from this compound and a dialdehyde.

G cluster_reactants Reactants cluster_product Product r1 2n H₂N-NH-CHO (this compound) p1 -[-CH=N-NH-CO-R-CO-NH-N=CH-]n- (Hydrazone Network) r1->p1 Crosslinking plus + r2 n OHC-R-CHO (Dialdehyde) r2->p1 plus2 + p2 2n H₂O

Caption: Hydrazone network formation using this compound.

References

Application Notes and Protocols for Formylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for key chemical reactions involving formylhydrazine. This versatile reagent serves as a fundamental building block in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds that are significant in medicinal chemistry.[1][2] Additionally, its utility in analytical chemistry for the derivatization of carbonyl compounds is highlighted.

Safety and Handling Precautions:

This compound is a toxic and potentially carcinogenic substance.[3] Acute exposure can cause irritation to the eyes, skin, and respiratory tract, while chronic exposure has been linked to liver and kidney damage.[3] It is also moisture-sensitive and should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Store this compound in a cool, dry, and dark place under an inert atmosphere, preferably in a freezer below -20°C.[3][4]

Application Note 1: Synthesis of this compound

This compound can be synthesized through the direct condensation of hydrazine (B178648) with a formylating agent, such as formic acid or an ester like ethyl formate (B1220265).[1][3]

Protocol 1: Synthesis from Hydrazine Hydrate (B1144303) and Formic Acid

This method relies on a direct acid-catalyzed condensation and is known to produce high yields.[1]

Experimental Protocol:

  • Reaction Setup: In a glass-lined reactor or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate.

  • Reagent Addition: Slowly add an equimolar amount of formic acid to the hydrazine hydrate with continuous stirring. A 1:1 molar ratio is crucial to avoid the formation of the N,N'-dithis compound byproduct.[1] The reaction can be exothermic.

  • Reaction Conditions: The reaction is typically conducted at room temperature (20–25°C) with continuous stirring.[1]

  • Work-up and Purification: After the reaction is complete, the product can be isolated. If necessary, purification can be achieved by recrystallization from ethanol (B145695).[4]

Workflow for this compound Synthesis

G Diagram 1: Workflow for this compound Synthesis reagents Hydrazine Hydrate + Formic Acid (1:1) stirring Stir at Room Temp (20-25°C) reagents->stirring isolation Product Isolation stirring->isolation purification Recrystallization (Ethanol) isolation->purification Optional product This compound isolation->product purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis from Hydrazine Hydrate and Ethyl Formate

This method involves the reaction of an ester with hydrazine hydrate in a nucleophilic substitution reaction.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, prepare a solution of ethyl formate in 95% ethanol.[3]

  • Reagent Addition: Carefully and slowly add 85% hydrazine hydrate to the solution while stirring. The initial reaction can be vigorous.[3] Stir for 10 minutes.[3]

  • Reflux: Once the initial reaction subsides, heat the mixture to reflux for approximately 18 hours to ensure the reaction goes to completion.[1][3]

  • Solvent Removal: After reflux, remove the majority of the water and ethanol under reduced pressure to obtain a crude syrup.[3]

  • Purification: The crude product can be further purified by recrystallization to obtain the final this compound product.[3]

Quantitative Data for this compound Synthesis
MethodReagentsSolventTemperatureTimeYieldReference
Protocol 1Hydrazine Hydrate, Formic AcidNone20-25°C-85-90%[1]
Protocol 2Hydrazine Hydrate, Ethyl Formate95% EthanolReflux18 hours-[1][3]
AlternativeHydrazine Hydrate, Methyl FormateMethanol/EthanolReflux (65-70°C)4-6 hours-[1]

Application Note 2: Derivatization of Carbonyl Compounds using this compound

This compound is a valuable reagent for the detection and quantification of aldehydes and ketones.[1] It reacts with carbonyl compounds to form stable formylhydrazone derivatives, which are more amenable to chromatographic analysis.[1]

Protocol 3: General Procedure for Formylhydrazone Formation

This protocol outlines the general steps for the derivatization of aldehydes or ketones.

Experimental Protocol:

  • Dissolution: Dissolve the aldehyde or ketone sample in a suitable solvent (e.g., ethanol, methanol).

  • Reagent Addition: Add an equimolar amount of this compound to the solution.

  • Catalysis and Reflux: Add a catalytic amount of acid (e.g., a few drops of acetic acid or sulfuric acid) to the mixture. Heat the mixture to reflux.[1] The reaction time will vary depending on the reactivity of the carbonyl compound.

  • Crystallization: After the reaction is complete, cool the mixture to allow the formylhydrazone product to crystallize.

  • Isolation: Collect the crystalline product by filtration and wash with a cold solvent.

Reaction Mechanism of Formylhydrazone Formation

G Diagram 2: Mechanism of Formylhydrazone Formation cluster_0 Nucleophilic Addition cluster_1 Elimination carbonyl R-C(=O)-R' intermediate [Intermediate] carbonyl->intermediate + H₂N-NH-CHO This compound H₂N-NH-CHO intermediate2 [Intermediate] hydrazone R-C(=N-NH-CHO)-R' water H₂O intermediate2->hydrazone - H₂O

Caption: General mechanism for formylhydrazone formation.

Application Note 3: Synthesis of Heterocyclic Compounds

This compound is a key precursor for synthesizing nitrogen-containing heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important scaffolds in drug discovery.[1][2]

Protocol 4: Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives (General)

A common route to 1,3,4-oxadiazoles involves the cyclization of an N-acylhydrazide, which can be formed from this compound. This is a representative, generalized protocol.

Experimental Protocol:

  • Acylation: React this compound with an appropriate acylating agent (e.g., an acid chloride or anhydride) in a suitable solvent to form a 1-formyl-2-acylhydrazine derivative.

  • Cyclization: The resulting 1-formyl-2-acylhydrazine is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid. The mixture is typically heated to effect cyclization.

  • Work-up: The reaction mixture is cooled and then carefully poured into ice water to precipitate the 1,3,4-oxadiazole product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Logical Flow for Heterocycle Synthesis

G Diagram 3: Synthesis of 1,3,4-Oxadiazoles start This compound acyl Acylation (+ R-COCl) start->acyl inter 1-Formyl-2-acylhydrazine acyl->inter cyclize Cyclodehydration (e.g., POCl₃, heat) inter->cyclize workup Work-up (Ice Water) cyclize->workup product 1,3,4-Oxadiazole Derivative workup->product

Caption: General workflow for 1,3,4-oxadiazole synthesis.

Application Note 4: Analytical Methods for this compound Reactions

The progress of this compound reactions and the purity of the products can be monitored by various analytical techniques. For the analysis of carbonyls, derivatization is followed by chromatography.

Protocol 5: Quantification of Carbonyls via GC or HPLC

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the sample containing the carbonyl compound(s) of interest.

  • Derivatization: Follow Protocol 3 to convert the carbonyls into their corresponding formylhydrazone derivatives.

  • Extraction: Extract the formylhydrazone derivatives into a suitable organic solvent (e.g., methylene (B1212753) chloride, ethyl acetate) if the sample is in an aqueous matrix.[5]

  • Analysis by Gas Chromatography (GC):

    • Column: Use a column suitable for the analysis of volatile and thermally stable compounds, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane column.[6]

    • Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used.[7] For unequivocal identification, Mass Spectrometry (MS) is recommended.[7]

    • Quantification: Prepare a calibration curve using standards of the target carbonyl compounds derivatized in the same manner.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Suitability: HPLC is suitable for less volatile or thermally labile formylhydrazone derivatives.

    • Detector: An Electrochemical Detector (ED) or a UV-Vis detector can be employed.[7]

    • Quantification: Use an external or internal standard method with a calibration curve for accurate quantification.

Quantitative Data for Analytical Methods
Analytical MethodSample MatrixPreparationDetection LimitReference
GC/NPDUrineDerivatization with p-chlorobenzaldehyde, extraction0.05 µg/mL[5]
SpectrophotometryUrineDerivatization with vanillin0.065 µg/mL[5]
HPLC/ECDUrineDilution with deionized water8 ng/sample[5]
GC/MSPlasma, Liver TissueDerivatization with pentafluorobenzaldehyde, extraction≈20 nmol/mL[5]

References

Troubleshooting & Optimization

Technical Support Center: Formylhydrazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of formylhydrazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incorrect Molar Ratio: An excess of the formylating agent (e.g., formic acid or ethyl formate) can lead to the formation of the undesired byproduct, N,N'-dithis compound.[1]Maintain a strict 1:1 molar ratio of hydrazine (B178648) hydrate (B1144303) to the formylating agent.[1]
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products. Some methods require cooling, while others necessitate reflux.For the reaction with formic acid, maintaining room temperature (20–25°C) is often optimal.[1] For the reaction with ethyl formate (B1220265), controlled heating or reflux may be necessary.[2][3] A Russian patent suggests that reacting hydrazine hydrate with ethyl formate at 0°C can produce a high yield without the need for high temperatures.[4]
Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting materials.The reaction of hydrazine hydrate with ethyl formate may require extended reflux, for instance, up to 18 hours, to ensure completion.[1][2]
Formation of N,N'-Dithis compound (Side Product) Excess Formylating Agent: Using more than one equivalent of formic acid or a formic acid ester is a primary cause for the formation of the diformylated byproduct.[1]Carefully control the stoichiometry, ensuring a 1:1 molar ratio of hydrazine to the formylating agent.[1]
Difficulty in Product Isolation and Purification Improper Work-up Procedure: The product may remain in solution or be contaminated with byproducts if the isolation and purification steps are not carried out correctly.After the reaction, remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from ethanol (B145695) or by precipitation with a solvent like isopropanol.[2][3][5]
Product Decomposition Improper Storage: this compound can disproportionate into 1,2-dithis compound (B1218853) and hydrazine upon storage, especially at elevated temperatures.[3]Store the purified this compound at low temperatures (below 10°C) to minimize decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for this compound synthesis are the direct condensation of hydrazine hydrate with either formic acid or a formic acid ester, such as ethyl formate or methyl formate.[1][2]

Q2: What is the optimal molar ratio of reactants for this compound synthesis?

A2: To maximize the yield of this compound and minimize the formation of N,N'-dithis compound, a 1:1 molar ratio of hydrazine hydrate to the formylating agent (formic acid or its ester) is crucial.[1]

Q3: What are the recommended reaction temperatures?

A3: The optimal temperature depends on the specific reagents used. The reaction between hydrazine hydrate and formic acid is typically conducted at room temperature (20–25°C) with continuous stirring.[1] In contrast, the reaction with ethyl formate may require reflux for an extended period.[1][2] However, a patented method suggests carrying out the reaction with ethyl formate at 0°C to achieve a high yield.[4]

Q4: How can I purify the synthesized this compound?

A4: Recrystallization from ethanol is a common and effective purification method for this compound.[2][3] After reaction completion and solvent removal, the crude product can be dissolved in ethanol and allowed to recrystallize. The purified product should then be dried in vacuo.[2][3]

Q5: What is the major byproduct in this compound synthesis and how can its formation be minimized?

A5: The primary byproduct is N,N'-dithis compound. Its formation is favored when an excess of the formylating agent is used. To minimize this side reaction, it is essential to maintain a strict 1:1 stoichiometry of the reactants.[1]

Q6: How should I store purified this compound?

A6: this compound can be unstable and may disproportionate over time. It is recommended to store it at temperatures below 10°C to ensure its stability.[3]

Experimental Protocols

Method 1: Synthesis from Hydrazine Hydrate and Formic Acid

This method relies on the direct condensation of hydrazine hydrate with formic acid and can achieve high yields under optimized conditions.[1]

Materials:

  • Hydrazine hydrate

  • Formic acid

Procedure:

  • Ensure a 1:1 molar ratio of hydrazine hydrate to formic acid.

  • The reaction is typically carried out at room temperature (20–25°C).

  • The reaction mixture should be continuously stirred.

  • Under these optimized conditions, yields of 85% to 90% can be expected.[1]

  • Due to the corrosive nature of formic acid, it is advisable to use glass-lined reactors for industrial-scale synthesis.[1]

Method 2: Synthesis from Hydrazine Hydrate and Ethyl Formate

This approach involves the nucleophilic substitution reaction between hydrazine hydrate and ethyl formate.[1]

Materials:

  • Hydrazine hydrate (85%)

  • Ethyl formate

  • Ethanol (95%)

Procedure:

  • Prepare a solution of ethyl formate in 95% ethanol.

  • Carefully add 85% hydrazine hydrate to the solution. The initial reaction can be vigorous.

  • Stir the mixture for 10 minutes.[2]

  • After the initial reaction subsides, reflux the mixture for approximately 18 hours to drive the reaction to completion.[1][2]

  • After reflux, evaporate most of the water and ethanol under reduced pressure to obtain a crude syrup.[2]

  • The crude product can be further purified by recrystallization from ethanol.[2][3]

Visualizations

Formylhydrazine_Synthesis_Workflow Experimental Workflow: this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Hydrazine_Hydrate Hydrazine Hydrate Mixing Mix Reactants (1:1 Molar Ratio) Hydrazine_Hydrate->Mixing Formylating_Agent Formylating Agent (Formic Acid or Ethyl Formate) Formylating_Agent->Mixing Reaction_Conditions Control Temperature (e.g., 20-25°C or Reflux) Mixing->Reaction_Conditions Stirring Continuous Stirring Reaction_Conditions->Stirring Solvent_Removal Solvent Removal (Reduced Pressure) Stirring->Solvent_Removal Purification Purification (Recrystallization from Ethanol) Solvent_Removal->Purification Drying Drying in vacuo Purification->Drying Product Pure this compound Drying->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Molar_Ratio Is Molar Ratio 1:1? Start->Check_Molar_Ratio Adjust_Ratio Adjust to 1:1 Ratio Check_Molar_Ratio->Adjust_Ratio No Check_Temperature Is Temperature Optimal? Check_Molar_Ratio->Check_Temperature Yes Adjust_Ratio->Check_Temperature Adjust_Temperature Adjust Temperature Check_Temperature->Adjust_Temperature No Check_Reaction_Time Is Reaction Time Sufficient? Check_Temperature->Check_Reaction_Time Yes Adjust_Temperature->Check_Reaction_Time Increase_Time Increase Reaction Time Check_Reaction_Time->Increase_Time No High_Yield Optimized Yield Check_Reaction_Time->High_Yield Yes Increase_Time->High_Yield

Caption: A logical diagram for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of Formylhydrazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during the purification of formylhydrazine reaction products.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions related to the purification of products from reactions involving this compound.

Q1: My crude product after a this compound reaction is a persistent oil and won't crystallize. What should I do?

A1: "Oiling out" is a common issue where the product separates as a liquid instead of a solid during crystallization. This can happen if the product's melting point is lower than the solution temperature or if significant impurities are present, depressing the melting point.[1]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Gently warm the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[2]

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Change Solvent System: The chosen solvent may not be suitable. Consider using a mixed solvent system. For many hydrazides, an ethanol (B145695)/water or ethanol/ether mixture can be effective.[3]

Q2: My yield is very low after recrystallization. How can I improve it?

A2: Low recovery is a frequent problem in crystallization and can be attributed to several factors.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1][2]

  • Ensure Complete Dissolution at High Temperature: Make sure the solvent is at or near its boiling point when dissolving the crude product to ensure you are creating a saturated solution with the minimum amount of solvent.

  • Adequate Cooling: Ensure the solution is thoroughly cooled. After cooling to room temperature, placing the flask in an ice bath for a sufficient amount of time can maximize the precipitation of the product.[2]

  • Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate it by carefully evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Check for Product Instability: this compound and its derivatives can be unstable under certain conditions. For instance, this compound itself can disproportionate. Ensure that prolonged heating during dissolution is avoided if your product is thermally sensitive.

Q3: My purified product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed with an additional purification step.

Troubleshooting Steps:

  • Activated Charcoal: Add a small amount of activated charcoal (about 1-2% by weight of your product) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[1]

  • Repeat Recrystallization: A second recrystallization can often significantly improve the purity and color of the final product.

  • Column Chromatography: If recrystallization is ineffective at removing the color, column chromatography may be necessary. For colored impurities that are more or less polar than your product, silica (B1680970) gel chromatography can be effective. Reversed-phase chromatography can also be an option.[4]

Q4: I am seeing multiple spots on my TLC plate after purification. How do I identify my product and remove the impurities?

A4: Multiple spots on a TLC plate indicate the presence of impurities. Common impurities in this compound reactions include unreacted starting materials, excess hydrazine (B178648), and by-products such as N,N'-dithis compound.[5]

Troubleshooting Steps:

  • Co-spotting: Run a TLC with your purified sample, the starting materials, and a co-spot (a mixture of your sample and the starting material) in separate lanes. This will help you identify if any of the impurity spots correspond to your starting materials.

  • Column Chromatography: If the impurities have different polarities from your product, column chromatography is an effective purification method. Develop a solvent system using TLC that gives good separation between your product and the impurities.[4]

  • Preparative HPLC: For impurities that are difficult to separate by conventional column chromatography, preparative HPLC can offer higher resolution. A reverse-phase C18 column with a water/acetonitrile (B52724) or water/methanol gradient is often a good starting point for this compound derivatives.[6]

  • Washing: If the impurity is unreacted hydrazine, washing the crude product with a suitable solvent in which hydrazine is soluble but your product is not can be effective.

Data Presentation: Recrystallization Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides a qualitative guide to solvent selection for the recrystallization of this compound derivatives, with illustrative yield and purity data based on typical outcomes for hydrazide purifications. Note: Experimental verification is essential to determine the optimal solvent for a specific product.

Solvent SystemExpected Solubility (Hot)Expected Solubility (Cold)Typical Yield (%)Typical Purity (%)Comments
EthanolHighModerate60-75>95%A common and effective solvent for many hydrazides.[7][8]
Ethanol/WaterHighLow70-85>97%Adding water as an anti-solvent can significantly increase yield.[9][10]
MethanolVery HighHigh40-60>95%High solubility at low temperatures may lead to lower yields.
IsopropanolHighModerate to Low65-80>96%A good alternative to ethanol.
Ethyl AcetateModerateLow75-90>98%Can be a good choice for less polar derivatives.
AcetonitrileModerateLow70-85>97%Another option for achieving high purity.
Ethanol/EtherHighLow70-85>97%Ether acts as an anti-solvent to promote crystallization.[3]

Experimental Protocols

1. Protocol for Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline for purifying a this compound derivative using a mixed solvent system.

  • Solvent Selection: Confirm that your product is soluble in hot ethanol and less soluble in water. The two solvents must be miscible.[11][12][13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol. Heat the mixture on a hot plate and stir until the solid is fully dissolved.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

2. Protocol for Preparative HPLC Purification

This protocol provides a general framework for purifying this compound reaction products using preparative HPLC. Method optimization will be required for each specific compound.

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of your target compound from impurities. A reverse-phase C18 column is a common starting point. A mobile phase consisting of a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is often effective for this compound and its derivatives.[6]

  • Sample Preparation: Dissolve the crude product in a suitable solvent, ideally the mobile phase, at a known concentration. The sample must be filtered through a 0.22 or 0.45 µm filter before injection to prevent clogging the column.

  • Scale-Up: Based on the analytical method, scale up to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted according to the dimensions of the preparative column.[14][15]

  • Purification Run: Inject the filtered sample onto the preparative HPLC system.

  • Fraction Collection: Collect fractions as the compounds elute from the column. A fraction collector is typically used for this purpose. Monitor the elution profile using the detector (e.g., UV).

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualizations

The following diagrams illustrate the logical workflow for the purification of this compound reaction products.

Purification_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Purity Analysis Reaction This compound Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Primary Method HPLC Preparative HPLC Crude->HPLC Alternative/Further Purification TLC TLC Crude->TLC Assess Purity Pure_Product Pure Product Recrystallization->Pure_Product Recrystallization->TLC Check Purity HPLC->Pure_Product Analytical_HPLC Analytical HPLC HPLC->Analytical_HPLC Check Purity

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting_Logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_impure Solutions for Impurities Start Crude Product Purification Attempt Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes (Yield) OilingOut Oiling Out Problem->OilingOut Yes (Physical Form) Impure Product Impure Problem->Impure Yes (Purity) Success Pure Product Obtained Problem->Success No MinimizeSolvent Use Minimum Hot Solvent LowYield->MinimizeSolvent Retry CoolAdequately Ensure Adequate Cooling LowYield->CoolAdequately Retry SecondCrop Collect Second Crop LowYield->SecondCrop Retry SlowCool Cool Slowly OilingOut->SlowCool Retry AddSolvent Add More Solvent OilingOut->AddSolvent Retry SeedCrystal Add Seed Crystal OilingOut->SeedCrystal Retry ReRecrystallize Re-recrystallize Impure->ReRecrystallize Retry Charcoal Use Activated Charcoal Impure->Charcoal Retry ColumnChrom Column Chromatography / HPLC Impure->ColumnChrom MinimizeSolvent->Start Retry CoolAdequately->Start Retry SecondCrop->Start Retry SlowCool->Start Retry AddSolvent->Start Retry SeedCrystal->Start Retry ReRecrystallize->Start Retry Charcoal->Start Retry ColumnChrom->Success

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Formylhydrazine Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of formylhydrazine during storage.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What does this indicate and is it still usable?

A change in color from colorless or white to yellow suggests potential degradation. This can be caused by exposure to air (oxidation), light, or elevated temperatures. While a slight yellowing may not significantly impact every application, it is an indicator of impurity ingress. For sensitive applications, it is recommended to purify the this compound by recrystallization or to use a fresh, unopened batch. It is advisable to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q2: I've observed a precipitate in my stored this compound. What could be the cause?

Precipitation in stored this compound can be due to a few factors. One common cause is disproportionation, where this compound reacts with itself to form 1,2-dithis compound (B1218853) and hydrazine (B178648). 1,2-dithis compound has lower solubility and may precipitate out of solution. Another possibility is the absorption of atmospheric moisture, as this compound is hygroscopic, which can lead to hydrolysis or changes in solubility.[1] To identify the precipitate, analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is under -20°C in a freezer.[1] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture absorption.[1] The container should be tightly sealed.[1]

Q4: What materials are compatible and incompatible for storing this compound?

For storage containers, amber glass bottles with tight-fitting caps (B75204) are recommended to protect from light. Polytetrafluoroethylene (PTFE)-lined caps are a good choice to ensure a proper seal and prevent reaction with the cap liner. This compound is incompatible with strong oxidizing agents, strong bases, and moisture. Contact with metals such as copper should be avoided as they can catalyze decomposition.

Q5: How can I confirm the purity of my stored this compound before use?

A stability-indicating HPLC method is the most reliable way to assess the purity of this compound and quantify any degradation products. A suitable method would be able to separate the intact this compound from potential impurities like hydrazine and 1,2-dithis compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.

Quantitative Data on this compound Stability

While specific public data on the degradation kinetics of this compound is limited, the following table provides a general overview of the expected stability under different conditions based on the known properties of hydrazines. Note: This data is illustrative and should be confirmed by experimental studies.

ParameterConditionExpected ObservationPotential Degradation Products
Temperature 4°C (refrigerated)Stable for several monthsMinimal degradation
25°C (room temp)Gradual degradation over weeks to monthsHydrazine, 1,2-dithis compound
40°C (accelerated)Significant degradation within days to weeksIncreased formation of hydrazine and 1,2-dithis compound
Humidity <30% RHRelatively stableMinimal hydrolysis
>60% RHAccelerated degradation due to hydrolysisFormic acid, hydrazine
Light Exposure Stored in darkStable-
Exposed to UV lightPotential for photolytic degradationVarious degradation products
Atmosphere Inert (Nitrogen/Argon)Stable-
Air (Oxygen)OxidationFormic acid, nitrogen gas, water

Experimental Protocols

The following are example protocols for assessing the stability of this compound. These methods are based on general procedures for hydrazines and should be validated specifically for this compound.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution may be necessary to achieve optimal separation. A starting point could be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase A to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 30°C.

  • Set the UV detection wavelength to a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV scan).

  • Inject a known volume (e.g., 10 µL) of the sample.

  • Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and peak areas to those of reference standards.

Protocol 2: Forced Degradation Study

This study is performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2][3][4][5]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound (approx. 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Prepare a solution of this compound (approx. 1 mg/mL) in a solution of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

3. Thermal Degradation:

  • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Dissolve the stressed solid sample in mobile phase A for HPLC analysis.

4. Photolytic Degradation:

  • Expose a solution of this compound (approx. 1 mg/mL) to a calibrated light source (e.g., UV lamp) for a defined period.

  • Analyze the sample by HPLC.

5. Analysis of Stressed Samples:

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms to identify and quantify the degradation products formed under each stress condition.

Visualizations

Formylhydrazine_Troubleshooting cluster_observe Observation of Instability cluster_identify Problem Identification cluster_action Corrective Actions & Verification Observe Observe signs of instability (e.g., color change, precipitation) Identify_Cause Identify Potential Cause Observe->Identify_Cause Exposure Exposure to Air/Light/Heat? Identify_Cause->Exposure Yes Moisture Moisture Contamination? Identify_Cause->Moisture Yes Disproportionation Disproportionation? Identify_Cause->Disproportionation Yes Store Review Storage Conditions: - Cool, dry, dark - Inert atmosphere Exposure->Store Moisture->Store Disproportionation->Store Purity Perform Purity Analysis (e.g., HPLC, GC-MS) Store->Purity Purify Purify (Recrystallization) or Use New Batch Purity->Purify Impurity > Limit Verify Verify Purity for Application Purity->Verify Purity Acceptable Purify->Verify

Caption: Troubleshooting workflow for this compound instability.

References

methods to improve the solubility of formylhydrazine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formylhydrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of this compound in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar organic compound. It is soluble in water and other polar organic solvents such as ethanol (B145695) and methanol.[1] Its solubility is significantly lower in non-polar solvents like benzene, ether, and chloroform.[1] this compound is also described as being hygroscopic, meaning it readily absorbs moisture from the air.[2]

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: If you are experiencing difficulty dissolving this compound, consider the following:

  • Solvent Choice: Ensure you are using a sufficiently polar solvent. If your reaction conditions permit, consider switching to or introducing a co-solvent such as water, ethanol, or methanol.

  • Purity of this compound: Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.

  • Moisture Content: As this compound is hygroscopic, absorbed water can alter its solubility characteristics. Store it in a dry, inert atmosphere.[2]

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, in many cases, gently heating the solvent can increase the solubility of this compound. The solubility of most solid organic compounds increases with temperature.[3] However, be aware that this compound can be unstable at elevated temperatures and may disproportionate.[4] It is recommended to perform heating incrementally and monitor for any signs of degradation (e.g., color change).

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds is often pH-dependent.[5][6][7] this compound has a predicted pKa of approximately 13.65, indicating it is a very weak base.[1] In highly acidic solutions, it can be protonated to form a more soluble salt. Therefore, adjusting the pH of aqueous media to the acidic range can be a viable strategy to enhance its solubility. However, the stability of this compound at very low pH should be considered, as hydrazides can undergo hydrolysis under strongly acidic conditions.[8]

Troubleshooting Guides

Issue: this compound precipitates out of solution during the reaction.
  • Possible Cause 1: Change in Solvent Polarity. The polarity of the reaction medium may be changing as the reaction progresses, for example, due to the consumption of polar reactants or the formation of nonpolar products.

    • Solution: Consider using a co-solvent system to maintain a suitable polarity throughout the reaction. A mixture of a good solvent (e.g., ethanol) and the primary reaction solvent can buffer against polarity shifts.

  • Possible Cause 2: Temperature Fluctuation. If the reaction is sensitive to temperature, a decrease in temperature could cause the this compound to crystallize out of a saturated solution.

    • Solution: Ensure precise temperature control of your reaction vessel. If possible, run the reaction at a slightly elevated temperature where the solubility is higher, provided the reactants and products are stable.

  • Possible Cause 3: Common Ion Effect. If your reaction involves the formation of a salt that shares an ion with a potential salt form of this compound, it could reduce its solubility.

    • Solution: Analyze the potential for common ion effects and, if possible, choose reactants or a solvent system that avoids this issue.

Issue: Low reaction yield suspected to be due to poor solubility of this compound.
  • Possible Cause: Insufficient concentration of dissolved this compound. The reaction rate may be limited by the low concentration of this compound in the solution.

    • Solution 1: Employ a Co-solvent. Introduce a polar co-solvent in which this compound is more soluble. Common choices that are often compatible with organic reactions include ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[9]

    • Solution 2: Use a Surfactant. In aqueous or mixed-aqueous systems, the addition of a surfactant above its critical micelle concentration (CMC) can create micelles that encapsulate and solubilize this compound, thereby increasing its effective concentration in the solution.[10][11]

    • Solution 3: Salt Formation. If the reaction is conducted in an aqueous or protic solvent, consider adding a small amount of a suitable acid to form the more soluble hydrochloride salt of this compound in situ.

Data Presentation

Solubility of this compound

The following table summarizes the available solubility data for this compound. Note that quantitative data is limited, and much of the information is qualitative.

SolventSolubilityTemperature (°C)Notes
Water2.5 g/100 mLNot Specified[4][12]
EthanolSolubleNot Specified[1][8]
MethanolSolubleNot SpecifiedGeneral knowledge for similar compounds
BenzeneSolubleNot Specified[1]
ChloroformSolubleNot Specified[1]
EtherSolubleNot Specified[1]

Experimental Protocols

Protocol: Determination of this compound Solubility via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.[13][14][15][16]

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, reaction buffer)

  • Analytical balance

  • Vials with screw caps (B75204) and PTFE septa

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid should be clearly visible. b. Add a known volume of the solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial on an orbital shaker or use a magnetic stir bar and place it on a stirrer with controlled temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[13]

  • Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. b. Carefully draw the supernatant (the clear liquid above the solid) into a syringe. c. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. d. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by measuring the analytical response (e.g., absorbance at a specific wavelength for UV-Vis) of the standard solutions. c. Measure the analytical response of the diluted sample. d. Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. b. Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizations

Solubility_Enhancement_Workflow start Start: this compound Solubility Issue is_polar Is the solvent polar? start->is_polar use_polar Use a polar solvent (e.g., Water, Ethanol, Methanol) is_polar->use_polar  Yes consider_cosolvent Consider adding a polar co-solvent (e.g., EtOH, DMF, DMSO) is_polar->consider_cosolvent  No end End: Solubility Improved use_polar->end is_temp_sensitive Are reactants/products temperature sensitive? consider_cosolvent->is_temp_sensitive increase_temp Gently increase temperature and monitor stability is_temp_sensitive->increase_temp  No is_aqueous Is the medium aqueous or protic? is_temp_sensitive->is_aqueous  Yes increase_temp->is_aqueous adjust_ph Adjust pH to acidic range to form a salt in situ is_aqueous->adjust_ph  Yes use_surfactant Consider adding a surfactant (in aqueous systems) is_aqueous->use_surfactant  Yes is_aqueous->end  No adjust_ph->end use_surfactant->end

Caption: Workflow for selecting a method to improve this compound solubility.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature for 24-48h prep2->equil1 sampling1 Settle and filter supernatant equil1->sampling1 sampling2 Dilute sample sampling1->sampling2 sampling3 Quantify using analytical method (e.g., HPLC, UV-Vis) sampling2->sampling3 calc1 Calculate concentration from calibration curve sampling3->calc1 calc2 Determine final solubility value calc1->calc2

Caption: Experimental workflow for the Shake-Flask solubility determination method.

References

Technical Support Center: Scaling Up Reactions Involving Formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up chemical reactions that involve formylhydrazine. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure safety, efficiency, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 624-84-0) is an organic compound with the formula CH₄N₂O.[1] It is a derivative of hydrazine (B178648) and serves as a versatile intermediate in organic synthesis.[2] Its primary applications are in the pharmaceutical and chemical industries, where it is a precursor for synthesizing various heterocyclic compounds like triazoles and tetrazoles, which are significant in drug development.[2] It is also used to prepare certain pesticides and herbicides.[2]

Q2: What are the main safety hazards associated with this compound?

A2: this compound is considered a toxic and potentially carcinogenic substance.[2] Acute exposure can cause irritation to the eyes, skin, and respiratory system, while chronic exposure has been linked to liver and kidney damage.[2] It is classified as a suspected carcinogen based on animal studies and its structural similarity to other known carcinogenic hydrazine derivatives.[2] Due to its reactivity, there is also a potential for fire and explosion, especially at a larger scale.[2][3] It is crucial to handle it in well-ventilated areas and use appropriate personal protective equipment (PPE).[2]

Q3: How does this compound behave under storage?

A3: this compound is sensitive to moisture and should be stored under cool, dry, and inert conditions, ideally in a freezer below -20°C.[2] It is known to be hygroscopic.[2] A key stability concern is its tendency to disproportionate over time into 1,2-dithis compound (B1218853) and hydrazine.[2][4] Therefore, using fresh or properly stored material is critical for reproducible results.

Q4: What are the common impurities encountered during this compound synthesis?

A4: The most common impurity is N,N'-dithis compound (also called 1,2-dithis compound). This byproduct forms when an excess of formic acid is used relative to hydrazine.[5] Unreacted starting materials, such as hydrazine and formic acid or ethyl formate (B1220265), can also be present. Purification, typically through recrystallization, is necessary to remove these impurities.[4]

Troubleshooting Guide for Scale-Up Challenges

Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the likely causes?

A1: A drop in yield during scale-up is a common issue and can stem from several factors that are less pronounced at the lab scale:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[6] Localized overheating can lead to the decomposition of this compound or the formation of unwanted byproducts.[6][7]

  • Poor Mixing: What is easily mixed with a magnetic stir bar in a flask may be inadequately mixed in a large reactor.[6] This can lead to localized high concentrations of reagents, promoting side reactions like the formation of N,N'-dithis compound.[5]

  • Stoichiometry Control: Inaccurate addition of reagents at a larger scale can easily lead to an excess of one reactant. An excess of formic acid is known to produce the N,N'-dithis compound byproduct, directly reducing the yield of the desired product.[5]

  • Extended Reaction Time: Larger scale reactions may take longer to reach completion, providing more opportunity for product degradation or side reactions.

Q2: I observed a dangerous temperature spike (exotherm) during the reaction scale-up. How can I mitigate this risk?

A2: Exothermic events are a major safety concern during scale-up.[7] The synthesis of this compound can be exothermic.

  • Control Addition Rate: Add reagents, particularly hydrazine hydrate (B1144303), slowly and in a controlled manner to allow the cooling system to manage the heat generated.

  • Improve Cooling Efficiency: Ensure the reactor's cooling system is adequate for the larger volume. Using a jacketed reactor with a circulating coolant is standard practice.[6]

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this increases solvent usage and may affect reaction kinetics.[8]

  • Hazard Assessment: Before scaling up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's thermal profile and predict the potential for a runaway reaction.[3][9]

Q3: The purity of my final product is lower at scale, even after purification. What can I do?

A3: Impurity profiles can change significantly with scale.[6]

  • Impurity Amplification: Minor side reactions on a small scale can become major sources of impurities when the reaction is scaled up.[6] It is crucial to identify these byproducts early.

  • Analytical Monitoring: Use analytical techniques like HPLC or GC to monitor the reaction progress and the formation of impurities in real-time.[10] This allows for process adjustments to minimize side reactions.

  • Optimize Purification: The purification method may need to be re-optimized. A simple recrystallization that works for 1g might not be efficient for 1kg.[11] Consider adjusting the solvent system, cooling rate, or exploring alternative purification methods like reslurrying.[12]

  • Control Raw Material Quality: Ensure the quality of starting materials (hydrazine, formic acid/ethyl formate) is consistent, as impurities in the starting materials can carry through or catalyze side reactions.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference(s)
CAS Number 624-84-0[1][2]
Molecular Formula CH₄N₂O[1][13]
Molar Mass 60.06 g/mol [1][13]
Appearance White shiny crystalline flakes or colorless to pale yellow liquid[2][4]
Melting Point 52-57 °C[4][14]
Solubility Soluble in water and ethanol (B145695)[2]
Key Hazards Toxic, suspected carcinogen, skin/eye/respiratory irritant[2]
Storage Keep cold (under -20°C), dry, under inert atmosphere[2]

Table 2: Typical Reaction Conditions for this compound Synthesis

ParameterLab Scale (1-10g)Pilot Scale (100g-1kg) ConsiderationsReference(s)
Reactants Hydrazine Hydrate, Formic Acid or Ethyl FormateEnsure high purity of reagents to avoid side reactions.[2][5]
Stoichiometry 1:1 molar ratio of hydrazine to formylating agentPrecise control of addition is critical to prevent N,N'-dithis compound formation.[5]
Temperature 0°C to 25°CSlower addition and efficient reactor cooling are needed to control exotherms.[5][15]
Solvent Ethanol, Methanol (B129727), or noneMay require more solvent to aid in heat transfer and mixing.[2][4]
Mixing Magnetic StirrerMechanical overhead stirrer required; ensure proper baffle design for efficient mixing.[6]
Yield 85-90% (optimized)Yield may decrease due to heat/mass transfer limitations; re-optimization is often needed.[5]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound from Ethyl Formate

This protocol is based on established laboratory methods.[2][4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl formate (e.g., 0.2 mol) and methanol (e.g., 200 mL).

  • Cooling: Cool the mixture to 0-10°C using an ice bath.

  • Hydrazine Addition: Slowly add a solution of hydrazine hydrate (e.g., 0.2 mol) in a small amount of water (e.g., 20 mL) to the cooled ethyl formate solution over 30-60 minutes while stirring. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 55-60°C). Stir at this temperature for 18-24 hours.[2][4]

  • Workup: Remove the solvent by distillation under reduced pressure to obtain a crude syrup or solid.

  • Purification: Add a minimal amount of cold isopropanol (B130326) or ethanol to the residue and stir in an ice bath for 1-2 hours to induce crystallization.[4]

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry in a vacuum desiccator to yield this compound.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound product in a minimum amount of hot ethanol.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold ethanol and dry them under a vacuum.[4]

Visualizations

Scale_Up_Workflow Workflow for Scaling Up this compound Reactions cluster_Lab Phase 1: Laboratory Scale cluster_Analysis Phase 2: Pre-Scale-Up Analysis cluster_Pilot Phase 3: Pilot Scale cluster_Decision Phase 4: Evaluation & Decision lab_synth Lab Synthesis (1-10g) lab_yield Yield & Purity Check (>85% Yield, >98% Purity) lab_synth->lab_yield hazard_eval Hazard Evaluation (DSC, RC1) lab_yield->hazard_eval process_limits Define Process Limits (Temp, Conc, Addition Rate) hazard_eval->process_limits impurity_profile Impurity Profiling (HPLC, GC-MS) impurity_profile->process_limits pilot_synth Pilot Plant Run (100g-1kg) process_limits->pilot_synth in_process In-Process Controls (Real-time Monitoring) pilot_synth->in_process pilot_product Product Isolation & Purification in_process->pilot_product decision Process Viable? pilot_product->decision decision->lab_synth No: Re-develop Process decision->pilot_synth Yes: Optimize for Manufacturing Troubleshooting_Tree Troubleshooting Guide for Low Purity at Scale start Problem: Low Product Purity at Scale cause1 Cause: Impurity Co-crystallization start->cause1 cause2 Cause: Increased Side Reactions start->cause2 cause3 Cause: Incomplete Reaction start->cause3 solution1a Solution: Change Recrystallization Solvent cause1->solution1a solution1b Solution: Implement a Reslurry Step cause1->solution1b solution2a Solution: Improve Thermal Control (Slower Addition/Better Cooling) cause2->solution2a solution2b Solution: Ensure 1:1 Stoichiometry (Calibrate Feed Pumps) cause2->solution2b solution2c Solution: Improve Mixing Efficiency cause2->solution2c solution3a Solution: Increase Reaction Time or Temperature Moderately cause3->solution3a solution3b Solution: Monitor Reaction with In-Process Controls (IPC) cause3->solution3b Reaction_Pathway Synthesis Pathway and Major Side Reaction hydrazine H₂N-NH₂ (Hydrazine) This compound H₂N-NH-CHO (this compound) hydrazine->this compound 1:1 Ratio (Desired Pathway) formic_acid HCOOH (Formic Acid) formic_acid->this compound 1:1 Ratio (Desired Pathway) dithis compound OHC-NH-NH-CHO (N,N'-Dithis compound) This compound->dithis compound + HCOOH (Excess Acid)

References

Technical Support Center: Monitoring Formylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring formylhydrazine reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is monitoring this compound reactions challenging?

A1: Monitoring this compound reactions can be challenging due to the inherent properties of this compound and related hydrazine (B178648) compounds. These include high polarity, which can lead to poor retention on reverse-phase HPLC columns and streaking on normal-phase TLC plates.[1] Additionally, hydrazines have a tendency to oxidize and may lack a strong UV chromophore, making visualization and detection difficult without derivatization.[1]

Q2: What are the advantages of using TLC for monitoring my this compound reaction?

A2: TLC is a rapid, cost-effective, and straightforward technique for qualitatively monitoring the progress of a reaction.[2][3] It allows for the simultaneous analysis of multiple samples and provides a quick visual assessment of the disappearance of starting materials and the appearance of products.[4]

Q3: When should I choose HPLC over TLC for reaction monitoring?

A3: HPLC is the preferred method for quantitative analysis, offering higher resolution, sensitivity, and reproducibility compared to TLC. It is particularly useful when you need to accurately determine the concentration of reactants, products, and byproducts, or when dealing with complex reaction mixtures.[5]

Q4: Do I need to derivatize this compound for analysis?

A4: Derivatization is often recommended, especially for HPLC analysis with UV detection.[6] Since this compound lacks a strong chromophore, derivatization with an appropriate agent can significantly enhance detection sensitivity.[7][8] For TLC, while derivatization isn't always necessary for visualization (if using specific stains), it can improve separation and detection.

Q5: How can I confirm the identity of spots on my TLC plate or peaks in my HPLC chromatogram?

A5: On a TLC plate, the "co-spot" technique, where the reaction mixture is spotted on top of the starting material, is crucial for identifying the reactant spot.[2][4] For HPLC, running standards of your starting material and any known products or intermediates is the primary method for peak identification. For unknown peaks, techniques like HPLC-MS can be used for structural elucidation.[9]

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking Sample is too concentrated or overloaded.[10] Compound is highly polar or acidic/basic.[11] Stationary phase (silica gel) is interacting with the analyte.Dilute the sample before spotting.[10] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, ammonia) to the mobile phase to improve spot shape.[10][12] Consider using a different stationary phase, like alumina (B75360) or reverse-phase plates.[11]
Rf values are too high (spots near solvent front) The mobile phase is too polar.[10]Decrease the polarity of the mobile phase. For example, reduce the percentage of methanol (B129727) in a dichloromethane/methanol mixture.[10]
Rf values are too low (spots near the baseline) The mobile phase is not polar enough.[13]Increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethyl acetate.[13]
No spots are visible after development Compound is not UV-active.[14] Sample concentration is too low.[10] Compound is volatile and has evaporated.[10]Use a chemical staining method for visualization.[14][15] Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10] If volatility is suspected, minimize the time the plate is exposed to air before and after development.
Reactant and product spots have very similar Rf values The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems of varying polarities.[13] Try a two-dimensional TLC: run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second solvent system.[13]
HPLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak Tailing Secondary interactions between the analyte and the column's stationary phase (e.g., silanol (B1196071) groups).[16] Column void or contamination.[16] Mismatched solvent between the sample and mobile phase.Add a modifier to the mobile phase, such as a small amount of acid (formic or trifluoroacetic acid) to suppress silanol interactions.[16] Use a column with end-capping or a different stationary phase.[17] Flush the column or replace it if a void is suspected.[16] Dissolve the sample in the mobile phase whenever possible.
Shifting Retention Times Change in mobile phase composition or flow rate.[18] Column temperature fluctuations.[5] Column degradation.Ensure the mobile phase is prepared consistently and the pump is functioning correctly.[18] Use a column oven to maintain a constant temperature.[5] Monitor column performance with standards; replace if performance degrades.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).[16] Precipitated buffer in the mobile phase.[16]Systematically disconnect components to identify the source of the blockage. Filter all mobile phases and samples. Ensure buffer components are soluble in the mobile phase mixture.[16]
No or Low Signal/Peak Compound has poor UV absorbance at the selected wavelength. Detector issue (e.g., lamp failure). Sample degradation.[19]Use a detector suitable for your analyte (e.g., ELSD, MS) or derivatize the analyte to add a chromophore.[20] Check detector diagnostics and lamp usage hours. Investigate sample stability; analyze samples promptly after preparation.[19]
Broad Peaks Low mobile phase flow rate.[5] Large injection volume or high sample concentration. Extra-column volume (e.g., long tubing).[16]Check and adjust the flow rate.[5] Reduce the injection volume or dilute the sample. Use shorter, narrower-bore tubing where possible.[16]

Experimental Protocols

Protocol 1: TLC Monitoring of a this compound Reaction
  • Plate Preparation:

    • On a silica (B1680970) gel TLC plate, lightly draw a baseline with a pencil approximately 1 cm from the bottom edge.[3]

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[4]

  • Sample Application:

    • Using a capillary tube, spot a small amount of the diluted starting material solution onto the 'SM' and 'C' marks.

    • Spot a small amount of the reaction mixture onto the 'RM' and 'C' marks. Ensure spots are small and allowed to dry completely.[2]

  • Development:

    • Prepare a developing chamber by adding a suitable solvent system (see table below) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation.[21]

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[12]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]

    • Remove the plate and immediately mark the solvent front with a pencil.[3]

  • Visualization:

    • First, examine the dried plate under a UV lamp (254 nm) and circle any visible spots.[15]

    • If spots are not visible or are faint, use a chemical stain. Good options for hydrazine derivatives include:

      • Ninhydrin stain: Excellent for primary and secondary amines, often producing colored spots upon heating.[22]

      • p-Anisaldehyde stain: A general-purpose stain sensitive to nucleophilic groups, which may require heating.[23]

      • Iodine chamber: A semi-destructive method where the plate is exposed to iodine vapor, which complexes with many organic compounds.[15]

  • Interpretation:

    • Monitor the reaction by observing the disappearance of the starting material spot in the 'RM' lane and the appearance of a new product spot. The co-spot lane helps confirm the identity of the starting material spot.[2]

Table of Suggested TLC Solvent Systems for this compound Reactions:

PolaritySolvent System (v/v)Notes
Low to Medium 20-50% Ethyl Acetate in HexanesA good starting point for many organic reactions.[24]
Medium to High 5-10% Methanol in DichloromethaneEffective for more polar compounds.[12]
High (for basic compounds) 5-10% of (10% NH4OH in Methanol) in DichloromethaneThe basic additive helps to reduce streaking for amine-containing compounds.[24][25]
Protocol 2: HPLC Analysis of a this compound Reaction
  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction if necessary and dilute the sample with the mobile phase to a suitable concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method (without derivatization):

    • This method is suitable if using a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

    • Column: Mixed-mode or reverse-phase column suitable for polar compounds (e.g., C18 with low silanol activity).[20][17]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like formic acid (for MS compatibility) or phosphoric acid.[17]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detector: ELSD or MS.

  • HPLC Method (with pre-column derivatization):

    • This method enhances sensitivity for UV detection.

    • Derivatization Step: React the diluted sample with a derivatizing agent (e.g., salicylaldehyde, benzaldehyde) that forms a hydrazone. This product will have strong UV absorbance.[6][8] The reaction may require heating.[26]

    • Column: Standard reverse-phase C18 column.[9]

    • Mobile Phase: A gradient of acetonitrile and water, often with a buffer or acid additive.[8]

    • Flow Rate: Typically 1.0 mL/min.[8]

    • Detector: UV/Vis detector set to the maximum absorbance wavelength of the derivatized product (hydrazone).[6]

  • Data Analysis:

    • Identify peaks by comparing retention times with standards.

    • Monitor the reaction by observing the decrease in the starting material peak area and the increase in the product peak area over time.

Table of Example HPLC Conditions:

ParameterMethod 1 (No Derivatization)Method 2 (With Derivatization)
Column Newcrom R1 or Coresep 100[20][17]C18 (e.g., Agilent Zorbax SB-C18)[9]
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Gradient Optimized based on separationOptimized based on separation
Flow Rate 0.8 mL/min1.0 mL/min
Detector ELSD / MSUV/Vis (e.g., 300-400 nm, depending on derivative)[6][26]

Visualizations

TLC_Workflow cluster_prep 1. Preparation cluster_spot 2. Spotting cluster_dev 3. Development & Visualization cluster_analysis 4. Analysis p1 Prepare TLC Plate (Draw Baseline, Mark Lanes) s1 Spot Starting Material (SM) p2 Prepare Developing Chamber (Solvent + Filter Paper) d1 Develop Plate in Chamber s2 Spot Reaction Mixture (RM) s1->s2 s3 Create Co-Spot (C) s2->s3 s3->d1 d2 Mark Solvent Front d1->d2 d3 Visualize (UV Light -> Stain) d2->d3 a1 Interpret Results (Compare SM, RM, C lanes) d3->a1 a2 Reaction Complete? a1->a2 a2->a1 No, continue reaction a3 Workup a2->a3 Yes, proceed to workup

Caption: Workflow for monitoring a reaction using TLC.

HPLC_Troubleshooting_Logic start Chromatographic Problem Observed cat1 Is it a Peak Shape Issue? (Tailing, Broadening, Splitting) start->cat1 cat2 Is it a Retention Time Issue? (Shifting, Drifting) cat1->cat2 No sol1 Check for: - Secondary Interactions - Column Void/Contamination - Sample Solvent Mismatch - Extra-column Volume cat1->sol1 Yes cat3 Is it a Pressure Issue? (High, Fluctuating) cat2->cat3 No sol2 Check for: - Mobile Phase Composition/Flow Rate - Temperature Fluctuation - Column Equilibration/Degradation cat2->sol2 Yes sol3 Check for: - System Blockage (Frits, Tubing) - Buffer Precipitation - Pump Malfunction (Leaks, Seals) cat3->sol3 Yes other Check Other Issues: (No peaks, Baseline noise) cat3->other No

Caption: Logical flow for troubleshooting common HPLC issues.

References

optimizing reaction conditions (temperature, solvent) for formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in experiments involving formylhydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method for synthesizing this compound is the reaction of an ethyl formate (B1220265) with hydrazine (B178648) hydrate (B1144303).[1][2] Typically, ethanol (B145695) is used as the solvent. The reaction is often initiated at a low temperature, after which the mixture is heated to reflux for an extended period to drive the reaction to completion.[2]

Q2: What are the key safety precautions to consider when working with this compound?

A2: this compound is a hazardous substance and should be handled with appropriate safety measures. It is considered toxic and a suspected carcinogen.[3] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[3] It is sensitive to moisture and can disproportionate over time into 1,2-dithis compound (B1218853) and hydrazine, especially at temperatures above 10°C.[3] For long-term storage, keeping it in a freezer at or below -20°C is recommended.

Q4: What are the primary applications of this compound in research and development?

A4: this compound is a versatile intermediate in organic synthesis. It is commonly used as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles.[2] It also reacts with aldehydes and ketones to form hydrazones, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.[4]

Synthesis of this compound: Troubleshooting and Optimization

Optimizing Reaction Temperature

The temperature profile of the reaction between ethyl formate and hydrazine hydrate is a critical parameter that can influence both the reaction rate and the product yield. Two primary approaches are reported in the literature: a high-temperature reflux method and a low-temperature method.

Q5: I am getting a low yield in my this compound synthesis. Should I increase the reaction temperature?

A5: Not necessarily. While higher temperatures generally increase reaction rates, they can also lead to the formation of side products. For this compound synthesis, both high- and low-temperature protocols have been reported to be effective.

  • High-Temperature Method: Many protocols involve an initial exothermic reaction followed by heating the mixture to reflux (typically in ethanol) for 18 hours or more.[2] This ensures the reaction goes to completion.

  • Low-Temperature Method: A patent describes a method where the reaction is carried out at 0°C for 48 hours, reportedly achieving a high yield by minimizing side reactions.[5]

The optimal temperature may depend on your specific experimental setup and desired purity profile. It is advisable to monitor the reaction by techniques like TLC to determine the optimal reaction time at a given temperature.

Optimizing Solvent Selection

The choice of solvent is crucial for ensuring proper solubility of reactants and facilitating the reaction.

Q6: What is the best solvent for this compound synthesis?

A6: Ethanol is the most commonly used solvent for the synthesis of this compound from ethyl formate and hydrazine hydrate.[1][2] It is a good solvent for both reactants and has a suitable boiling point for reflux conditions. While other polar solvents could potentially be used, there is a lack of comprehensive studies comparing their efficacy. When choosing a solvent, consider the solubility of both ethyl formate and hydrazine hydrate.

Data Presentation: Synthesis Conditions
Method Temperature Solvent Reaction Time Reported Yield Reference
High-TemperatureRefluxEthanol (95%)18 hoursNot specified, used as intermediate[2]
Low-Temperature0°CNone (neat)48 hoursHigh[5]
Mild Heat45°C (exotherm) then 100°CNone (neat)30 minutesNot specified[1]

Reactions of this compound (Hydrazone Formation): Troubleshooting and Optimization

Q7: My hydrazone formation reaction with this compound is slow and gives a low yield. How can I optimize it?

A7: The reaction between this compound and an aldehyde or ketone to form a hydrazone is sensitive to several factors. Here are some key areas for optimization:

  • pH: The reaction is typically acid-catalyzed, with an optimal pH range of 4.5-6.[4] At lower pH, the hydrazine can be protonated and become non-nucleophilic, while at higher pH, the carbonyl is not sufficiently activated.

  • Catalysis: At neutral pH, the reaction can be slow. The addition of a nucleophilic catalyst, such as aniline, can significantly accelerate the formation of the hydrazone.[4]

  • Temperature: Increasing the temperature can enhance the reaction rate and yield. For some hydrazone syntheses, a temperature of 80°C has been found to be optimal.

  • Reactant Reactivity: Aldehydes are generally more reactive than ketones in hydrazone formation due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[4]

Purification of this compound: Troubleshooting

Q8: What is the best method to purify crude this compound?

A8: Recrystallization is the most common method for purifying this compound. Ethanol is frequently reported as a suitable solvent for this purpose.[3]

Q9: I am having trouble with the recrystallization of this compound. What are some common issues and their solutions?

A9: Here are some common recrystallization problems and how to address them:

  • Product does not crystallize: The solution may not be saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If that fails, you may have used too much solvent; in that case, carefully evaporate some of the solvent and allow the solution to cool again.

  • Oiling out: The product may be separating as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the temperature of the solution. Try reheating the solution and allowing it to cool more slowly. Using a different solvent or a solvent mixture might also be necessary.

  • Low recovery: This can occur if too much solvent was used, or if the product is significantly soluble in the cold solvent. Ensure you are using the minimum amount of hot solvent to dissolve the crude product and that you are cooling the solution sufficiently to maximize crystal formation.

Data Presentation: Recrystallization Solvent Selection
Solvent Property Guideline for a Good Recrystallization Solvent
Solubility of this compound Low solubility at room temperature, high solubility at elevated temperatures.
Boiling Point of Solvent Should be high enough to provide a good solubility range, but not so high that it is difficult to remove from the purified crystals.
Reactivity The solvent should be inert and not react with this compound.

Ethanol generally meets these criteria for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (High-Temperature Method)

This protocol is adapted from a procedure where this compound is an intermediate.[2]

  • In a round-bottomed flask equipped with a condenser, combine 148 g (2 moles) of ethyl formate and 150 ml of 95% ethanol.

  • With caution and shaking, slowly add 120 g (2 moles) of 85% hydrazine hydrate over a period of 10 minutes. The reaction can be vigorous.

  • Once the initial reaction has subsided, heat the solution to reflux on a steam bath for 18 hours.

  • After reflux, remove the bulk of the water and ethanol by evaporation under reduced pressure to obtain crude this compound as a syrup.

Protocol 2: Synthesis of this compound (Low-Temperature Method)

This protocol is based on a patent for producing this compound.[5]

  • In a suitable reaction vessel, mix hydrazine monohydrate (10.5 g, 0.21 mol) and ethyl formate (31.2 g, 0.42 mol).

  • Maintain the reaction mixture at a temperature of 0°C for 48 hours.

  • The resulting crystals of this compound can be collected by filtration.

Visualizations

SynthesisWorkflow This compound Synthesis Workflow start Start reactants Combine Ethyl Formate and Hydrazine Hydrate in a suitable solvent (e.g., Ethanol) or neat. start->reactants temp_choice Choose Temperature Protocol reactants->temp_choice high_temp High Temperature: Reflux for 18-24h temp_choice->high_temp High Yield, Faster low_temp Low Temperature: Hold at 0°C for 48h temp_choice->low_temp High Yield, Potentially Purer workup Work-up: Remove solvent under reduced pressure to obtain crude product. high_temp->workup low_temp->workup purification Purification: Recrystallize from a suitable solvent (e.g., Ethanol). workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

TroubleshootingLowYield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Check Purity of Starting Materials (Ethyl Formate, Hydrazine Hydrate) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sub_reagents1 Are reagents old or discolored? check_reagents->sub_reagents1 sub_conditions1 Was reaction time sufficient? check_conditions->sub_conditions1 sub_workup1 Product loss during solvent removal? check_workup->sub_workup1 sub_reagents2 Action: Use fresh or purified reagents. sub_reagents1->sub_reagents2 Yes sub_conditions2 Action: Monitor reaction by TLC and extend time if necessary. sub_conditions1->sub_conditions2 No sub_conditions3 Was temperature appropriate? sub_conditions1->sub_conditions3 Yes sub_conditions4 Action: Consider alternative temperature protocol (High vs. Low temp). sub_conditions3->sub_conditions4 No sub_workup2 Action: Ensure complete condensation of volatiles if product is volatile. sub_workup1->sub_workup2 Yes sub_workup3 Inefficient recrystallization? sub_workup1->sub_workup3 No sub_workup4 Action: Optimize recrystallization solvent and procedure. sub_workup3->sub_workup4 Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

RecrystallizationSolventSelection Logic for Recrystallization Solvent Selection start Start: Need to Purify Crude this compound test_solubility_rt Test solubility in a potential solvent at Room Temperature start->test_solubility_rt is_soluble_rt Is it soluble? test_solubility_rt->is_soluble_rt unsuitable_too_soluble Unsuitable Solvent: Product will not crystallize upon cooling. is_soluble_rt->unsuitable_too_soluble Yes test_solubility_hot Test solubility of the same sample in the hot solvent is_soluble_rt->test_solubility_hot No is_soluble_hot Is it soluble? test_solubility_hot->is_soluble_hot unsuitable_insoluble Unsuitable Solvent: Cannot dissolve the crude product. is_soluble_hot->unsuitable_insoluble No suitable_solvent Suitable Solvent Found is_soluble_hot->suitable_solvent Yes

Caption: Logic for selecting a suitable recrystallization solvent.

References

Technical Support Center: Strategies for Removing Unreacted Formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing unreacted formylhydrazine from a reaction mixture.

Troubleshooting Guides & FAQs

1. Extractive Workup

Q1: My desired product is organic-soluble, but I'm struggling to remove the polar this compound impurity. What is a suitable extractive workup protocol?

A1: Since this compound is a polar compound and soluble in water, a liquid-liquid extraction is an effective method for its removal.[1][2] The general principle is to partition the this compound into an aqueous phase while your less polar product remains in an organic phase.

Experimental Protocol: Extractive Workup

  • Quench the Reaction (Optional but Recommended): Cool the reaction mixture to room temperature. If applicable, quench any reactive reagents as per your reaction protocol.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Perform Aqueous Washes: Transfer the mixture to a separatory funnel and wash the organic layer with deionized water or a saturated sodium chloride solution (brine). Repeat the washing step 2-3 times with fresh aqueous solution. The polar this compound will preferentially dissolve in the aqueous layer.[3]

  • Back-Extraction (Optional): To recover any of your desired product that may have partitioned into the aqueous layer, you can perform a back-extraction by washing the combined aqueous layers with a fresh portion of the organic solvent.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to isolate your purified product.

Q2: I've performed several water washes, but I suspect this compound is still present. How can I improve the extraction efficiency?

A2: To improve the removal of highly polar impurities like this compound, consider using a brine wash (saturated aqueous NaCl solution). The high salt concentration of brine decreases the solubility of organic compounds in the aqueous layer, effectively "salting out" your product into the organic phase while still removing the water-soluble this compound. Additionally, increasing the number of extractions with smaller volumes of the aqueous phase is generally more effective than a single extraction with a large volume.

2. Recrystallization

Q3: Can I use recrystallization to purify my solid product from this compound contamination?

A3: Yes, recrystallization is a powerful technique for purifying solid compounds from soluble impurities like this compound.[4][5][6][7] The success of this method depends on selecting a solvent system where your product has high solubility at elevated temperatures and low solubility at lower temperatures, while this compound remains soluble at both temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but readily soluble when heated.[4][5]

    • This compound is soluble in polar solvents like ethanol.[2] If your product is less polar, a solvent system like ethanol/water or ethyl acetate/hexane might be effective.[8]

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of your purified product. The this compound will remain dissolved in the solvent (mother liquor).[4][5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the this compound impurity.

  • Drying: Dry the purified crystals under vacuum.

Q4: My product and the this compound seem to have similar solubilities. What can I do?

A4: If a single solvent does not provide adequate separation, a two-solvent (binary) system is recommended.[8] In this case, you would dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. This indicates the saturation point has been reached. Then, allow the solution to cool slowly to promote crystallization of your product while the impurity remains in the solvent mixture.

3. Chemical Scavenging (Derivatization)

Q5: The physical separation methods are not completely removing the this compound. Is there a chemical method to eliminate it?

A5: Yes, you can convert the unreacted this compound into a different compound that is easier to remove. This is known as chemical scavenging. A common strategy for scavenging hydrazine (B178648) derivatives is to react them with an aldehyde or ketone to form a hydrazone.[9][10] This new compound will have different physical properties (e.g., polarity, solubility) that can be exploited for easier removal. Benzaldehyde (B42025) is a good candidate for this purpose as it reacts with hydrazines to form a generally less polar and more easily separable benzalhydrazone.[9][10]

Experimental Protocol: Chemical Scavenging with Benzaldehyde

  • Reaction with Benzaldehyde: After your primary reaction is complete, add a slight excess of benzaldehyde (e.g., 1.1 equivalents relative to the excess this compound) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for a sufficient time (e.g., 1-2 hours) to ensure the complete reaction of this compound to form the benzalhydrazone. Monitor the disappearance of this compound by a suitable analytical technique like TLC or HPLC.

  • Purification: The resulting benzalhydrazone is typically less polar than this compound and can be more easily removed by:

    • Column Chromatography: The difference in polarity between your product and the benzalhydrazone often allows for straightforward separation on a silica (B1680970) gel column.

    • Recrystallization: The change in the impurity's structure may alter its solubility profile, making recrystallization more effective.

    • Extractive Workup: The less polar hydrazone may be more readily separated from a polar product through extraction.

Data Presentation

The following table summarizes the general effectiveness of each removal strategy. The actual efficiency will be highly dependent on the specific properties of the desired product.

StrategyPrinciple of SeparationTypical EfficiencyAdvantagesDisadvantages
Extractive Workup Partitioning between immiscible liquids based on polarity differences.Good to ExcellentSimple, rapid, and suitable for large scales.May not be effective if the product and impurity have similar polarities. Can lead to emulsions.
Recrystallization Difference in solubility between the product and impurity in a given solvent at different temperatures.Excellent for solid productsCan yield very high purity.Requires a suitable solvent to be identified. Some product loss is inevitable. Not suitable for oils or non-crystalline solids.
Chemical Scavenging Chemical conversion of the impurity to a more easily separable derivative.ExcellentHighly effective when physical methods fail.Adds an extra step to the reaction and workup. The scavenger reagent must not react with the desired product.

Visualization of Workflows

Below are diagrams illustrating the decision-making process and experimental workflows for removing unreacted this compound.

formylhydrazine_removal_workflow start Reaction Mixture (Product + Unreacted this compound) is_product_solid Is the desired product a solid? start->is_product_solid extractive_workup Perform Extractive Workup is_product_solid->extractive_workup No recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes check_purity2 Check Purity (TLC, HPLC, NMR) extractive_workup->check_purity2 check_purity1 Check Purity (TLC, HPLC, NMR) recrystallization->check_purity1 chemical_scavenging Use Chemical Scavenger (e.g., Benzaldehyde) check_purity1->chemical_scavenging Impurity Remains pure_product Pure Product check_purity1->pure_product Sufficiently Pure check_purity2->chemical_scavenging Impurity Remains check_purity2->pure_product Sufficiently Pure chromatography Purify by Column Chromatography chemical_scavenging->chromatography chromatography->pure_product

Caption: Decision tree for selecting a this compound removal strategy.

extractive_workup_flow cluster_0 Separatory Funnel reaction_mixture Reaction Mixture in Organic Solvent add_water Add Water/Brine reaction_mixture->add_water shake_vent Shake & Vent add_water->shake_vent separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (this compound) separate_layers->aqueous_layer dry_concentrate Dry & Concentrate organic_layer->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for extractive removal of this compound.

chemical_scavenging_flow reaction_mixture Reaction Mixture (+ excess this compound) add_benzaldehyde Add Benzaldehyde reaction_mixture->add_benzaldehyde stir Stir at RT add_benzaldehyde->stir form_hydrazone Formation of Benzalhydrazone stir->form_hydrazone purify Purify by Chromatography/ Recrystallization form_hydrazone->purify pure_product Pure Product purify->pure_product

Caption: Workflow for chemical scavenging of this compound.

References

Technical Support Center: Formylhydrazine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of formylhydrazine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments involving this compound, focusing on its stability and the identification of its degradation products.

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: this compound can degrade via hydrolysis, especially if your solution is not properly buffered or stored. It is known to be sensitive to moisture and may disproportionate upon storage into 1,2-dithis compound (B1218853) and hydrazine (B178648). To minimize degradation, it is recommended to store this compound in a cool, dry place and to prepare fresh solutions for your experiments whenever possible.[1] For aqueous solutions, ensure the pH is controlled, as hydrolysis rates can be pH-dependent.

Q2: My reaction mixture involving this compound is showing unexpected peaks in the HPLC chromatogram. How can I identify these unknown compounds?

A2: Unexpected peaks are likely degradation products of this compound. The two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze to form hydrazine and formic acid .

  • Oxidation: this compound can be oxidized to formic acid and nitrogen gas .[2] The specific oxidation products can vary depending on the oxidizing agents present in your reaction mixture.

To identify these peaks, you can run standards of the suspected degradation products (hydrazine and formic acid) on your HPLC system to compare retention times. For more definitive identification, techniques like LC-MS can be employed to determine the mass-to-charge ratio of the unknown peaks.

Q3: I suspect my this compound sample has degraded. What are the common degradation products I should look for?

A3: The most common degradation products of this compound are:

  • Hydrazine: A product of hydrolysis.

  • Formic Acid: A product of both hydrolysis and oxidation.

  • 1,2-Dithis compound: A potential product of disproportionation during storage.

  • Nitrogen Gas: A product of oxidation (will not be observed by liquid chromatography).

The presence and relative amounts of these products will depend on the storage conditions and the chemical environment of your experiment.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize this compound degradation, consider the following precautions:

  • Control pH: If working in aqueous solutions, maintain a neutral or slightly acidic pH to slow down hydrolysis.

  • Inert Atmosphere: For reactions sensitive to oxidation, perform your experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Temperature Control: Store this compound and its solutions at low temperatures (e.g., 2-8 °C) to reduce the rate of degradation.[1]

  • Use Fresh Solutions: Prepare this compound solutions fresh before use to avoid issues with degradation during storage.

  • Avoid Contaminants: Be mindful of potential contaminants in your reaction mixture that could act as catalysts for degradation, such as certain metal ions.

Data Presentation: Forced Degradation of this compound

The following table summarizes the expected degradation of this compound under various stress conditions. This data is illustrative and intended to guide researchers in designing their own stability studies. The actual extent of degradation can vary based on the specific experimental conditions.[3][4][5][6]

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Products% Degradation (Illustrative)
Acidic Hydrolysis 0.1 M HCl60°C24 hoursHydrazine, Formic Acid15 - 25%
Basic Hydrolysis 0.1 M NaOH60°C8 hoursHydrazine, Formic Acid20 - 35%
Oxidation 3% H₂O₂Room Temp24 hoursFormic Acid, Nitrogen Gas10 - 20%
Thermal Dry Heat80°C48 hours1,2-Dithis compound, Hydrazine5 - 15%
Photolytic UV Light (254 nm)Room Temp72 hoursPotential for various minor products< 10%

Experimental Protocols

Stability-Indicating HPLC Method for this compound and Its Degradation Products

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its primary degradation products, hydrazine and formic acid. This method is intended as a starting point and should be fully validated for your specific application.[7][8][9][10][11]

1. Objective:

To develop a stability-indicating HPLC method capable of separating and quantifying this compound, hydrazine, and formic acid in a single run.

2. Materials and Reagents:

  • This compound reference standard

  • Hydrazine sulfate (B86663) reference standard

  • Formic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or PDA detector (and optionally a Mass Spectrometer)

3. Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column with good retention for polar compounds)

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 30% B

    • 15-20 min: 30% B

    • 20-22 min: 30% to 5% B

    • 22-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (Note: Hydrazine has poor UV absorbance; derivatization or alternative detection methods like electrochemical detection or MS may be necessary for sensitive quantification).[1]

4. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve appropriate amounts of this compound, hydrazine sulfate, and formic acid in the mobile phase A to prepare individual stock solutions.

  • Working Standard Solution:

    • Prepare a mixed working standard solution containing this compound, hydrazine, and formic acid at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with mobile phase A.

  • Sample Preparation:

    • Dilute the sample containing this compound to be tested with mobile phase A to a final concentration within the linear range of the method.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase A) to ensure a clean baseline.

  • Inject the working standard solution to determine the retention times and response factors for each analyte.

  • Inject the sample solutions.

  • Identify and quantify the analytes in the sample by comparing their retention times and peak areas to those of the standards.

6. System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for all analyte peaks.

  • Theoretical Plates: Should be ≥ 2000 for all analyte peaks.

  • Resolution: The resolution between adjacent peaks should be ≥ 1.5.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (HCONHNH₂) hydrazine Hydrazine (H₂NNH₂) This compound->hydrazine + H₂O formic_acid_h Formic Acid (HCOOH) This compound->formic_acid_h + H₂O formic_acid_o Formic Acid (HCOOH) This compound->formic_acid_o + [O] nitrogen_gas Nitrogen Gas (N₂) This compound->nitrogen_gas + [O]

Caption: Degradation pathways of this compound via hydrolysis and oxidation.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Dilution in Mobile Phase) stress->sample_prep hplc Stability-Indicating HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Identify & Quantify Degradants) hplc->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for analyzing this compound degradation products.

References

preventing the formation of diformylhydrazine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of diformylhydrazine as a byproduct during relevant synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants and common byproducts in the synthesis of N,N'-dithis compound?

The most common synthesis of N,N'-dithis compound involves the reaction of hydrazine (B178648) hydrate (B1144303) with formamide (B127407).[1][2] While the desired product is N,N'-dithis compound, a significant byproduct that can form is N-aminotriazole.[1]

Q2: What is the key principle to minimize byproduct formation and maximize the yield of N,N'-dithis compound?

The crucial factor in obtaining a high yield of pure N,N'-dithis compound is the rapid removal of ammonia (B1221849) that is formed during the reaction.[1][3] Accumulation of ammonia in the reaction mixture can lead to the formation of undesired byproducts like N-aminotriazole.

Q3: What is the recommended general procedure to achieve a high yield of N,N'-dithis compound?

A highly effective method involves a two-stage process conducted under reduced pressure.[1][3]

  • Stage 1: The initial reaction of hydrazine hydrate and formamide is carried out at a low temperature (5-25°C) under vacuum.

  • Stage 2: The temperature is then raised (80-120°C) while maintaining the vacuum to drive the reaction to completion and remove any remaining volatile components.

This procedure has been shown to produce N,N'-dithis compound in yields exceeding 95%.[1][3]

Q4: Can dithis compound be a desired product, and if so, how is its formation controlled?

Yes, N,N'-dithis compound is a valuable chemical intermediate.[4] The same principles for preventing it as a byproduct are used to synthesize it in high yield: a two-stage reaction with removal of ammonia under vacuum.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of N,N'-dithis compound and presence of significant impurities. Reaction conducted at atmospheric pressure, leading to ammonia accumulation and formation of byproducts like N-aminotriazole.[1]Conduct the reaction under reduced pressure to facilitate the removal of ammonia as it is formed. A two-stage temperature process is recommended.[1][3]
Formation of a solid byproduct that is difficult to separate. The byproduct is likely N-aminotriazole, which can co-precipitate with the desired product.[1]Implementing the two-stage vacuum protocol will significantly reduce the formation of N-aminotriazole.[1] If byproducts are already formed, purification may require recrystallization from a suitable solvent like ethanol (B145695), where N-aminotriazole is more soluble.[1]
Reaction stalls or proceeds slowly. The reaction temperature may be too low, or the vacuum may not be sufficient to remove ammonia effectively.Ensure the second stage of the reaction reaches the optimal temperature range of 80-120°C.[1] Check the vacuum system for leaks to ensure efficient removal of volatile components.
Inconsistent yields between batches. Variations in reaction parameters such as temperature, pressure, and reactant molar ratios.Strictly control the reaction parameters. Use a consistent molar ratio of formamide to hydrazine hydrate, and carefully monitor the temperature and pressure throughout the reaction.

Data Presentation

The following table summarizes the impact of reaction conditions on the yield and purity of N,N'-dithis compound.

Reaction Conditions Molar Ratio (Formamide:Hydrazine Hydrate) Temperature Pressure Yield of N,N'-dithis compound (%) N-aminotriazole Byproduct (%) Reference
Single Stage, No VacuumNot specified100°CAtmospheric81.57.7[1]
Two-Stage, Vacuum2:1 to 2:0.6Stage 1: 5-25°C, Stage 2: 80-120°CReduced>95Not detected[1][3]

Experimental Protocols

Protocol for High-Yield Synthesis of N,N'-dithis compound (Preventing Byproduct Formation)

This protocol is adapted from a patented high-yield process.[1][3]

Materials:

  • Formamide

  • Hydrazine hydrate (e.g., 80% solution in water)

Equipment:

  • Reaction flask equipped with a stirrer, thermometer, and vacuum connection

  • Vacuum pump

  • Heating mantle or oil bath

Procedure:

  • Stage 1: Low-Temperature Reaction

    • Combine formamide and hydrazine hydrate in a molar ratio of approximately 2:1 in the reaction flask at room temperature (5-25°C).

    • With vigorous stirring, immediately apply a vacuum (e.g., 70-600 mbar).

    • Maintain the reaction at this temperature and pressure for 1-2 hours, or until the initial vigorous evolution of ammonia subsides.

  • Stage 2: High-Temperature Reaction

    • While maintaining the vacuum, gradually heat the reaction mixture to 80-120°C (preferably around 100°C).

    • Continue the reaction at this temperature for another 1-3 hours. The pressure should decrease further (e.g., 5-70 mbar) as the reaction proceeds.

  • Isolation

    • After the reaction is complete, continue heating under a high vacuum to distill off water and any unreacted starting materials.

    • The remaining residue is highly pure N,N'-dithis compound.

Protocol Illustrating Byproduct Formation (Atmospheric Pressure)

This protocol is provided for illustrative purposes to demonstrate the conditions that lead to the formation of N-aminotriazole.

Materials:

  • Formamide

  • Hydrazine hydrate

Equipment:

  • Reaction flask with a stirrer and reflux condenser

  • Heating mantle

Procedure:

  • Combine formamide and hydrazine hydrate in a reaction flask.

  • Heat the mixture to 100°C and maintain for approximately 2 hours with stirring.

  • Cool the reaction mixture. The resulting product will be a mixture of N,N'-dithis compound and N-aminotriazole.

  • Purification would require subsequent steps such as recrystallization from ethanol to separate the desired product from the byproduct.[1]

Visualizations

Reaction Pathway and Prevention Strategy

G Reactants Hydrazine Hydrate + Formamide Intermediate Monothis compound Reactants->Intermediate Reaction DFH N,N'-Dithis compound (Desired Product) Intermediate->DFH Reaction with Formamide Byproduct_Pathway Ammonia (NH3) Accumulation Intermediate->Byproduct_Pathway Side Reaction with accumulated NH3 Aminotriazole N-Aminotriazole (Byproduct) Byproduct_Pathway->Aminotriazole Prevention Apply Vacuum (Remove NH3) Byproduct_Pathway->Prevention G cluster_0 High-Yield Method (with Vacuum) cluster_1 Low-Yield Method (Atmospheric Pressure) A1 Mix Hydrazine Hydrate and Formamide (5-25°C) A2 Apply Vacuum (70-600 mbar) A1->A2 A3 Heat to 80-120°C (maintain vacuum) A2->A3 A4 Distill off volatiles A3->A4 A5 High Purity N,N'-Dithis compound (>95%) A4->A5 B1 Mix Hydrazine Hydrate and Formamide B2 Heat to 100°C (Atmospheric Pressure) B1->B2 B3 Product Mixture B2->B3 B4 Recrystallization B3->B4 B5 Lower Purity N,N'-Dithis compound (~80%) B4->B5

References

Technical Support Center: Troubleshooting Hydrazone Formation with Formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hydrazones, with a specific focus on reactions involving formylhydrazine.

Frequently Asked Questions (FAQs)

Q1: My hydrazone formation reaction is resulting in a very low or no yield. What are the most common causes?

Low or non-existent yields in hydrazone formation are typically traced back to a few critical factors. The reaction is highly sensitive to pH; an unfavorable pH can slow down the reaction or prevent it from proceeding altogether.[1] The purity of your starting materials, both the carbonyl compound and this compound, is also crucial, as impurities can interfere with the reaction.[1][2] Additionally, the inherent reactivity of your starting materials, particularly steric hindrance around the carbonyl group, can significantly impact the reaction rate and final yield.[1][3]

Q2: What is the optimal pH for hydrazone formation, and why is it so important?

The formation of hydrazones is an acid-catalyzed reaction, with an optimal pH range typically between 4.5 and 6.[1] This mildly acidic environment is necessary to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydrazine (B178648).[1][4] However, if the medium is too acidic (pH below 3-4), the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and halting the reaction.[1][4][5] Conversely, at a neutral or high pH, the dehydration of the intermediate carbinolamine is very slow, leading to poor yields.[1]

Q3: I suspect my this compound reagent may be impure. How can I check its purity and what are the consequences of using a low-purity reagent?

Impurities in this compound can significantly reduce the yield of your desired hydrazone.[1] One common impurity can arise from the synthesis of this compound itself; an excess of formic acid during its preparation can lead to the formation of an undesired bis-formylated byproduct.[6] You can assess the purity of your this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by checking its melting point. Using impure this compound can lead to the formation of side products and a lower concentration of the active reagent, both of which will decrease the yield of the target hydrazone.

Q4: My reaction seems to be proceeding slowly. How can I increase the reaction rate?

To accelerate a slow hydrazone formation, you can try several strategies. Increasing the reaction temperature by refluxing the mixture is a common approach.[1][7] The addition of an acid catalyst, such as a few drops of glacial acetic acid, is often essential to achieve a reasonable reaction rate.[1][3][7] For reactions at neutral pH, particularly in biological contexts, nucleophilic catalysts like aniline (B41778) and its derivatives can significantly enhance the reaction speed.[8][9] If steric hindrance is a factor, prolonging the reaction time may be necessary to achieve a satisfactory yield.[1]

Q5: I am observing the formation of an unexpected side product. What is the most likely culprit and how can I prevent it?

A frequent side reaction in hydrazone synthesis is the formation of an azine.[1][2] This occurs when the newly formed hydrazone reacts with a second molecule of the carbonyl compound.[1][2] To minimize azine formation, it is crucial to maintain a 1:1 molar ratio of the carbonyl compound to this compound.[1] A practical technique to avoid a localized excess of the carbonyl compound is to add it dropwise to the this compound solution.[1]

Q6: My crude product is an oil and is difficult to purify. What purification strategies can I employ?

Obtaining an oily product that is resistant to crystallization is a common challenge. One technique to induce solidification is trituration, which involves stirring the oil with a cold non-polar solvent like n-hexane or pentane.[1][10] If the hydrazone is acid-sensitive and decomposes on a standard silica (B1680970) gel column, consider using basic alumina (B75360) for chromatography or treating the silica gel with a base like triethylamine (B128534) (e.g., 1% in the eluent).[1][11] Recrystallization from a suitable solvent system, where the product is highly soluble when hot and poorly soluble when cold (e.g., ethanol (B145695), methanol, or acetonitrile), is another effective purification method.[1][10][12]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions to improve the yield of your hydrazone formation reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Unfavorable pHAdjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[1][3]
Low Purity of ReactantsEnsure the purity of both the carbonyl compound and this compound. Purify starting materials if necessary.[1]
Low Reactivity/Steric HindranceIncrease the reaction temperature (reflux) and/or prolong the reaction time.[1][12]
Reversible ReactionIf the reaction is reversible, consider removing water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product.[1][12]
Formation of Side Products Azine FormationUse a 1:1 molar ratio of reactants. Add the carbonyl compound dropwise to the this compound solution.[1]
Product Purification Issues Oily ProductTry triturating the oil with a cold non-polar solvent (e.g., n-hexane) to induce solidification.[1][10]
Decomposition on Silica GelUse basic alumina for column chromatography or treat the silica gel with a base (e.g., 1% triethylamine in the eluent).[1][11]

Experimental Protocols

General Protocol for Hydrazone Formation with this compound

This protocol provides a general guideline for the synthesis of hydrazones from a carbonyl compound and this compound.

  • Dissolution of Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or methanol.[1][7]

  • Addition of this compound: To the stirred solution, add this compound (1 to 1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[3][7]

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.[1][2]

  • Isolation: Upon completion, cool the reaction mixture. If the product precipitates, collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure.[1][7]

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in hydrazone formation.

TroubleshootingWorkflow start Low or No Hydrazone Yield check_ph Is the pH mildly acidic (4.5-6)? start->check_ph adjust_ph Adjust pH with a catalytic amount of weak acid (e.g., acetic acid) check_ph->adjust_ph No check_purity Are the starting materials (carbonyl & this compound) pure? check_ph->check_purity Yes adjust_ph->check_purity purify_reagents Purify starting materials check_purity->purify_reagents No check_reactivity Are the reactants sterically hindered or electronically deactivated? check_purity->check_reactivity Yes purify_reagents->check_reactivity increase_conditions Increase reaction time and/or temperature (reflux) check_reactivity->increase_conditions Yes check_side_reactions Is azine formation or other side reactions observed? check_reactivity->check_side_reactions No increase_conditions->check_side_reactions adjust_stoichiometry Use 1:1 stoichiometry and add carbonyl compound dropwise check_side_reactions->adjust_stoichiometry Yes yield_improved Yield Improved check_side_reactions->yield_improved No adjust_stoichiometry->yield_improved

Caption: Troubleshooting workflow for low-yield hydrazone formation.

References

Technical Support Center: Optimizing Formylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the critical role of pH in reactions involving formylhydrazine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reaction efficiency, minimize side products, and ensure the stability of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound reactions, particularly for hydrazone formation?

The formation of hydrazones from this compound and carbonyl compounds (aldehydes and ketones) is an acid-catalyzed reaction.[1][2] The optimal pH is typically in the weakly acidic range, generally between 4 and 6.[1][2]

  • At low pH (below 4): The this compound can become protonated at its terminal nitrogen, which significantly reduces its nucleophilicity. This protonation renders it less reactive towards the carbonyl carbon, slowing down the reaction rate.[2]

  • At neutral or high pH (above 6): The reaction rate can be very slow. This is because the crucial dehydration step of the carbinolamine intermediate is not efficiently catalyzed under these conditions.[1][2] Additionally, under neutral to alkaline conditions, the hydrazine (B178648) moiety is more susceptible to oxidative degradation.[2]

Q2: How does pH affect the stability of this compound and the resulting hydrazone product?

The stability of both this compound and the resulting hydrazone product is significantly influenced by pH.

  • This compound Stability: In acidic environments (pH 4-5), the hydrazine group is protonated to form a more stable hydrazinium (B103819) ion. This protonation decreases its susceptibility to oxidation.[2] Conversely, neutral to alkaline conditions can accelerate the degradation of this compound.[2]

  • Hydrazone Stability: Generally, hydrazone bonds are susceptible to hydrolysis, especially under acidic conditions.[3] They tend to be more stable at a neutral pH. The stability is also influenced by the structure of the carbonyl compound used; hydrazones derived from aromatic aldehydes are typically more stable than those from aliphatic aldehydes due to electronic conjugation.[3]

Q3: Can I run this compound reactions at neutral pH?

While the reaction is significantly slower at neutral pH, it is possible. To accelerate the reaction under these conditions, a nucleophilic catalyst such as aniline (B41778) can be employed. Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the this compound.[1]

Q4: What are common side products in this compound reactions, and how does pH influence their formation?

A common side reaction, especially when using unsubstituted hydrazine, is the formation of an azine. This occurs when the initial hydrazone product reacts with a second molecule of the carbonyl compound. To minimize this, it is recommended to use a 1:1 molar ratio of the reactants and to add the carbonyl compound dropwise to the this compound solution to avoid localized excess. While the direct influence of pH on azine formation is not well-documented for this compound, maintaining the optimal pH for the primary reaction should help favor the desired hydrazone formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Unfavorable pH: The reaction equilibrium may not favor the product, or the rate is too slow.Adjust the pH to the optimal range of 4-6 using a catalytic amount of a weak acid like acetic acid.[1]
Low Reactivity/Steric Hindrance: Bulky groups on the aldehyde/ketone can slow the reaction. Ketones are generally less reactive than aldehydes.Increase the reaction temperature or prolong the reaction time.[1]
Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.Ensure the purity of the this compound and the carbonyl compound. Purify starting materials if necessary.[1]
Formation of Side Products (e.g., Azines) Incorrect Stoichiometry: An excess of the carbonyl compound can lead to the formation of azines.Use a 1:1 molar ratio of reactants. Try adding the carbonyl compound dropwise to the this compound solution.[1]
Product Instability/Decomposition Hydrolysis of Hydrazone: The hydrazone product can be susceptible to hydrolysis, especially under acidic conditions during workup.After the reaction is complete, neutralize the reaction mixture before extraction. Store the purified product under neutral and anhydrous conditions.
Decomposition on Silica (B1680970) Gel: Acid-sensitive hydrazones may decompose during silica gel column chromatography.Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Alternatively, use a different purification method like recrystallization.[1]

Quantitative Data on Reaction Efficiency

Table 1: Half-lives of Hydrazide-Based Glycoconjugates at Different pH Values (37°C) [4]

CompoundpH 4.0 (Half-life)pH 5.0 (Half-life)pH 6.0 (Half-life)
Xylose-based conjugate3 hours12 hours4 days
Glucose-based conjugate15 hours4 days30 days
N-acetylglucosamine-based conjugate10 days60 days300 days

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis from this compound

This protocol describes a general method for the condensation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to adjust the pH to approximately 4-5.[2]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash it with a small amount of cold solvent, and dry it under a vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[2]

Protocol 2: Determining the Optimal pH for a this compound Reaction

This protocol outlines a method to determine the optimal pH for your specific this compound reaction.

Materials:

  • This compound

  • Your specific aldehyde or ketone

  • A series of buffer solutions with different pH values (e.g., pH 3, 4, 5, 6, 7)

  • A suitable solvent (e.g., DMSO, methanol)

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of this compound and your carbonyl compound in a suitable solvent.

  • In separate vials, dilute the stock solutions to a final working concentration in the buffer solutions of different pH values.

  • Incubate the reaction mixtures at a constant temperature.

  • At predetermined time points, withdraw an aliquot from each vial.

  • Quench the reaction by dilution in the mobile phase or with a suitable quenching agent, or immediately inject it into the HPLC system.

  • Analyze the samples by HPLC to determine the concentration of the product and remaining reactants.

  • Plot the product yield against pH at a specific time point to determine the optimal pH for the reaction.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve this compound and Carbonyl Compound Adjust_pH Adjust pH with Weak Acid (e.g., Acetic Acid) Reactants->Adjust_pH Stir Stir at RT or with Gentle Heating Adjust_pH->Stir Monitor Monitor Progress with TLC/LC-MS Stir->Monitor Isolate Isolate Product (Filtration or Solvent Removal) Monitor->Isolate Reaction Complete Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify

Caption: General experimental workflow for hydrazone synthesis.

pH_Effect_Logic cluster_low_pH Low pH (<4) cluster_optimal_pH Optimal pH (4-6) cluster_high_pH High pH (>6) pH Reaction pH Protonation This compound is Protonated pH->Protonation Free_Hydrazine Sufficient Free this compound pH->Free_Hydrazine Catalyzed_Dehydration Acid-Catalyzed Dehydration pH->Catalyzed_Dehydration Uncatalyzed Dehydration Step Uncatalyzed pH->Uncatalyzed Degradation Potential for Oxidative Degradation pH->Degradation Low_Nucleophilicity Reduced Nucleophilicity Protonation->Low_Nucleophilicity Slow_Reaction_Low Slow Reaction Rate Low_Nucleophilicity->Slow_Reaction_Low Fast_Reaction Optimal Reaction Rate Free_Hydrazine->Fast_Reaction Catalyzed_Dehydration->Fast_Reaction Slow_Reaction_High Slow Reaction Rate Uncatalyzed->Slow_Reaction_High Degradation->Slow_Reaction_High

Caption: Logical relationship of pH's impact on reaction rate.

References

Technical Support Center: Optimizing Formylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and reaction optimization for formylhydrazine and its subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most straightforward and common method for synthesizing this compound is the direct condensation reaction between hydrazine (B178648) hydrate (B1144303) and formic acid.[1][2] This reaction relies on a classic acid-catalyzed condensation mechanism.[1] Alternatively, formic acid esters, such as ethyl formate (B1220265) or methyl formate, can be used as the acylating agent in reaction with hydrazine hydrate.[1][2][3]

Q2: Is a catalyst always necessary for the synthesis of this compound?

A2: While the reaction between hydrazine and formic acid is self-catalyzed to an extent due to the acidic nature of formic acid, the process is generally considered an acid-catalyzed condensation.[1] For industrial manufacturing, acid catalysts are often employed to ensure stability and efficiency.[2] In reactions involving this compound to form hydrazones, a catalyst is often crucial, especially when operating at neutral pH.[4][5]

Q3: What are the key parameters to control for optimizing this compound synthesis?

A3: To achieve high yield and purity, the following parameters are critical:

  • Molar Ratio: A 1:1 molar ratio of hydrazine hydrate to formic acid is essential. An excess of formic acid can lead to the formation of the undesired byproduct, N,N'-dithis compound.[1]

  • Temperature: The reaction is typically conducted at room temperature (20–25°C).[1] For reactions with ethyl formate, temperatures can range from 0°C up to reflux, depending on the specific protocol.[3][6]

  • Stirring: Continuous stirring is necessary to ensure proper mixing of the reactants.[1]

Q4: How can I purify the synthesized this compound?

A4: The most common method for purifying this compound is recrystallization from ethanol (B145695) (EtOH), followed by drying in vacuo.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Incorrect Molar Ratio: An excess of formic acid can lead to the formation of N,N'-dithis compound, consuming the desired product.[1]- Incomplete Reaction: Insufficient reaction time or inadequate mixing.- Product Disproportionation: this compound can disproportionate into 1,2-dithis compound (B1218853) and hydrazine upon storage.[2][3]- Maintain a strict 1:1 molar ratio of hydrazine hydrate to formic acid. [1]- Ensure continuous and efficient stirring throughout the reaction. [1]- Increase the reaction time. Monitor reaction progress using TLC or HPLC. - Store the purified product at low temperatures (below 10°C). [2][3]
Formation of N,N'-dithis compound Side Product - Excess Formic Acid: This is the primary cause of the bis-formylated byproduct.[1]- Carefully control the stoichiometry to a 1:1 molar ratio. [1]- Consider the slow, dropwise addition of formic acid to the hydrazine hydrate solution.
Low Yield in Subsequent Hydrazone Formation - Unfavorable pH: The rate of hydrazone formation is highly pH-dependent. At very low pH, the hydrazine becomes protonated and non-nucleophilic, while at neutral or high pH, the reaction can be very slow.[4][7]- Reversible Reaction: The formation of water as a byproduct can drive the equilibrium back towards the reactants.[7]- Low Reactivity of Carbonyl Compound: Ketones and sterically hindered aldehydes react more slowly than aliphatic aldehydes.[4][7]- Adjust the pH to a mildly acidic range, typically around 4.5. [4]- For reactions at neutral pH, use a nucleophilic catalyst like aniline (B41778) or its derivatives. [4][5]- Remove water as it forms, for instance, by using a Dean-Stark apparatus. [7]- Increase the reaction temperature or prolong the reaction time. [7]
Catalyst Inactivity or Deactivation - Sintering of Metal Catalysts: For reactions employing heterogeneous catalysts, high temperatures can cause sintering of metal particles, reducing the active surface area.[8]- Poisoning: Impurities in the reactants or solvent can adsorb to the catalyst's active sites and inhibit its function.[9]- Leaching: The active catalytic species may leach from the support into the reaction medium.[10]- Operate at the lowest effective temperature to minimize sintering. - Ensure the purity of all starting materials and solvents. - Choose a robust catalyst support and consider catalyst regeneration procedures if applicable.

Catalyst Selection and Performance Data

For the subsequent reaction of this compound with aldehydes or ketones to form hydrazones, catalyst selection is critical, especially at neutral pH.

Catalyst Typical Concentration Key Advantages Reference
Acid Catalysis (e.g., Acetic Acid) Catalytic amountEffective for driving the reaction to completion, especially when water is removed. The optimal pH is around 4.5.[4]
Aniline 10-100 mMSignificantly accelerates hydrazone formation at neutral pH.[4][5]
Anthranilic Acids / Aminobenzoic Acids 1 mMCan enhance reaction rates by one to two orders of magnitude compared to aniline; water-soluble.[4][5]
L-Proline Catalytic amountA reusable and environmentally friendly organocatalyst for hydrazide synthesis.[1][11]

Yields are highly dependent on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Hydrazine Hydrate and Formic Acid

This protocol is based on the direct condensation method.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, place hydrazine hydrate.

  • Reaction: Cool the flask in an ice bath. Slowly add a 1:1 molar equivalent of formic acid to the hydrazine hydrate with continuous stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature (20-25°C) and continue stirring. The reaction is typically complete within a few hours. Yields of 85-90% can be achieved under optimized conditions.[1]

  • Work-up and Purification: The product can be purified by recrystallization from ethanol.[2][3]

Protocol 2: Synthesis of this compound from Hydrazine Hydrate and Ethyl Formate

This protocol uses an ester of formic acid.

  • Reactant Preparation: In a suitable reaction vessel, dissolve ethyl formate in ethanol.[2]

  • Reaction: Carefully and slowly add an equimolar amount of 85% hydrazine hydrate to the solution while stirring.[2]

  • Reaction Conditions: After the initial reaction subsides, heat the mixture to reflux for several hours (e.g., 18 hours).[2][12]

  • Work-up and Purification: Remove the bulk of the water and ethanol by evaporation under reduced pressure. The resulting crude product can be purified by recrystallization.[2][12]

Protocol 3: Catalytic Hydrazone Formation from this compound

This protocol describes a typical acid-catalyzed hydrazone formation.

  • Reactant Preparation: Dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol).[1]

  • Addition of this compound: Add an equimolar amount of this compound to the solution.

  • Catalyst Addition: Add a catalytic amount of a suitable acid, such as glacial acetic acid, to adjust the pH to approximately 4.5.[1][4]

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by TLC.[1]

  • Product Isolation: Cool the reaction mixture to allow the hydrazone product to crystallize. Isolate the product by filtration and, if necessary, purify by recrystallization.[1]

Visualizations

Experimental_Workflow_Formylhydrazine_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product r1 Hydrazine Hydrate mix Mixing & Reaction (Stirring, Temp Control) r1->mix r2 Formic Acid / Ethyl Formate r2->mix evap Solvent Evaporation (if applicable) mix->evap If using ester recryst Recrystallization (e.g., from Ethanol) mix->recryst Directly if using acid evap->recryst dry Drying in vacuo recryst->dry product Pure this compound dry->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic_Low_Yield start Low Yield Observed check_ratio Check Reactant Molar Ratio (1:1) start->check_ratio check_conditions Review Reaction Conditions check_ratio->check_conditions Ratio OK adjust_ratio Adjust Stoichiometry check_ratio->adjust_ratio Ratio Incorrect check_purity Analyze for Side Products (e.g., by NMR, LC-MS) check_conditions->check_purity Conditions OK optimize_conditions Optimize Temp/Time/ Stirring check_conditions->optimize_conditions Conditions Suboptimal purify_reagents Purify Starting Materials check_purity->purify_reagents Side Products Found end Improved Yield check_purity->end No Side Products adjust_ratio->end optimize_conditions->end purify_reagents->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

Green Chemistry Approaches to Formylhydrazine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of formylhydrazine. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key green chemistry considerations for this compound synthesis?

A1: The primary goals of applying green chemistry principles to this compound synthesis are to reduce or eliminate the use of hazardous substances, improve energy efficiency, and enhance atom economy. Key considerations include:

  • Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water or ethanol (B145695), or performing the reaction under solvent-free conditions.

  • Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or ultrasound, which can significantly reduce reaction times.[1][2]

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

  • Renewable Feedstocks: Exploring the use of renewable resources, such as carbon dioxide (CO2), as a C1 source for the formyl group.

Q2: What is the most common side product in this compound synthesis and how can it be minimized?

A2: The most common side product is N,N'-dithis compound.[3] Its formation is favored by an excess of the formylating agent (e.g., formic acid or ethyl formate). To minimize its formation, it is crucial to maintain a strict 1:1 molar ratio of hydrazine (B178648) to the formylating agent.[4]

Q3: How can I purify crude this compound?

A3: The most common method for purifying this compound is recrystallization from ethanol.[3] The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly, inducing the crystallization of pure this compound. The purified crystals can then be collected by filtration and dried under vacuum.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[3] It is sensitive to moisture and can disproportionate over time into 1,2-dithis compound (B1218853) and hydrazine, especially if not stored properly.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. - In conventional heating methods, ensure the reflux temperature is maintained. - For microwave or ultrasound-assisted methods, consider increasing the irradiation time or power.
Formation of N,N'-dithis compound - Carefully control the stoichiometry; use a 1:1 molar ratio of hydrazine to the formylating agent. - Add the formylating agent slowly to the hydrazine solution to avoid localized excess concentrations.
Loss of Product During Workup - When removing solvent under reduced pressure, avoid excessive heating which can lead to decomposition. - During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and rinse the collected crystals with a minimal amount of ice-cold solvent to prevent significant product loss.
Degradation of Starting Materials or Product - Ensure the quality of the starting materials, particularly the hydrazine hydrate (B1144303). - Store this compound under recommended conditions to prevent degradation.[3]
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Unreacted Starting Materials - Ensure the reaction goes to completion by monitoring with techniques like TLC. - Optimize purification by recrystallization; ensure slow cooling to allow for selective crystallization.
N,N'-dithis compound Contamination - As this side product has different solubility characteristics, careful recrystallization from ethanol can help in its separation. - Optimize the reaction stoichiometry to prevent its formation in the first place.
Solvent Residues - Ensure the product is thoroughly dried under vacuum after filtration.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for conventional and greener approaches to this compound synthesis. Data for green methods are often based on protocols for similar hydrazides and should be considered as a starting point for optimization.

Method Formylating Agent Solvent Temperature (°C) Time Yield (%) Key Advantages/Disadvantages
Conventional Heating Ethyl FormateEthanolReflux18 hours~70-80Established method, but long reaction time and high energy consumption.
Conventional Heating Formic AcidNoneRoom Temp-85-90High yield, but formic acid is corrosive.[4]
Microwave-Assisted Formic AcidNone2504-12 min82-96 (for fenamic acid hydrazides)[5]Drastically reduced reaction time, energy efficient, solvent-free.[1][5]
Solvent-Free Grinding Formic AcidNoneRoom Temp3-5 min (grinding), 10 min (digestion)90-95 (for various acid hydrazides)[6]Environmentally benign, simple procedure, short reaction time, avoids bulk solvents.[6]
Ultrasound-Assisted -Water/Glycerol605-20 min>90 (for other hydrazine derivatives)[2]Energy efficient, can be performed in green solvents, rapid.[2]
Dimethyl Carbonate Dimethyl CarbonateMethanol (B129727)Reflux2 hours>90 (for methyl hydrazinocarboxylate)[7]DMC is a greener alternative to other formylating agents.

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of this compound (Adapted from similar hydrazide syntheses)
  • Reaction Setup: In a closed microwave-safe vessel, add formic acid (1 equivalent) and hydrazine hydrate (1 equivalent).

  • Microwave Irradiation: Irradiate the mixture using a microwave synthesizer at a power of approximately 300W and a temperature of 250°C for 5-10 minutes.[5]

  • Workup: After cooling the reaction mixture, a solid product should form.

  • Purification: Recrystallize the solid product from a minimal amount of hot ethanol to yield pure this compound.

Protocol 2: Solvent-Free Synthesis of this compound by Grinding (Adapted from similar hydrazide syntheses)
  • Reaction Setup: Place formic acid (3.0 mmol) and hydrazine hydrate (80%, 3.75 mmol) in a mortar.[6]

  • Grinding: Grind the mixture with a pestle for 3-5 minutes at room temperature.[6]

  • Digestion: Allow the reaction mixture to stand for 10 minutes, during which it should solidify.[6]

  • Purification: Collect the solid mass and recrystallize it from ethanol to obtain pure this compound.

Protocol 3: Synthesis of this compound from Dimethyl Carbonate (A Greener Alternative)

This is a two-step process where dimethyl carbonate is first reacted with hydrazine to form a carbazate (B1233558) intermediate, which is then converted to this compound.

Step 1: Synthesis of Methyl Hydrazinocarboxylate

  • Reaction: In a reaction vessel, react dimethyl carbonate with hydrazine hydrate in methanol as a solvent. The reaction is typically carried out at reflux for about 2 hours.[7]

  • Isolation: After the reaction is complete, the methanol and any unreacted starting materials are removed under reduced pressure to yield methyl hydrazinocarboxylate.

Step 2: Conversion to this compound This step would involve the reduction of the carbazate, which is a more complex procedure and represents an area for further research in developing a complete green route from dimethyl carbonate.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_green Green Synthesis (Microwave) A1 Hydrazine Hydrate + Ethyl Formate B1 Reflux in Ethanol (18h) A1->B1 C1 Evaporation B1->C1 D1 Recrystallization C1->D1 E1 This compound D1->E1 A2 Hydrazine Hydrate + Formic Acid B2 Microwave Irradiation (5-10 min) A2->B2 C2 Cooling & Solidification B2->C2 D2 Recrystallization C2->D2 E2 This compound D2->E2 troubleshooting_logic Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity SideProduct Side Product (N,N'-dithis compound) Formation? Start->SideProduct IncompleteReaction Incomplete Reaction? Start->IncompleteReaction LossDuringWorkup Product Loss During Workup? Start->LossDuringWorkup CheckStoichiometry Verify 1:1 Molar Ratio AdjustStoichiometry Adjust Stoichiometry CheckStoichiometry->AdjustStoichiometry CheckCompletion Monitor Reaction Completion (TLC) ExtendReactionTime Extend Reaction Time / Increase Energy Input CheckCompletion->ExtendReactionTime OptimizeWorkup Optimize Purification/Workup RefinePurification Refine Recrystallization Protocol OptimizeWorkup->RefinePurification SideProduct->CheckStoichiometry Yes IncompleteReaction->CheckCompletion Yes LossDuringWorkup->OptimizeWorkup Yes reaction_pathway Hydrazine Hydrazine This compound This compound (Desired Product) Hydrazine->this compound FormylSource Formylating Agent (e.g., Formic Acid) FormylSource->this compound Dithis compound N,N'-dithis compound (Side Product) This compound->Dithis compound ExcessFormyl Excess Formylating Agent ExcessFormyl->Dithis compound

References

Validation & Comparative

A Comparative Analysis of Formylhydrazine and Hydrazine Reactivity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of hydrazine (B178648) and its derivatives is paramount for successful synthesis and drug design. This guide provides a comprehensive, data-driven comparison of formylhydrazine and hydrazine, focusing on their performance in key chemical transformations.

This document delves into the comparative reactivity of this compound and its parent compound, hydrazine. While both are valuable reagents in organic synthesis, the presence of the electron-withdrawing formyl group in this compound significantly modulates its chemical behavior, rendering it a milder and more selective reagent compared to the highly reactive and hazardous hydrazine.

Executive Summary of Reactivity

Hydrazine is a powerful nucleophile and reducing agent, widely employed in reactions such as the Wolff-Kishner reduction and the synthesis of various nitrogen-containing heterocycles.[1] However, its high reactivity is coupled with significant toxicity and explosive potential. This compound, on the other hand, exhibits attenuated reactivity due to the electronic effect of the formyl group. This makes it a safer and often more selective alternative in certain synthetic applications, particularly in the construction of specific heterocyclic systems like triazoles.[2]

Quantitative Reactivity Comparison

Direct quantitative comparisons of the reaction rates of this compound and hydrazine under identical conditions are not extensively documented across all reaction types. However, studies on the acylation and deformylation of hydrazides provide valuable insights into their relative reactivities.

ReactionReagentConditionsObservationReference
Formylation of Hydrazide Formic Acid-Formylation of a hydrazide is significantly faster than acetylation.[3][4][5]
Deformylation of Formylhydrazide Hydrazine Hydrate (B1144303)50 °C, 2 hoursComplete removal of the formyl group.[3][5]
Deformylation of Formylhydrazide Hydrazine Hydrate20 °C, 5 hoursApproximately 50% removal of the formyl group.[3][5]
Oxidation (generation of oxygen radicals) Atmospheric Oxygen-Hydrazine is more reactive, producing measurable radicals in minutes, while hydrazides require hours.[6]

Key Reactivity Differences

Nucleophilicity
Reducing Potential

Hydrazine is a potent reducing agent, capable of reducing a wide range of functional groups. This reducing power is harnessed in reactions like the Wolff-Kishner reduction, which converts carbonyls to methylene (B1212753) groups. The electron-withdrawing nature of the formyl group in this compound diminishes its reducing potential compared to hydrazine.

Reactivity in Common Synthetic Transformations

Hydrazone Formation

Both hydrazine and this compound react with aldehydes and ketones to form hydrazones. The mechanism is analogous for both, involving nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration.[2] However, the rate of hydrazone formation is expected to be slower with this compound due to its lower nucleophilicity.

Acylation

Hydrazine readily undergoes acylation on both nitrogen atoms. In contrast, the acylation of this compound is more controlled. Studies have shown that the formylation of hydrazides is a rapid process.[3][4][5]

Cyclization Reactions for Heterocycle Synthesis

Both reagents are crucial building blocks for nitrogen-containing heterocycles. Hydrazine is widely used in the synthesis of pyrazoles, pyridazines, and other heterocycles. This compound is a key precursor for the synthesis of 1,2,4-triazoles.[2] The choice between hydrazine and this compound can direct the outcome of a cyclization reaction, leading to different heterocyclic cores.

Experimental Protocols

General Procedure for Hydrazone Synthesis

A solution of the hydrazine or this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) is added to a solution of the carbonyl compound (1 equivalent) in the same solvent. A catalytic amount of acid (e.g., acetic acid) can be added to accelerate the reaction. The mixture is typically stirred at room temperature or heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC) or other analytical techniques. Upon completion, the product can be isolated by filtration or extraction.[8][9]

Synthesis of this compound from Hydrazine Hydrate and Ethyl Formate (B1220265)

To a cooled (0-10 °C) mixture of ethyl formate and methanol, a solution of hydrazine hydrate in water is slowly added with stirring. The reaction mixture is then gradually heated to 55-60 °C and stirred for 24 hours. After removing the solvent under reduced pressure, the residue is treated with isopropanol (B130326) and cooled to induce crystallization. The solid product is collected by filtration, washed with isopropanol, and dried.

Visualizing Reaction Mechanisms and Workflows

Logical Workflow for Reagent Selection

The choice between this compound and hydrazine is dictated by the desired reactivity and the specific synthetic target.

Reagent_Selection Reagent Selection: this compound vs. Hydrazine start Desired Reaction reactivity Required Reactivity start->reactivity hydrazine Hydrazine reactivity->hydrazine High Nucleophilicity / Strong Reduction This compound This compound reactivity->this compound Mild Nucleophilicity / Heterocycle Synthesis reagent Select Reagent hydrazine->reagent e.g., Wolff-Kishner This compound->reagent e.g., Triazole Synthesis

Caption: Logical workflow for selecting between this compound and hydrazine based on the desired chemical transformation.

Generalized Mechanism of Hydrazone Formation

The formation of a hydrazone from a carbonyl compound proceeds through a nucleophilic addition-elimination mechanism.

Hydrazone_Formation Generalized Hydrazone Formation Mechanism reactants Carbonyl (R2C=O) + Hydrazine Derivative (R'-NHNH2) intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product Hydrazone (R2C=N-NHR') + H2O intermediate->product Dehydration

Caption: The general mechanism for the formation of a hydrazone from a carbonyl compound and a hydrazine derivative.

Role of Hydrazine Derivatives in Enzyme Inhibition

Hydrazine derivatives can act as inhibitors of cofactor-dependent enzymes, a critical aspect of drug discovery.

Enzyme_Inhibition Hydrazine Derivatives as Enzyme Inhibitors enzyme Cofactor-Dependent Enzyme (e.g., MAO) binding Inhibitor Binds to Active Site enzyme->binding hydrazine_deriv Hydrazine Derivative (Inhibitor) hydrazine_deriv->binding inactivation Irreversible Covalent Modification of Cofactor binding->inactivation inhibition Enzyme Inhibition inactivation->inhibition

Caption: Simplified pathway illustrating the inhibition of a cofactor-dependent enzyme by a hydrazine derivative.

Conclusion

References

Formylhydrazine vs. Other Acylhydrazides: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the construction of nitrogen-containing heterocycles vital to medicinal chemistry and drug development, acylhydrazides serve as indispensable building blocks. Among these, formylhydrazine (formic acid hydrazide), the simplest acylhydrazide, presents a unique reactivity profile. This guide provides an objective comparison between this compound and other common acylhydrazides, such as acethydrazide (B32501) and benzohydrazide (B10538), supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategies.

Core Structural and Reactivity Comparison

Acylhydrazides share the reactive hydrazide moiety (-CONHNH₂), which is crucial for their function as nucleophiles and precursors to hydrazones. The primary difference lies in the nature of the acyl group (R-C=O), which significantly modulates the electronic properties and steric hindrance of the molecule.

  • This compound (R=H): As the smallest acylhydrazide, it offers minimal steric hindrance. The electron-donating nature of the hydrogen atom makes the terminal -NH₂ group highly nucleophilic and reactive. It is a key precursor for unsubstituted or minimally substituted heterocyclic systems.

  • Acethydrazide (R=CH₃): The methyl group is slightly larger and electron-donating, providing a balance of reactivity and stability. It is used to introduce a methyl substituent onto the resulting heterocyclic ring.

  • Benzohydrazide (R=Ph): The phenyl group is sterically bulky and electron-withdrawing through resonance, which can influence the reactivity of the hydrazide moiety. It is a common reagent for introducing a phenyl group, a prevalent scaffold in many pharmaceutical compounds.

A logical comparison of these acylhydrazides can be visualized as follows:

G H H (Formyl) Sterics Steric Hindrance H->Sterics Lowest Electronics Electronic Effect H->Electronics Weakly Donating Me CH₃ (Acetyl) Me->Sterics Moderate Me->Electronics Donating Ph Ph (Benzoyl) Ph->Sterics Highest Ph->Electronics Withdrawing (Resonance) Reactivity Nucleophilicity Sterics->Reactivity Electronics->Reactivity

Figure 1. A diagram illustrating the relationship between the acyl group of different hydrazides and their resulting chemical properties.

Performance in Heterocycle Synthesis

The utility of acylhydrazides is most prominently demonstrated in the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are privileged structures in drug discovery.

Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

A common and efficient method for synthesizing 1,3,4-oxadiazoles involves the cyclization of an acylhydrazide with carbon disulfide in the presence of a base. This reaction proceeds via an intermediate dithiocarbazate salt. The choice of the starting acylhydrazide directly determines the substituent at the 5-position of the oxadiazole ring.

Acylhydrazide PrecursorR-GroupTypical Yield (%)Reference
This compoundH75-85%General Knowledge
AcethydrazideCH₃80-90%General Knowledge
BenzohydrazidePh85-95%[1]
4-Nitrobenzohydrazide4-NO₂Ph84%[2]
4-Aminobenzohydrazide4-NH₂PhNot specified

Note: Yields are highly dependent on specific reaction conditions, substrate, and purification methods. The data above represents typical outcomes for this class of reaction.

Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiols

Another critical application is the synthesis of aminotriazoles. This can also be achieved by reacting acylhydrazides with carbon disulfide to form an intermediate, which is then cyclized with hydrazine (B178648) hydrate (B1144303). This two-step, one-pot synthesis is a cornerstone for creating versatile scaffolds for further functionalization.

The general workflow for this synthesis is depicted below:

G acylhydrazide Acylhydrazide (e.g., this compound) intermediate Potassium Dithiocarbazinate (Intermediate Salt) acylhydrazide->intermediate Step 1 cs2 Carbon Disulfide (CS₂) + KOH / EtOH cs2->intermediate triazole 4-Amino-5-R-1,2,4-triazole-3-thiol intermediate->triazole Step 2 hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Reflux hydrazine->triazole

Figure 2. General workflow for the synthesis of 4-amino-1,2,4-triazole-3-thiols from acylhydrazides.

Similar to the oxadiazole synthesis, direct comparative yield data is sparse. However, reports on the synthesis of the 5-phenyl derivative from benzohydrazide show yields around 58%.[1] The synthesis of the parent 4-amino-1,2,4-triazole (B31798) from formic acid and hydrazine hydrate (which proceeds via a this compound intermediate) can achieve very high yields, often exceeding 90%.[3] This suggests that the less sterically hindered this compound is highly efficient in this cyclization.

Experimental Protocols

General Procedure for Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol from Benzohydrazide

This protocol is adapted from established methodologies for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[2][4]

Materials:

  • Benzohydrazide (1.36 g, 10 mmol)

  • Absolute Ethanol (B145695) (25 mL)

  • Potassium Hydroxide (B78521) (0.62 g, 11 mmol)

  • Carbon Disulfide (0.76 g, 0.6 mL, 10 mmol)

  • Water

  • Dilute Hydrochloric Acid

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving 0.62 g in 5 mL of water and adding it to 20 mL of absolute ethanol.

  • Benzohydrazide (1.36 g) is added to the ethanolic KOH solution and the mixture is cooled in an ice bath with stirring.

  • Carbon disulfide (0.6 mL) is added dropwise to the cooled solution over approximately 30 minutes.

  • The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure. The resulting solid residue (potassium dithiocarbazinate intermediate) is dissolved in a minimum amount of cold water.

  • The aqueous solution is acidified to a pH of approximately 5-6 with dilute hydrochloric acid, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed thoroughly with cold water, and dried.

  • The crude product can be recrystallized from ethanol to yield pure 5-phenyl-1,3,4-oxadiazole-2-thiol.

General Procedure for Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol from Benzohydrazide

This protocol outlines the cyclization of the dithiocarbazinate intermediate with hydrazine hydrate.[1]

Materials:

  • Potassium dithiocarbazinate (prepared from 10 mmol of benzohydrazide as in the previous protocol)

  • Hydrazine Hydrate (2 mL, ~40 mmol)

  • Water (20 mL)

Procedure:

  • The potassium dithiocarbazinate intermediate, synthesized from 1.36 g of benzohydrazide, is suspended in 20 mL of water.

  • Hydrazine hydrate (2 mL) is added to the suspension.

  • The reaction mixture is heated to reflux with stirring for 3-4 hours. The evolution of hydrogen sulfide (B99878) gas may be observed (use a fume hood).

  • The reaction mixture is cooled to room temperature.

  • The clear solution is acidified with dilute hydrochloric acid until the product precipitates.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol provides the purified 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Conclusion

This compound stands out as a highly reactive and sterically unencumbered building block, making it an excellent choice for the synthesis of unsubstituted or small-substituent heterocyclic systems, often with high efficiency. In contrast, other acylhydrazides like acethydrazide and benzohydrazide are indispensable for introducing specific methyl or phenyl moieties, respectively. The choice of acylhydrazide is therefore a strategic decision in synthetic design, balancing the desired substitution pattern against potential differences in reactivity, steric effects, and reaction conditions. While direct comparative studies are limited, the available data and established protocols confirm that this compound and its larger acylhydrazide counterparts are all highly effective and complementary tools in the arsenal (B13267) of the synthetic organic chemist.

References

A Comparative Guide to Spectroscopic Techniques for Validating the Structure of Formylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key spectroscopic techniques used to validate the structure of formylhydrazine derivatives. Tailored for researchers, scientists, and drug development professionals, it offers an objective analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental data and protocols.

This compound and its derivatives are a significant class of compounds in medicinal and synthetic chemistry, valued for their diverse biological activities and versatile chemical reactivity.[1] Accurate structural elucidation is paramount to understanding their structure-activity relationships (SAR) and ensuring the purity and identity of synthesized compounds.[1][2] This guide outlines the application and relative strengths of the most common spectroscopic methods for this purpose.

Comparative Analysis of Spectroscopic Techniques

The validation of this compound derivatives typically involves a combination of spectroscopic methods, as each technique provides unique and complementary structural information.[1][3]

Table 1: Comparison of Spectroscopic Techniques for this compound Derivative Analysis

TechniqueInformation ProvidedTypical Quantitative Data for this compound DerivativesStrengthsLimitations
¹H NMR - Number of unique proton environments- Electronic environment of protons- Neighboring protons (spin-spin coupling)- Presence of conformers/isomers- NH protons: δ = 8.0–11.0 ppm (downfield)[1]- Imine proton (N=CH): δ = 7.5–8.5 ppm[1]- Formyl proton (CHO): ~δ 8.2 ppm[4]- Aliphatic/Aromatic protons: Standard ranges- High resolution- Provides detailed information on molecular connectivity- Excellent for identifying stereoisomers[5]- Lower sensitivity than MS- Complex spectra for large molecules- Solvent choice can affect chemical shifts[4]
¹³C NMR - Number of unique carbon environments- Carbon skeleton framework- Presence of carbonyl, imine, and other carbon-containing functional groups- Carbonyl carbon (C=O): δ = 150–180 ppm[1][6]- Imine carbon (C=N): δ = 140–160 ppm[1][7]- Aromatic/Aliphatic carbons: Standard ranges- Directly probes the carbon backbone- Less spectral overlap than ¹H NMR- Useful for discriminating between Z/E conformers, which can show a ~5 ppm shift for the carbonyl carbon[5]- Low natural abundance of ¹³C results in lower sensitivity- Quaternary carbons can have weak signals[8]
FT-IR - Presence or absence of specific functional groups- Information on bonding (e.g., hydrogen bonding)- N-H / NH₂ stretch: 3300–3500 cm⁻¹ (often broad)[1]- C=O stretch (amide): 1650–1750 cm⁻¹ (sharp, strong)[1]- C=N stretch (imine): 1580–1640 cm⁻¹[1]- Fast and non-destructive- Excellent for rapid confirmation of key functional groups- Sensitive to hydrogen bonding- Provides limited information on the overall molecular skeleton- The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret[9]
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (High-Resolution MS)- Structural information from fragmentation patterns- Molecular Ion Peak (M⁺): Corresponds to the molecular weight.- Fragmentation: Common losses include N₂, H₂O, or side-chain alkyl/aryl groups[1]- Extremely high sensitivity- Provides definitive molecular weight- Tandem MS (MS/MS) can elucidate fragmentation pathways for detailed structural insights[1]- Can be a destructive technique- May require derivatization to improve ionization and detection of certain compounds[10][11]- Does not provide information on stereochemistry

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the application of each technique to a novel this compound derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra to identify the chemical environment of hydrogen and carbon atoms.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for hydrazone derivatives to observe exchangeable NH protons.[4][7]

    • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[12][13]

    • Instrumentation: Place the sample in a standard 5 mm NMR tube. Acquire spectra on an NMR spectrometer (e.g., 300 or 500 MHz).[4][13]

    • ¹H NMR Acquisition: Acquire the spectrum using standard parameters. Typical spectra are obtained with 16-64 scans.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[13]

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and assign chemical shifts for all spectra.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

    • Instrumentation: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Sample Analysis: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and acquire the spectrum.[14] Typically, spectra are collected over a range of 4000–400 cm⁻¹.[9]

    • Data Analysis: Identify the characteristic absorption peaks corresponding to functional groups such as N-H, C=O, and C=N.[1] Compare the peak positions (in cm⁻¹) with established correlation tables.[15][16]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and study the fragmentation pattern of the derivative.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.

    • Ionization: Choose an appropriate ionization technique based on the analyte's polarity and size, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1][14] ESI is common for polar molecules like many this compound derivatives.

    • Instrumentation: Introduce the sample into the mass spectrometer. For ESI, this is often done via direct infusion or through a liquid chromatography (LC) system.[17]

    • Data Acquisition: Acquire the mass spectrum. In full scan mode, this will provide the molecular ion peak. For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[1]

    • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ in positive ESI mode) and correlate it with the expected molecular weight.[17] Interpret the fragmentation pattern to support the proposed structure.

Integrated Workflow for Structural Validation

The confirmation of a chemical structure is rarely achieved with a single technique. A logical, integrated workflow ensures comprehensive and unambiguous validation.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Synthesized this compound Derivative B FT-IR Analysis A->B C Mass Spectrometry A->C D NMR Spectroscopy (¹H, ¹³C, 2D) A->D E Functional Groups Confirmed? B->E F Correct Molecular Weight? C->F G Consistent NMR Data? D->G H Integrate All Spectroscopic Data E->H Yes J Re-evaluate Synthesis or Purify Sample E->J No F->H Yes F->J No G->H Yes G->J No I Structure Validated H->I

Caption: Integrated workflow for the structural validation of this compound derivatives.

References

Assessing the Purity of Synthesized Formylhydrazine: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Formylhydrazine, a versatile building block in medicinal chemistry and organic synthesis, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of final drug candidates. High-Performance Liquid Chromatography (HPLC) stands out as a primary and robust technique for this purpose.[1]

This guide provides a comparative overview of HPLC-based methods for assessing the purity of this compound, offering detailed experimental protocols and data presentation to aid in method selection and implementation. We will explore both a direct analysis approach and a common derivatization strategy, which is often employed to enhance the detection of small, polar molecules like this compound that lack a strong UV chromophore.[2][3]

Comparison of Analytical Approaches

Two primary HPLC-based strategies for this compound analysis are direct analysis and analysis following derivatization. The choice between these methods depends on the required sensitivity, the available equipment (detectors), and the complexity of the sample matrix.

Parameter Direct HPLC Analysis HPLC Analysis with Derivatization Alternative Methods (e.g., GC-MS, NMR)
Principle Direct separation and detection of this compound.Chemical modification of this compound to enhance detectability and chromatographic retention.Separation based on volatility (GC-MS) or analysis of the entire molecular structure (NMR).
Pros - Simple and rapid sample preparation.- Less potential for side reactions.- Increased sensitivity and selectivity.- Improved chromatographic peak shape and retention.- Provides structural information (NMR).- Can detect volatile impurities (GC-MS).
Cons - May have lower sensitivity due to poor UV absorbance.- Poor retention on standard C18 columns.[4]- More complex and time-consuming sample preparation.- Potential for incomplete derivatization or side product formation.- Can be less quantitative than HPLC.- NMR requires higher concentrations.- this compound may be thermally unstable for GC.[2]
Typical Detector UV (low wavelength), ELSD, or Mass Spectrometry (MS)UV-Vis (at the chromophore's λmax) or FluorescenceMass Spectrometry (MS) or Flame Ionization (FID) for GC; NMR detector.
Common Impurities Detected Starting materials (e.g., hydrazine (B178648), formic acid), side-reaction products.Derivatized impurities, excess derivatizing reagent.A broad range of volatile and non-volatile impurities.

Experimental Protocols

Below are detailed protocols for two common HPLC-based methods for the analysis of this compound.

Method 1: Direct Analysis by Reversed-Phase HPLC

This method is suitable for a straightforward and rapid assessment of this compound purity, particularly when coupled with a mass spectrometer or when high sensitivity is not the primary concern.

1. Instrumentation and Columns:

  • HPLC system with a UV or MS detector.

  • A reverse-phase C18 column (e.g., Newcrom R1 or similar) is recommended for better retention of polar analytes.[5]

2. Reagents and Mobile Phase:

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (0.1%) or Phosphoric acid (for non-MS applications)[5]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or MS (ESI+)

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve in 10 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Analysis by HPLC with Pre-column Derivatization

This method is preferred for achieving higher sensitivity and is particularly useful when only a UV-Vis detector is available. The derivatization agent reacts with the hydrazine moiety to form a product with a strong chromophore. Salicylaldehyde (B1680747) is a commonly used derivatizing agent for hydrazines.[6]

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Standard reversed-phase C18 column.

2. Reagents:

3. Derivatization and Sample Preparation:

  • Derivatizing Solution: Prepare a 1% (w/v) solution of salicylaldehyde in methanol.

  • Sample Solution: Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of methanol.

  • Derivatization Reaction: To 1 mL of the this compound solution, add 1 mL of the salicylaldehyde solution. Mix well and allow to react for 30 minutes at room temperature.

  • Dilute the reaction mixture to a suitable concentration with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of buffer and methanol (e.g., 25:75 v/v). The buffer can be prepared by dissolving 10 g of ammonium dihydrogen phosphate in 1000 mL of water.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C[6]

  • Injection Volume: 20 µL

  • Detection: UV at 360 nm[6]

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis synthesis Synthesized This compound weighing Weighing synthesis->weighing dissolution Dissolution in Mobile Phase/Solvent weighing->dissolution filtration Filtration (0.45 µm) dissolution->filtration autosampler Autosampler filtration->autosampler Inject column HPLC Column autosampler->column pump HPLC Pump (Mobile Phase) pump->column detector Detector (UV/MS) column->detector chromatogram Chromatogram detector->chromatogram Signal integration Peak Integration chromatogram->integration purity_calc Purity Calculation (% Area) integration->purity_calc purity_report Purity Report purity_calc->purity_report

References

Unveiling the Potency of Formylhydrazine Analogs: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Formylhydrazine analogs, a class of compounds characterized by the presence of a hydrazone or hydrazide moiety, have emerged as a promising scaffold in medicinal chemistry. This guide provides a comprehensive comparative analysis of the biological activity of various this compound analogs, supported by experimental data and detailed methodologies, to aid in the development of new and effective therapeutic strategies.

This analysis consolidates data from multiple studies to offer a comparative perspective on the anticancer and antimicrobial properties of these compounds. The presented data highlights the structure-activity relationships that govern their biological effects.

Anticancer Activity: A Tale of Potency and Selectivity

This compound analogs have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative analogs, showcasing their potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Analogs
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: Thiazole-Hydrazone-Indole Conjugates
Compound VIITubulin Polymerization1.68--
Series 2: Isatin-Hydrazones
Compound 4jMCF-7 (Breast)1.51Doxorubicin3.1
Compound 4kMCF-7 (Breast)3.56Doxorubicin3.1
Compound 4eMCF-7 (Breast)5.46Doxorubicin3.1
Compound 4eA2780 (Ovarian)18.96--
Series 3: Indolyl-Imidazopyridines
Compound 43Melanoma & Prostate Cancer Panel0.00975 (average)--
Series 4: Fluorinated Aminophenylhydrazines
Compound 6A549 (Lung)0.64--
Series 5: Pyrroloquinoxaline Derivatives
Compound 9Various Cancer Cell LinesSub-micromolar--
Compound 12Various Cancer Cell LinesSub-micromolar--
Series 6: Arylidene-hydrazinyl-thiazole Derivatives
Compound 2aMDA-MB-231 (Breast)3.92 (µg/mL)Cisplatin17.28 (µg/mL)
Compound 2aHeLa (Cervical)11.4 (µg/mL)Cisplatin26.12 (µg/mL)
Compound 2eHeLa (Cervical)11.1 (µg/mL)Cisplatin26.12 (µg/mL)
Series 7: 7-Chloroquinoline Hydrazones
Compound 23NCI-60 PanelSub-micromolar--
Compound 16SR (Leukemia)0.12--

Antimicrobial Activity: A Broad Spectrum of Action

This compound analogs also exhibit promising antimicrobial activity against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Analogs
Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 8: Pyrazole Derivatives
Compound 5hS. aureus0.78--
Compound 5hMRSA0.78--
Compound 5hB. subtilis0.78--
Compound 5iA. baumannii1.56--
Compound 6gGram-positive bacteria0.78--
Compound 6jA. baumannii0.78--
Series 9: Robenidine Analogs
Analog of RobenidineVRE0.5--
Indole-containing analogMRSA1.0--
Series 10: Aminoguanidine Hydrazones
Aminoguanidine HydrazoneGram-positive bacteria (MRSA)7.8 (µM)--

Mechanisms of Action: Unraveling the Molecular Pathways

A significant body of research points towards the inhibition of tubulin polymerization as a key mechanism for the anticancer activity of many this compound analogs. By disrupting microtubule dynamics, these compounds arrest the cell cycle and induce apoptosis.

Tubulin_Polymerization_Inhibition cluster_workflow Experimental Workflow: Tubulin Polymerization Assay cluster_pathway Signaling Pathway: Disruption of Microtubule Dynamics Tubulin Purified Tubulin Incubation Incubation at 37°C Tubulin->Incubation This compound This compound Analog This compound->Incubation Measurement Measure Absorbance (340 nm) Incubation->Measurement Analysis Data Analysis: Inhibition Curve Measurement->Analysis Analog This compound Analog Tubulin_dimers α/β-Tubulin Dimers Analog->Tubulin_dimers Binds to Colchicine Site Microtubules Microtubules Analog->Microtubules Inhibits Tubulin_dimers->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disrupted Spindle Formation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis_Induction_Workflow cluster_workflow Experimental Workflow: Apoptosis Assay (Annexin V-FITC) Cells Cancer Cells Treatment Treat with This compound Analog Cells->Treatment Staining Stain with Annexin V-FITC & PI Treatment->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Quantification Quantify Apoptotic Cells (Early and Late) Flow_Cytometry->Quantification

formylhydrazine as an alternative to other nucleophilic reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a nucleophilic reagent is pivotal to the success of a reaction, influencing yield, purity, and safety. This guide provides an objective comparison of formylhydrazine with other common nucleophilic reagents, offering insights into its performance in key synthetic transformations. By presenting available experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound (CH₄N₂O) is a derivative of hydrazine (B178648) that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a formyl moiety, allows it to be a valuable building block for a variety of heterocyclic compounds, such as triazoles and tetrazoles, which are significant in pharmaceutical development.[1][2] It typically appears as a colorless to pale yellow liquid with a pungent odor and exhibits both nucleophilic and reducing properties.[1]

The presence of the electron-withdrawing formyl group on the hydrazine core modulates its nucleophilicity compared to unsubstituted hydrazine. This electronic effect is a key consideration when selecting a nucleophile for a specific application.

Performance Comparison of Nucleophilic Reagents

Disclaimer: The data presented below is compiled from various sources and may not represent direct, head-to-head comparisons under identical reaction conditions. Readers are advised to consider the specific conditions outlined in the cited references.

Hydrazone Formation

Hydrazone formation is a condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative. It is a fundamental reaction in organic synthesis and bioconjugation.[3]

NucleophileCarbonyl CompoundSolventCatalystReaction TimeYield (%)Reference
This compound Acetone (B3395972)Not specifiedNot specifiedNot specifiedNot specified[2]
Hydrazine Hydrate (B1144303)Aromatic Aldehydes/KetonesAcetic AcidNone5-15 seconds32-98[4]
PhenylhydrazineBenzaldehyde50% aq. EthanolH₃O⁺pH dependent- (Kinetics Study)[5]
HydroxylamineAromatic/Aliphatic AldehydesTetrahydrofuranAcidSlower than hydrazone- (Kinetics Study)[4]

Note: A specific yield for the reaction of this compound with acetone to form 1-isopropylidene-2-formylhydrazine was not found in the provided search results, though the reaction is cited as a specific example of its use.[2]

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. The reaction proceeds via an intermediate imine or enamine, which is then reduced.

NucleophileCarbonyl CompoundReducing AgentSolventYield (%)Reference
This compound Aldehydes/KetonesNaBH₃CNMethanol(Implied use)[6]
Hydrazine HydrateAldehydes/KetonesNi-catalystNot specified61-99[7][8]
Primary AminesAldehydes/KetonesNaBH₃CNMethanol50-95[9]

Note: While this compound's structure is suitable for reductive amination, specific yield data in comparison to other nucleophiles was not found. The table reflects the general conditions and yields for this type of reaction with other nucleophiles.

Synthesis of Heterocycles (Pyrazoles)

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a classic method for synthesizing pyrazoles, a class of heterocycles with significant biological activity.

Nucleophile1,3-Dicarbonyl CompoundSolventReaction TimeYield (%)Reference
This compound α-phenyl-β-cyanoacetaldehydeNot specifiedNot specified(Used in synthesis)[10]
Hydrazine HydrateEthyl AcetoacetateEthanol4 hoursHigh[11]
PhenylhydrazineEthyl AcetoacetateEthanol4 hours95[11]

Experimental Protocols

Synthesis of this compound

Reaction: Hydrazine hydrate reacts with ethyl formate (B1220265) to produce this compound.[12]

Procedure:

  • A mixture of hydrazine monohydrate (0.21 mol) and ethyl formate (0.42 mol) is maintained at 0°C for 48 hours.[12]

  • The resulting crystals of N,N'-dithis compound (a side product) are removed by filtration.[13]

  • The filtrate, containing this compound, can be further purified. A patent suggests a method that results in a high yield of the desired product by carefully controlling the stoichiometry and temperature.[12]

General Protocol for Hydrazone Formation

Reaction: A carbonyl compound reacts with a hydrazine derivative to form a hydrazone.

Procedure:

  • Dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol).[14]

  • Add the hydrazine derivative (e.g., this compound, phenylhydrazine) to the solution, often in a 1:1 molar ratio.[14]

  • The reaction can be catalyzed by the addition of a small amount of acid (e.g., acetic acid).[1]

  • The reaction mixture is stirred at room temperature or heated under reflux. Reaction progress can be monitored by thin-layer chromatography (TLC).[15]

  • Upon completion, the product can be isolated by precipitation (e.g., by adding water) and collected by filtration.[15]

General Protocol for Reductive Amination

Reaction: An amine or hydrazine derivative reacts with a carbonyl compound in the presence of a reducing agent to form a more substituted amine.[6]

Procedure:

  • Dissolve the carbonyl compound and the amine/hydrazine derivative in a suitable solvent (e.g., methanol, dichloroethane).[6]

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the mixture.[6]

  • The reaction is typically stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up usually involves quenching the excess reducing agent, followed by extraction and purification of the amine product.

Visualizing Workflows and Relationships

Factors Affecting Nucleophilicity

The nucleophilicity of a hydrazine derivative is influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) increase nucleophilicity, while electron-withdrawing groups (EWGs) decrease it.

Nucleophilicity_Factors cluster_reagents Nucleophilic Reagents cluster_effects Electronic Effects cluster_reactivity Relative Nucleophilicity Hydrazine Hydrazine (H₂N-NH₂) High Higher Hydrazine->High Baseline This compound This compound (HCO-NH-NH₂) Inductive Inductive Effect This compound->Inductive -I (EWG) Resonance Resonance Effect This compound->Resonance -R (EWG) Phenylhydrazine Phenylhydrazine (Ph-NH-NH₂) Phenylhydrazine->Inductive -I (EWG) Phenylhydrazine->Resonance +R (EDG) Lower Lower Inductive->Lower Moderate Moderate Resonance->Moderate Resonance->Lower

Caption: Electronic effects of substituents on hydrazine derivatives and their impact on nucleophilicity.

Experimental Workflow: Comparison of Nucleophiles in Hydrazone Formation

This workflow outlines a general procedure for comparing the performance of different nucleophiles in a hydrazone formation reaction.

Hydrazone_Formation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Start Start: Select Carbonyl Compound and Nucleophiles Prepare Prepare Stock Solutions of Reactants Start->Prepare Setup Set up Parallel Reactions (Same Conditions) Prepare->Setup Initiate Initiate Reactions (e.g., add catalyst) Setup->Initiate Monitor Monitor Progress (TLC, LC-MS, NMR) Initiate->Monitor Quench Quench Reactions at Set Time Points Monitor->Quench Kinetics Determine Reaction Rates Monitor->Kinetics Isolate Isolate and Purify Products Quench->Isolate Analyze Analyze Products (Yield, Purity) Isolate->Analyze Compare Compare Performance (Yield, Rate, Purity) Analyze->Compare Kinetics->Compare

Caption: A generalized workflow for the comparative evaluation of nucleophiles in hydrazone formation.

Reductive Amination Using this compound

This diagram illustrates the key steps involved in a reductive amination reaction utilizing this compound.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Product & Analysis Carbonyl Aldehyde or Ketone Mixing Mix Reactants in Suitable Solvent Carbonyl->Mixing This compound This compound This compound->Mixing ReducingAgent Reducing Agent (e.g., NaBH₃CN) Reduction Reduction of Hydrazone ReducingAgent->Reduction ImineFormation In situ Hydrazone Formation Mixing->ImineFormation [H⁺] catalyst (optional) ImineFormation->Reduction Product N-Formyl-N'-alkyl/aryl Hydrazine Product Reduction->Product Workup Reaction Work-up & Purification Product->Workup Analysis Characterization (NMR, MS, etc.) Workup->Analysis

Caption: Workflow for the reductive amination of a carbonyl compound using this compound.

Discussion and Conclusion

This compound presents itself as a valuable nucleophilic reagent, particularly in the synthesis of heterocyclic compounds. The electron-withdrawing nature of the formyl group decreases its nucleophilicity relative to unsubstituted hydrazine. This can be advantageous in certain applications where modulating reactivity is desirable to improve selectivity or control reaction rates.

Furthermore, considering the high toxicity and carcinogenicity of hydrazine, derivatives like this compound are often explored as potentially safer alternatives, although they still require careful handling due to their own toxic properties.[1]

Ultimately, the choice of nucleophile will depend on the specific synthetic challenge, including the nature of the electrophile, desired product, and reaction conditions. This guide provides a foundational understanding of this compound's place within the arsenal (B13267) of nucleophilic reagents available to the modern chemist. Further head-to-head experimental studies would be invaluable in providing a more definitive quantitative comparison.

References

A Comparative Guide to the Cross-Reactivity of Formylhydrazine with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity, or more precisely, the chemoselectivity, of formylhydrazine with a variety of common functional groups. This compound is a valuable bifunctional reagent in organic synthesis and bioconjugation, prized for its ability to form stable hydrazone linkages with carbonyl compounds.[1] Understanding its reactivity profile with other functional groups is crucial for its effective and specific application in complex molecular environments. This document presents a summary of available experimental data, detailed experimental protocols for key reactions, and a comparative overview of its performance against alternative reagents.

Reactivity Profile of this compound: A Quantitative and Qualitative Comparison

This compound's primary reactivity stems from the nucleophilic amino group, which readily participates in condensation reactions with electrophilic carbonyl carbons of aldehydes and ketones.[1] The formyl group, being an amide, is significantly less reactive. The following table summarizes the reactivity of this compound with various functional groups based on available literature. Direct quantitative kinetic data for this compound across all functional groups is limited; therefore, reactivity is inferred from general principles of hydrazine (B178648) chemistry and specific reported reactions.

Functional GroupReactivity with this compoundTypical Reaction ConditionsProductNotes
Aldehydes High Mildly acidic (pH 4-6) or neutral, room temperatureN-FormylhydrazoneReaction is generally fast. Aromatic aldehydes with electron-withdrawing groups react faster.[2]
Ketones Moderate to High Mildly acidic (pH 4-6) or neutral, may require gentle heatingN-FormylhydrazoneReaction is typically slower than with aldehydes due to steric hindrance and reduced electrophilicity of the carbonyl carbon.[3]
Carboxylic Acids Low to Very Low Harsh conditions (high temperature, strong acid/base) may lead to side reactionsGenerally unreactive under conditions for hydrazone formationDirect reaction is unfavorable. Acylation of the hydrazide by the acid can occur under certain conditions, but this is not a primary pathway.[4]
Esters Low Requires elevated temperatures and/or catalysisCan lead to hydrazide formation or cyclization products depending on the ester structure.[5]Simple esters are generally poor substrates for this compound under mild conditions. Reaction with hydrazine hydrate (B1144303) to form hydrazides is common, suggesting this compound might react similarly under forcing conditions.[6]
Amides Very Low Generally unreactiveNo significant reactionAmide bonds are very stable and do not typically react with hydrazines under mild conditions.[7]
Thioesters Moderate Mildly acidic to neutral conditionsAcyl hydrazideThioesters are more reactive than esters and can be converted to the corresponding acyl hydrazide.[8][9]
Anilines Low Can act as a catalyst for hydrazone formationGenerally no direct reaction under hydrazone formation conditionsAniline and its derivatives can catalyze the formation of hydrazones.[10]

Experimental Protocols

General Protocol for N-Formylhydrazone Formation from an Aromatic Aldehyde

This protocol is a general guideline for the synthesis of an N-formylhydrazone from an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.1 mmol)

  • Ethanol (B145695) (5 mL)

  • Glacial acetic acid (catalytic amount, ~1-2 drops)

Procedure:

  • Dissolve the aromatic aldehyde in ethanol in a round-bottom flask.

  • Add this compound to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[11]

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

General Protocol for N-Formylhydrazone Formation from an Aliphatic Ketone

This protocol provides a general method for the synthesis of an N-formylhydrazone from an aliphatic ketone.

Materials:

  • Aliphatic ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Methanol (5 mL)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

Procedure:

  • In a round-bottom flask, dissolve the aliphatic ketone in methanol.

  • Add this compound to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature or gently heat to 40-50°C to increase the reaction rate. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[12][13]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the chemoselectivity of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results start Start reagents Prepare Solutions: - this compound - Substrates (Aldehyde, Ketone, Ester, etc.) start->reagents mix Mix this compound and Substrate reagents->mix conditions Set Reaction Conditions (pH, Temp, Time) mix->conditions monitor Monitor Reaction (TLC, LC-MS) conditions->monitor workup Work-up and Isolation monitor->workup characterize Characterize Product (NMR, MS, IR) workup->characterize quantify Determine Yield and Purity characterize->quantify compare Compare Reactivity quantify->compare

Experimental workflow for assessing this compound cross-reactivity.

Logical Relationship of this compound Reactivity

The chemoselectivity of this compound is dictated by the electrophilicity of the carbonyl carbon and steric accessibility. The diagram below illustrates the logical relationship governing its reactivity with different functional groups.

reactivity_logic cluster_reactivity Decreasing Electrophilicity of Carbonyl Carbon This compound\n(Nucleophile) This compound (Nucleophile) Aldehyde Aldehyde (High Reactivity) This compound\n(Nucleophile)->Aldehyde Fast Reaction Ketone Ketone (Moderate Reactivity) This compound\n(Nucleophile)->Ketone Slower Reaction Thioester Thioester (Moderate Reactivity) This compound\n(Nucleophile)->Thioester Moderate Reaction Ester Ester (Low Reactivity) This compound\n(Nucleophile)->Ester Slow/No Reaction (under mild conditions) Amide Amide (Very Low Reactivity) This compound\n(Nucleophile)->Amide No Reaction (under mild conditions) Carboxylic_Acid Carboxylic Acid (Very Low Reactivity) This compound\n(Nucleophile)->Carboxylic_Acid No Reaction (under mild conditions)

Reactivity hierarchy of this compound with carbonyl compounds.

Alternatives to this compound

While this compound is a potent reagent for hydrazone formation, several alternatives exist, each with its own advantages and disadvantages. The choice of reagent often depends on the specific application, desired stability of the conjugate, and reaction conditions.

ReagentFunctional GroupLinkage FormedKey AdvantagesKey Disadvantages
Hydrazine Hydrate HydrazineHydrazoneReadily available, highly reactive.Can be explosive, toxic, and may lead to side reactions due to the presence of two nucleophilic amino groups.
Phenylhydrazine HydrazinePhenylhydrazoneForms crystalline derivatives, useful for characterization.[14]Increased steric hindrance can slow down the reaction compared to hydrazine.[5]
Semicarbazide SemicarbazideSemicarbazoneForms highly crystalline derivatives.Lower reactivity compared to hydrazines.
Aminooxy Compounds AminooxyOximeForms more stable linkages compared to hydrazones, especially at neutral and acidic pH.[10]Generally slower reaction rates than with hydrazines.[10]
Hydrazinonicotinamide (HYNIC) HydrazineHydrazoneWidely used in radiolabeling of peptides and proteins due to its efficient and chemoselective reaction.[13][15]Requires synthesis of the HYNIC moiety.

Conclusion

This compound exhibits high chemoselectivity for aldehydes and ketones over other functional groups such as carboxylic acids, esters, and amides under mild reaction conditions. This selectivity makes it an excellent tool for the specific modification of biomolecules and the synthesis of complex organic structures. Aldehydes are generally more reactive than ketones. While direct reaction with esters and amides is sluggish, thioesters present a viable substrate for acyl hydrazide formation. For applications requiring even greater stability, aminooxy compounds forming oxime linkages are a suitable alternative, albeit with slower reaction kinetics. The provided experimental protocols and comparative data serve as a valuable resource for researchers to effectively utilize this compound in their synthetic endeavors.

References

Formylhydrazine: A Comparative Performance Benchmark in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Formylhydrazine's Performance in the Synthesis of 1,2,4-Triazoles and 1,3,4-Oxadiazoles.

This compound is a versatile and pivotal building block in the realm of organic and medicinal chemistry.[1] Its bifunctional nature, possessing both a formyl group and a hydrazine (B178648) moiety, renders it an essential precursor for the synthesis of a variety of nitrogen-containing heterocycles.[1] This guide provides a comprehensive performance benchmark of this compound in two key reactions of significant interest in drug discovery: the synthesis of 1,2,4-triazoles and 2-amino-1,3,4-oxadiazoles. We present a comparative analysis against alternative synthetic strategies, supported by quantitative data and detailed experimental protocols.

Synthesis of 1,2,4-Triazoles: this compound Precursor vs. One-Pot Hydrazine/Formamide (B127407) Method

The 1,2,4-triazole (B32235) ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] A common and high-yielding industrial method for the synthesis of the parent 1,2,4-triazole involves the reaction of hydrazine with an excess of formamide.[4][5][6] Mechanistically, this reaction is understood to proceed through the in-situ formation of this compound as a key intermediate.[7]

This section benchmarks the direct one-pot synthesis from hydrazine and formamide against a hypothetical pathway starting from isolated this compound.

MetricOne-Pot Hydrazine + FormamideStarting from this compound (Hypothetical)
Starting Materials Hydrazine Hydrate (B1144303), FormamideThis compound, Formamide
Typical Yield 92-98%[4][5][6]High (expected, as it's a key intermediate)
Reaction Temperature 140-210 °C[4][5]Likely similar high temperatures required for cyclization
Key Reagents/Catalysts None (thermal)None (thermal)
Advantages High yield, one-pot process, readily available and inexpensive starting materials.[6]Potentially cleaner reaction with fewer byproducts related to excess hydrazine.
Disadvantages Requires a large excess of formamide, high temperatures can lead to decomposition and colored impurities.[5][6]Requires pre-synthesis and isolation of this compound, which adds an extra step.
Experimental Protocol: One-Pot Synthesis of 1,2,4-Triazole from Hydrazine and Formamide

This protocol is based on the high-yield method described in the literature.[5][6]

Materials:

  • Hydrazine hydrate

  • Formamide

Procedure:

  • Preheat formamide (at least a 4:1 molar ratio to hydrazine) to 160-180 °C in a reaction vessel equipped with a distillation apparatus.

  • Slowly add hydrazine hydrate to the hot formamide.

  • During the addition, continuously remove water, ammonia, and formic acid by distillation.

  • After the addition is complete, maintain the reaction temperature for approximately 1.5 hours.

  • Remove the excess formamide by vacuum distillation.

  • The residual 1,2,4-triazole can be purified by crystallization from a suitable solvent such as ethyl acetate (B1210297) or methyl ethyl ketone.[5]

experimental_workflow_1 start Start preheat Preheat Formamide (160-180 °C) start->preheat add_hydrazine Slowly Add Hydrazine Hydrate preheat->add_hydrazine distill Continuous Distillation (H₂O, NH₃, HCOOH) add_hydrazine->distill maintain_temp Maintain Temperature (1.5 hours) distill->maintain_temp vacuum_distill Vacuum Distillation (remove excess formamide) maintain_temp->vacuum_distill crystallize Crystallization (e.g., Ethyl Acetate) vacuum_distill->crystallize end End (Pure 1,2,4-Triazole) crystallize->end

Fig. 1: Experimental workflow for the one-pot synthesis of 1,2,4-triazole.

Synthesis of 2-Amino-1,3,4-Oxadiazoles: this compound vs. Other Acylhydrazides

2-Amino-1,3,4-oxadiazoles are another class of heterocyclic compounds with significant biological activities, making them attractive targets in drug discovery.[8][9][10] A common synthetic route involves the cyclization of an acylhydrazine with cyanogen (B1215507) bromide or a similar reagent. Here, we compare the performance of this compound in this reaction to that of benzoylhydrazine, a commonly used acylhydrazine.

MetricThis compoundBenzoylhydrazine
Starting Materials This compound, Cyanogen HalideBenzoylhydrazine, Cyanogen Halide
Product 2-Amino-1,3,4-oxadiazole2-Amino-5-phenyl-1,3,4-oxadiazole
Reported Yield 87%[11]85%[11]
Key Reagents Cyanogen Chloride, K₂CO₃Cyanogen Chloride, K₂CO₃
Solvent Methanol (B129727)Methanol
Advantages Provides the unsubstituted 2-amino-1,3,4-oxadiazole core.Yields a phenyl-substituted derivative which can be a target molecule itself.
Disadvantages The product is a small, potentially highly polar molecule which can be challenging to isolate.The starting material is more complex than this compound.
Experimental Protocol: Synthesis of 2-Amino-1,3,4-oxadiazole from this compound

This protocol is adapted from a general procedure for the synthesis of 2-amino-1,3,4-oxadiazoles.[11]

Materials:

  • This compound

  • Cyanogen chloride

  • Potassium carbonate

  • Methanol

Procedure:

  • Dissolve this compound in methanol and cool the solution to 5 °C.

  • Slowly introduce cyanogen chloride while maintaining the temperature at 5 °C.

  • Warm the reaction mixture to 30 °C and stir for 1 hour.

  • Cool the mixture to 0 °C and slowly add finely ground potassium carbonate in portions, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting suspension at room temperature for 3 hours.

  • Filter the suspension to remove inorganic salts.

  • Concentrate the filtrate and recrystallize the residue from acetone (B3395972) to obtain 2-amino-1,3,4-oxadiazole.[11]

experimental_workflow_2 start Start dissolve Dissolve this compound in Methanol (5 °C) start->dissolve add_cncl Add Cyanogen Chloride (at 5 °C) dissolve->add_cncl warm_stir Warm to 30 °C and Stir (1 hr) add_cncl->warm_stir cool_add_k2co3 Cool to 0 °C and Add K₂CO₃ (portions) warm_stir->cool_add_k2co3 stir_rt Stir at Room Temp (3 hrs) cool_add_k2co3->stir_rt filter Filter stir_rt->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize (from Acetone) concentrate->recrystallize end End (2-Amino-1,3,4-oxadiazole) recrystallize->end

Fig. 2: Experimental workflow for the synthesis of 2-amino-1,3,4-oxadiazole.

Conclusion

This compound demonstrates excellent performance as a precursor in the synthesis of key heterocyclic scaffolds. In the case of 1,2,4-triazole synthesis, its in-situ generation from hydrazine and formamide provides a highly efficient and industrially viable one-pot process. For the synthesis of 2-amino-1,3,4-oxadiazoles, this compound serves as a valuable starting material, providing the unsubstituted core in high yield, comparable to that of other acylhydrazides. The choice between using this compound directly or generating it in-situ will depend on the specific requirements of the synthesis, including scale, desired purity, and the availability of starting materials. This comparative guide provides the necessary data to make an informed decision for your research and development needs.

References

A Comparative Guide to the Validation of Analytical Methods for Formylhydrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of formylhydrazine, a reactive and potentially genotoxic compound, is critical in pharmaceutical development and safety assessment. Direct analysis is often challenging due to its high polarity and low UV absorbance. This guide provides an objective comparison of validated analytical methods for the quantification of hydrazine (B178648), a closely related compound, which can be adapted for this compound. The information presented is based on experimental data from various studies and is intended to assist in the selection and implementation of appropriate analytical methodologies.

Comparison of Analytical Methods for Hydrazine Quantification

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the performance of common analytical techniques for hydrazine determination.

Analytical MethodDerivatizing AgentAnalyteMatrixLinearity RangeLODLOQAccuracy/RecoveryReference
HPLC-UV SalicylaldehydeHydrazineDrug Substance (Pantoprazole)3.1 - 9.4 ppm1.03 ppm3.1 ppm98.21% - 100.18%[1][2]
Spectrophotometry p-DimethylaminobenzaldehydeHydrazineDrug Substance0.2 - 27 µg/g0.2 µg/g0.6 µg/g97.8% - 100.0%[3]
GC-MS AcetoneHydrazineDrug Substance0.1 - 10 ppm-0.1 ppm79% - 117%
GC-MS -1,1-Dimethylhydrazine Transformation ProductsAqueous Solution4 orders of magnitude1 - 5 µg/L-Near quantitative extraction for most analytes[4][5]
HPLC-UV 2,4-Dinitrophenylhydrazine (DNPH)Formaldehyde (B43269)Drug Substance0.33 - 333 ppm0.1 ppm--[6][7]

Experimental Workflows and Method Validation

A general workflow for the validation of an analytical method for this compound quantification, from sample preparation to data analysis, is illustrated below. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and accurate results.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_Prep Sample Preparation & Derivatization cluster_Analysis Chromatographic Analysis cluster_Validation Method Validation (ICH Q2(R1)) cluster_Reporting Data Analysis & Reporting Sample Sample Collection (e.g., Drug Substance) Derivatization Derivatization (e.g., with Aldehyde) Sample->Derivatization Chromatography Instrumental Analysis (HPLC-UV or GC-MS) Derivatization->Chromatography Inject derivatized sample Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Specificity Specificity Linearity Linearity LOD_LOQ LOD & LOQ Accuracy Accuracy Precision Precision Robustness Robustness Data_Analysis->Specificity Data_Analysis->Linearity Data_Analysis->LOD_LOQ Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->Robustness Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

The following are representative protocols for the quantification of hydrazine, which can serve as a starting point for developing a method for this compound.

HPLC-UV Method with Pre-column Derivatization

This method is suitable for quantifying trace levels of hydrazine in pharmaceutical substances.[1][2]

  • Principle: Hydrazine is derivatized with an aldehyde (e.g., salicylaldehyde) to form a stable hydrazone that can be detected by a UV detector at a specific wavelength.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).

  • Reagents:

  • Procedure:

    • Standard Preparation: Prepare a stock solution of hydrazine standard and dilute to a known concentration.

    • Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and add the derivatizing agent.

    • Derivatization: Allow the reaction to proceed under controlled conditions (e.g., specific time and temperature) to ensure complete formation of the hydrazone.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min.

      • Detection wavelength: 360 nm.

      • Injection volume: 20 µL.

    • Quantification: Inject the prepared standard and sample solutions into the HPLC system. Calculate the amount of hydrazine in the sample by comparing the peak area of the derivatized product in the sample chromatogram to that of the standard.

Spectrophotometric Method

This method offers a simpler and more cost-effective approach for hydrazine quantification.[3]

  • Principle: Hydrazine reacts with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow-colored complex (azine), which can be measured spectrophotometrically.

  • Instrumentation:

    • UV-Visible Spectrophotometer.

  • Reagents:

    • Reagent solution: 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol (B145695) and 4 mL of concentrated hydrochloric acid.

    • Standard solution: Prepare a stock solution of hydrazine sulfate (B86663) and dilute to a working concentration of 0.5 µg/mL in methanol.

  • Procedure:

    • Standard Curve Preparation: Prepare a series of hydrazine standard solutions of different concentrations.

    • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.

    • Color Development: To both standard and sample solutions, add the reagent solution and allow the color to develop for a specified time.

    • Measurement: Measure the absorbance of the resulting solutions at the wavelength of maximum absorption (around 455 nm) against a reagent blank.

    • Quantification: Determine the concentration of hydrazine in the sample by referring to the standard curve.

GC-MS Method with Headspace Analysis

This is a highly sensitive and selective method, particularly suitable for complex matrices and trace-level quantification.

  • Principle: Hydrazine is derivatized with a ketone (e.g., acetone) to form a volatile azine. The headspace of the sample vial is then injected into the GC-MS for separation and detection.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Headspace autosampler.

    • Capillary column suitable for the separation of volatile compounds.

  • Reagents:

    • Derivatizing agent: Acetone.

    • Diluent: A high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Standard and Sample Preparation: Accurately weigh the standard or sample into a headspace vial. Add the diluent and the derivatizing agent (acetone).

    • Incubation: Seal the vial and incubate at a specific temperature for a set time to allow for derivatization and equilibration of the derivative in the headspace.

    • GC-MS Analysis:

      • The headspace autosampler injects a portion of the vapor phase from the vial into the GC inlet.

      • The components are separated on the GC column and detected by the mass spectrometer.

    • Quantification: The quantification is based on the peak area of the characteristic ion of the derivatized hydrazine. An internal standard can be used to improve accuracy and precision.

Conclusion

The validation of analytical methods for this compound quantification is essential for ensuring the safety and quality of pharmaceutical products. While direct validated methods for this compound are not widely published, the methods established for hydrazine, particularly those involving derivatization followed by HPLC-UV, GC-MS, or spectrophotometric analysis, provide a robust starting point. The choice of method should be based on the specific requirements of the analysis, and a thorough validation according to ICH guidelines is necessary to demonstrate its suitability for the intended purpose.[8]

References

A Comparative Analysis of Formylhydrazine and Semicarbazide for Carbonyl Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of aldehydes and ketones is a critical step in their detection and quantification, converting them into more stable and readily analyzable forms. Among the various reagents employed for this purpose, formylhydrazine and semicarbazide (B1199961) are two prominent options. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most suitable reagent for specific research and development needs.

Reaction Mechanism: A Shared Pathway

Both this compound and semicarbazide react with carbonyl compounds through a nucleophilic addition-elimination mechanism, also known as a condensation reaction, to form formylhydrazones and semicarbazones, respectively. The reaction is typically acid-catalyzed.[1] The general mechanism involves the nucleophilic attack of the terminal amine group of the hydrazine (B178648) derivative on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond.

ReactionMechanism cluster_this compound This compound cluster_semicarbazide Semicarbazide RCOR R-C(=O)-R' (Aldehyde/Ketone) ProtonatedCarbonyl R-C(=O⁺H)-R' RCOR->ProtonatedCarbonyl Protonation H2NY H₂N-Y (Derivatizing Agent) TetrahedralIntermediate R-C(OH)(NH₂⁺-Y)-R' H2NY->TetrahedralIntermediate Proton H⁺ ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Carbinolamine R-C(OH)(NH-Y)-R' TetrahedralIntermediate->Carbinolamine Deprotonation ProtonatedCarbinolamine R-C(OH₂⁺)(NH-Y)-R' Carbinolamine->ProtonatedCarbinolamine Protonation Product R-C(=N-Y)-R' (Hydrazone/Semicarbazone) ProtonatedCarbinolamine->Product Elimination of H₂O Water H₂O ProtonatedCarbinolamine->Water Y_formyl Y = -CHO Y_semi Y = -C(=O)NH₂

Caption: General reaction mechanism for the derivatization of carbonyls.

Comparative Performance Analysis

ParameterThis compound (inferred from Hydrazine Derivatives)SemicarbazideKey Considerations
Reaction Rate Generally rapid, acid-catalyzed.Reaction can be slower, with the initial nucleophilic attack often being the rate-limiting step.[2]This compound, being a smaller molecule, may exhibit faster kinetics due to less steric hindrance.
Derivative Stability Formylhydrazones are generally stable, though susceptible to hydrolysis under acidic conditions.[3]Semicarbazones are also stable crystalline solids, making them suitable for identification by melting point.[4]The stability of both derivatives is sufficient for most analytical applications, but prolonged storage in acidic solutions should be avoided.
Detection Limit (LOD) Can achieve low ng/mL to pg/mL levels in HPLC-MS/MS.[5]Can achieve low μg/kg levels in HPLC with fluorescence detection.[6]The choice of analytical technique significantly influences the achievable detection limits.
Limit of Quantification (LOQ) In the range of ng/mL to pg/mL.[5]In the range of μg/kg.[6]Method validation is crucial to establish accurate LOQs for specific analytes and matrices.
Recovery (%) Typically in the range of 95-108%.[5]Not explicitly stated in the reviewed literature.Recovery can be influenced by the extraction method and the complexity of the sample matrix.
Precision (RSD %) Generally below 15%.[5]Not explicitly stated in the reviewed literature.Good precision is achievable with optimized and validated analytical methods.

Experimental Protocols

Detailed methodologies for the derivatization of carbonyl compounds using this compound and semicarbazide are provided below. The protocol for this compound is adapted from established procedures for hydrazine derivatives like DNPH.[7]

This compound Derivatization Protocol
  • Reagent Preparation: Prepare a 0.1 M solution of this compound in a suitable solvent such as acetonitrile. Acidify the solution with a small amount of a strong acid (e.g., sulfuric acid) to catalyze the reaction.

  • Sample Preparation: Dissolve the carbonyl-containing sample in a minimal amount of a compatible solvent.

  • Derivatization Reaction:

    • To 1 mL of the sample solution, add 1 mL of the this compound reagent solution.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 40-60°C) for 30-60 minutes. Reaction conditions may need optimization depending on the reactivity of the carbonyl compound.

  • Sample Cleanup (if necessary):

    • After the reaction is complete, the mixture can be neutralized with a suitable base.

    • For complex matrices, a solid-phase extraction (SPE) step may be required to remove excess reagent and interferences.

  • Analysis: The resulting formylhydrazone solution can be directly analyzed by HPLC or other suitable chromatographic techniques.

Semicarbazide Derivatization Protocol
  • Reagent Preparation: Semicarbazide is often used as its hydrochloride salt due to the instability of the free base.[4] Prepare a stock solution of semicarbazide hydrochloride. A basic reagent like sodium acetate (B1210297) is typically added to liberate the free semicarbazide in the reaction mixture.[2]

  • Sample Preparation: Dissolve the aldehyde or ketone sample in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Derivatization Reaction:

    • Add the carbonyl compound solution to the semicarbazide hydrochloride stock solution.

    • Add sodium acetate to the mixture.

    • Gently warm the solution to facilitate dissolution and reaction.

    • Allow the mixture to cool to room temperature, and then in an ice bath to promote crystallization of the semicarbazone derivative.

  • Product Isolation and Purification:

    • Collect the crystalline semicarbazone product by suction filtration.

    • Wash the crystals with cold water and then a small amount of cold ethanol.

    • The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

  • Analysis: The purified semicarbazone can be characterized by its melting point or analyzed by spectroscopic methods.

Experimental Workflow

The general workflow for the derivatization and analysis of carbonyl compounds using either this compound or semicarbazide is depicted below.

ExperimentalWorkflow SamplePrep Sample Preparation (Dissolution in Solvent) Derivatization Derivatization Reaction (Incubation/Heating) SamplePrep->Derivatization ReagentPrep Reagent Preparation (this compound or Semicarbazide Solution) ReagentPrep->Derivatization Cleanup Sample Cleanup (e.g., SPE, Filtration) Derivatization->Cleanup Analysis Instrumental Analysis (e.g., HPLC, GC-MS) Cleanup->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Caption: A generalized experimental workflow for carbonyl derivatization.

Conclusion and Recommendations

Both this compound and semicarbazide are effective reagents for the derivatization of aldehydes and ketones. The choice between them depends on the specific application and analytical requirements.

  • This compound is likely to offer faster reaction kinetics and may be more suitable for automated, high-throughput analytical methods, particularly when coupled with sensitive detection techniques like mass spectrometry. Its smaller size could also be advantageous for derivatizing sterically hindered carbonyls.

  • Semicarbazide is a well-established reagent that typically forms stable, crystalline derivatives. This makes it particularly useful for the classical identification and characterization of unknown carbonyl compounds through melting point determination.

For quantitative analysis in complex matrices, the performance of both reagents will be highly dependent on the optimization of reaction conditions and the subsequent analytical methodology. It is recommended to perform method validation to ensure accuracy, precision, and sensitivity for the specific carbonyl compounds of interest.

References

A Comparative Guide to the Stereoselectivity of Reactions Involving Formylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Formylhydrazine, as a versatile building block, readily forms formylhydrazones and other acylhydrazone derivatives that can participate in a variety of stereoselective reactions. This guide provides an objective comparison of the stereochemical outcomes of three major classes of asymmetric reactions involving these derivatives: Diels-Alder reactions, 1,3-dipolar cycloadditions, and Mannich reactions. The performance of different catalytic systems is supported by experimental data, and detailed protocols for key examples are provided to facilitate the application of these methods in a research setting.

Asymmetric Diels-Alder ([4+2] Cycloaddition) Reactions

The aza-Diels-Alder reaction, where a nitrogen-containing dienophile or diene participates, is a powerful tool for the synthesis of nitrogen-containing six-membered rings. Acylhydrazones can serve as precursors to reactive dienophiles. The use of chiral Lewis acid catalysts is a common strategy to induce enantioselectivity in these transformations.

Comparison of Chiral Lewis Acid Catalysts

A particularly effective system for the asymmetric Diels-Alder reaction of 1-hydrazinodienes involves the use of copper(II) bis(oxazoline) complexes as chiral Lewis acid catalysts. These catalysts effectively coordinate to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile, leading to high levels of stereoselectivity.

EntryDieneDienophileCatalystSolventdr (exo:endo)ee (%)Yield (%)
11-(N,N-diallyloxycarbonylhydrazino)-1,3-butadieneN-acryloyl-4-tert-butyloxazolidinone(S,S)-t-Bu-box-Cu(SbF₆)₂CH₂Cl₂>20:19995
21-(N,N-diallyloxycarbonylhydrazino)-1,3-butadieneN-crotonoyl-4-tert-butyloxazolidinone(S,S)-t-Bu-box-Cu(SbF₆)₂CH₂Cl₂>20:19892
31-(N,N-diallyloxycarbonylhydrazino)-2-methyl-1,3-butadieneN-acryloyl-4-tert-butyloxazolidinone(S,S)-t-Bu-box-Cu(SbF₆)₂CH₂Cl₂>20:19790

Data synthesized from studies on 1-hydrazinodienes which are closely related to this compound derivatives.

Experimental Protocol: Copper(II) Bis(oxazoline)-Catalyzed Asymmetric Diels-Alder Reaction

Materials:

  • 1-(N,N-diallyloxycarbonylhydrazino)-1,3-butadiene (1.0 equiv)

  • N-acryloyl-4-tert-butyloxazolidinone (1.5 equiv)

  • (S,S)-t-Bu-box-Cu(SbF₆)₂ (10 mol%)

  • Powdered 4 Å molecular sieves

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the (S,S)-t-Bu-box-Cu(SbF₆)₂ catalyst (10 mol%) and powdered 4 Å molecular sieves.

  • Add anhydrous dichloromethane to the flask, and cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Add the N-acryloyl-4-tert-butyloxazolidinone (1.5 equiv) to the catalyst suspension and stir for 15-30 minutes.

  • To the resulting mixture, add a solution of 1-(N,N-diallyloxycarbonylhydrazino)-1,3-butadiene (1.0 equiv) in anhydrous dichloromethane dropwise over 10 minutes.

  • Allow the reaction to stir at the specified temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Asymmetric 1,3-Dipolar Cycloaddition Reactions

This compound derivatives can be converted into nitrones, which are valuable 1,3-dipoles for the synthesis of five-membered isoxazolidine (B1194047) rings. The stereochemical outcome of these cycloadditions can be controlled using chiral Lewis acid catalysts.

Comparison of Chiral Lewis Acid Catalysts for Nitrone Cycloadditions

Chiral titanium(IV) complexes have shown considerable success in catalyzing the asymmetric 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated aldehydes. The catalyst coordinates to the aldehyde, lowering its LUMO energy and creating a chiral pocket that directs the cycloaddition.

EntryNitroneDipolarophileCatalystSolventdr (endo:exo)ee (%)Yield (%)
1C-Phenyl-N-methylnitroneAcrolein(S,S)-Bis-Ti(IV) oxide-BINOLCH₂Cl₂>95:59285
2C-Naphthyl-N-methylnitroneAcrolein(S,S)-Bis-Ti(IV) oxide-BINOLCH₂Cl₂>95:59488
3C-Phenyl-N-benzylnitroneCrotonaldehyde(S,S)-Bis-Ti(IV) oxide-BINOLCH₂Cl₂>90:109082

Data is representative of the performance of this catalytic system in related reactions.

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition of a Nitrone

Materials:

  • Nitrone (e.g., C-phenyl-N-methylnitrone, derived from the corresponding formylhydrazone) (1.0 equiv)

  • Acrolein (1.2 equiv)

  • (S,S)-Bis-Ti(IV) oxide-BINOL complex (10 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, prepare the chiral bis-Ti(IV) catalyst by reacting Ti(Oi-Pr)₄ with (S)-BINOL in anhydrous dichloromethane.

  • Cool the catalyst solution to -20 °C.

  • To this solution, add the nitrone (1.0 equiv).

  • Slowly add acrolein (1.2 equiv) to the reaction mixture.

  • Stir the reaction at -20 °C for the specified time, monitoring its progress by TLC.

  • After the reaction is complete, quench it with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the isoxazolidine product.

  • Analyze the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a three-component reaction that forms a new C-C bond and a C-N bond, leading to the synthesis of β-amino carbonyl compounds. N-acylhydrazones are excellent imine surrogates in these reactions, and their stereoselective additions can be achieved with high efficiency using chiral catalysts.

Comparison of Catalytic Systems for Asymmetric Mannich Reactions of Acylhydrazones

Both chiral metal complexes and organocatalysts have been successfully employed in asymmetric Mannich reactions of acylhydrazones. Chiral N,N'-dioxide-metal complexes, for instance, have demonstrated high enantioselectivities in the reaction of β-keto esters with N-acylhydrazones.

EntryNucleophileAcylhydrazoneCatalystSolventdree (%)Yield (%)
1β-keto esterN-benzoyl-p-anisaldehyde hydrazoneL-Pipe-N,N'-dioxide-Ni(OTf)₂Toluene (B28343)>99:19895
2β-keto esterN-benzoylbenzaldehyde hydrazoneL-Pipe-N,N'-dioxide-Ni(OTf)₂Toluene>99:19693
3β-keto amideN-benzoyl-p-anisaldehyde hydrazoneL-Pipe-N,N'-dioxide-Mg(OTf)₂Toluene>99:19790

Data is based on reactions of N-acylhydrazones with high stereochemical control.

Experimental Protocol: Chiral N,N'-Dioxide-Ni(II) Catalyzed Asymmetric Mannich Reaction

Materials:

  • β-keto ester (1.2 equiv)

  • N-benzoyl-p-anisaldehyde hydrazone (1.0 equiv)

  • Chiral N,N'-dioxide ligand (e.g., L-Pipe-N,N'-dioxide) (6 mol%)

  • Ni(OTf)₂ (5 mol%)

  • 4 Å molecular sieves

  • Toluene, anhydrous

Procedure:

  • To a flame-dried reaction tube, add the chiral N,N'-dioxide ligand (6 mol%), Ni(OTf)₂ (5 mol%), and 4 Å molecular sieves.

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour.

  • Add the N-benzoyl-p-anisaldehyde hydrazone (1.0 equiv) to the catalyst mixture.

  • Add the β-keto ester (1.2 equiv) and stir the reaction at the specified temperature.

  • Monitor the reaction by TLC. Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash chromatography.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these stereoselective transformations, the following diagrams, generated using the DOT language, illustrate a general reaction pathway, a typical experimental workflow, and the logical relationships influencing the stereochemical outcome.

reaction_pathway This compound This compound Formylhydrazone Formylhydrazone This compound->Formylhydrazone Aldehyde Aldehyde/Ketone Aldehyde->Formylhydrazone ActivatedComplex Activated Chiral Complex Formylhydrazone->ActivatedComplex ChiralCatalyst Chiral Catalyst (e.g., Lewis Acid) ChiralCatalyst->ActivatedComplex StereoselectiveReaction Stereoselective Reaction ActivatedComplex->StereoselectiveReaction Reactant Diene / Dipolarophile / Nucleophile Reactant->StereoselectiveReaction Product Enantioenriched Product StereoselectiveReaction->Product

Caption: General pathway for a stereoselective reaction involving a formylhydrazone.

experimental_workflow Start Start: Assemble Reaction Components ReactionSetup Reaction Setup: Inert atmosphere, solvent, temperature control Start->ReactionSetup Monitoring Reaction Monitoring: TLC / LC-MS ReactionSetup->Monitoring Workup Work-up: Quenching, extraction, drying Monitoring->Workup Purification Purification: Flash Chromatography Workup->Purification Analysis Stereochemical Analysis Purification->Analysis NMR ¹H NMR (for dr) Analysis->NMR HPLC Chiral HPLC (for ee) Analysis->HPLC End End: Characterized Enantioenriched Product NMR->End HPLC->End

Caption: A typical experimental workflow for assessing stereoselectivity.

logical_relationships Factors Key Factors Catalyst Chiral Catalyst - Ligand Structure - Metal Center Factors->Catalyst Substrate Substrate - Hydrazone Structure - Co-reactant Structure Factors->Substrate Conditions Reaction Conditions - Temperature - Solvent - Additives Factors->Conditions Outcome Stereochemical Outcome Catalyst->Outcome Substrate->Outcome Conditions->Outcome Diastereoselectivity Diastereoselectivity (dr) Outcome->Diastereoselectivity Enantioselectivity Enantioselectivity (ee) Outcome->Enantioselectivity

Caption: Factors influencing the stereochemical outcome of the reactions.

Conclusion

The stereoselective transformation of this compound derivatives is a potent strategy for the synthesis of chiral molecules. As demonstrated, the choice of reaction type—Diels-Alder, 1,3-dipolar cycloaddition, or Mannich reaction—and the selection of an appropriate chiral catalyst are critical for achieving high levels of stereocontrol. Copper(II)-bis(oxazoline) complexes, chiral titanium(IV) catalysts, and chiral N,N'-dioxide-metal complexes have all proven to be highly effective in their respective reaction classes, consistently delivering products with excellent diastereomeric ratios and enantiomeric excesses. The provided experimental protocols and workflows serve as a practical starting point for researchers aiming to leverage these powerful synthetic methods in their own work. Careful optimization of reaction conditions, including solvent, temperature, and additives, remains a key factor in maximizing stereoselectivity for any given substrate combination.

Bridging Theory and Experiment: A Comparative Analysis of Formylhydrazine's Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of computational predictions versus experimental results for formylhydrazine reveals a strong concordance in molecular structure and properties, underscoring the predictive power of modern quantum chemical methods. This guide provides a side-by-side comparison of theoretical and experimental data, offering valuable insights for researchers in computational chemistry, spectroscopy, and drug development.

This compound (HCONHNH₂), a molecule of interest in various chemical and biological contexts, serves as an excellent case study for benchmarking computational models against experimental realities. Quantum chemical calculations, primarily using ab initio and Density Functional Theory (DFT) methods, predict the existence of two stable conformers: a more stable syn-periplanar form and a less stable anti-periplanar form.[1] Experimental investigations, most notably through microwave spectroscopy, have confirmed the presence of the syn-periplanar conformer in the gas phase.[1]

Structural Harmony: Bond Lengths and Angles

Table 1: Comparison of Predicted and Experimental Geometries for the syn-periplanar Conformer of this compound

ParameterComputational (B3LYP/cc-pVTZ)Experimental (Microwave Spectroscopy)
Bond Lengths (Å)
C=O1.215Data not available
C-N1.365Data not available
N-N1.418Data not available
N-H (amide)1.012Data not available
N-H (hydrazine)1.018, 1.019Data not available
C-H1.108Data not available
Bond Angles (°)
O=C-N124.7Data not available
C-N-N120.3Data not available
H-N-N111.4Data not available
H-N-C119.7Data not available
H-N-H108.1Data not available
O=C-H122.5Data not available
N-C-H112.8Data not available

Table 2: Predicted Geometry for the anti-periplanar Conformer of this compound

ParameterComputational (B3LYP/cc-pVTZ)
Bond Lengths (Å)
C=O1.211
C-N1.378
N-N1.423
N-H (amide)1.011
N-H (hydrazine)1.017, 1.018
C-H1.111
Bond Angles (°)
O=C-N121.3
C-N-N121.8
H-N-N110.2
H-N-C118.5
H-N-H107.5
O=C-H123.4
N-C-H115.3

Vibrational Frequencies: A Tale of Two Spectroscopies

The vibrational modes of this compound, which correspond to the stretching and bending of its bonds, can be probed experimentally using infrared (IR) spectroscopy and computationally through frequency calculations. The comparison between theoretical and experimental vibrational frequencies provides a critical test for the accuracy of the computational method's description of the potential energy surface of the molecule.

Microwave spectroscopy has experimentally determined the lowest torsional frequency for the syn-periplanar conformer to be 77(15) cm⁻¹.[1] This value corresponds to the twisting motion around the C-N bond and is a key parameter for understanding the molecule's flexibility.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeComputational (B3LYP/cc-pVTZ)Experimental (IR Spectroscopy)
NH₂ asymmetric stretch3420~3400
NH₂ symmetric stretch3330~3300
C=O stretch1730~1700
NH₂ scissoring1620~1600
C-N stretch1380Data not available
N-N stretch1050Data not available
C-N torsion~8077(15) (Microwave)[1]

Note: The experimental IR data is based on typical frequency ranges for the respective functional groups and a publicly available spectrum without detailed assignments.[2] The computational values are from ab initio and DFT calculations.

Energetics and Dipole Moments

Quantum chemical calculations predict that the syn-periplanar conformer is more stable than the anti-periplanar form by 10-14 kJ/mol.[1] The barrier to interconversion between these two forms is calculated to be 92.2 kJ/mol at the B3LYP/cc-pVTZ level.[1]

The dipole moment, a measure of the molecule's overall polarity, has also been both calculated and experimentally measured. For the syn-periplanar conformer, the experimentally determined total dipole moment is 2.41(3) D.[1]

Workflow for Comparison

The process of comparing computational predictions with experimental results follows a logical workflow, as illustrated in the diagram below. This process is fundamental in computational chemistry for validating theoretical models and gaining deeper insights into molecular behavior.

G cluster_computational Computational Prediction cluster_experimental Experimental Measurement comp_method Select Computational Method (e.g., DFT, ab initio) basis_set Choose Basis Set (e.g., cc-pVTZ) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc comp_results Predicted Properties (Bond lengths, angles, frequencies) freq_calc->comp_results comparison Comparison and Analysis comp_results->comparison exp_technique Select Experimental Technique (e.g., Microwave, IR, GED) sample_prep Sample Preparation exp_technique->sample_prep data_acq Data Acquisition sample_prep->data_acq data_analysis Data Analysis data_acq->data_analysis exp_results Experimental Data (Structure, spectra) data_analysis->exp_results exp_results->comparison

Caption: Workflow for comparing computational and experimental data.

Experimental Protocols

A brief overview of the key experimental techniques used for characterizing this compound is provided below.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of molecules in the gas phase.[3][4][5][6][7] This technique is highly sensitive to the molecule's moments of inertia, from which very precise molecular structures (bond lengths and angles) can be derived for small molecules.

Typical Experimental Setup:

  • Microwave Source: A tunable source, such as a klystron or a Gunn diode, generates microwave radiation.

  • Sample Cell: The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure.

  • Detector: A detector, often a crystal diode, measures the microwave power that passes through the sample.

  • Modulation: Stark modulation, which involves applying a square-wave electric field across the sample, is often used to improve the signal-to-noise ratio.

By scanning the frequency of the microwave source and detecting the absorption of radiation by the sample, a rotational spectrum is obtained. The frequencies of the absorption lines are then used to determine the rotational constants of the molecule, which are inversely related to its moments of inertia.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[8][9][10][11][12] It involves scattering a beam of high-energy electrons off a jet of gaseous molecules and analyzing the resulting diffraction pattern.

Typical Experimental Procedure:

  • Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated from an electron gun.

  • Sample Introduction: The gaseous sample is introduced into the vacuum chamber through a nozzle, forming a molecular jet that intersects the electron beam.

  • Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecules.

  • Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector, which is typically a photographic plate or a CCD camera.

The analysis of the radial distribution of the scattered electron intensity provides information about the internuclear distances in the molecule. By fitting a theoretical model of the molecular structure to the experimental diffraction data, precise bond lengths, bond angles, and torsional angles can be determined.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels.[13][14][15] The resulting spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber) and provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Typical Experimental Setup:

  • IR Source: A broadband infrared source, such as a globar or a Nernst glower, emits radiation.

  • Interferometer (FTIR): In modern Fourier Transform IR (FTIR) spectrometers, the IR beam is passed through an interferometer (e.g., a Michelson interferometer) to encode the spectral information.

  • Sample Compartment: The sample (gas, liquid, or solid) is placed in the path of the IR beam.

  • Detector: A detector, such as a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector, measures the intensity of the transmitted radiation.

The resulting interferogram is then mathematically transformed (via Fourier transform) to produce the familiar IR spectrum. The positions, intensities, and shapes of the absorption bands provide valuable information about the molecule's structure and bonding.

References

Cross-Validation of Formylhydrazine Purity: A Comparative Guide to Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates like formylhydrazine is a cornerstone of drug development and manufacturing. Relying on a single analytical method can introduce bias and may not detect all potential impurities. The use of orthogonal analytical methods—techniques that measure the same attribute through different physicochemical principles—provides a more robust and reliable assessment of a compound's purity.[1]

This guide offers an objective comparison of four key orthogonal analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Iodometric Titration, and UV-Vis Spectrophotometry. By understanding the principles, strengths, and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality and safety of their materials.

Data Presentation: Comparative Purity Analysis

The following table summarizes typical quantitative results for the purity assessment of a single batch of this compound using four orthogonal analytical methods. This data is illustrative, designed to highlight the differences in precision and reporting that can be expected from each technique.

Analytical MethodPrinciple of DetectionPurity (% Assay)Relative Standard Deviation (RSD %)Key Impurities Detected
HPLC (UV Detection) Differential partitioning between mobile and stationary phases, detected by UV absorbance.99.5%0.2%Unreacted starting materials, synthesis by-products with chromophores.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass-based identification.99.3%0.4%Residual solvents, volatile thermal degradation products.
Iodometric Titration Redox reaction where this compound is oxidized by a standard iodine solution.99.1%0.8%Quantifies total reducing substances; non-specific to individual impurities.
UV-Vis Spectrophotometry Measurement of light absorbance after derivatization to form a colored compound.98.9%1.2%Quantifies total hydrazine-like compounds capable of derivatization.

Experimental Protocols

Detailed and robust protocols are essential for accurate and reproducible purity validation. Below are representative methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC) - Stability-Indicating Method

This reverse-phase HPLC method is designed to separate this compound from its potential impurities and degradation products.[2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of a water/acetonitrile (95:5 v/v) mixture to create a 100 µg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents or thermally labile by-products.[5][6][7] this compound itself is not highly volatile, so this method focuses on the impurity profile.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A medium-polarity capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C (Split mode, 20:1).

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 35 to 450.

  • Sample Preparation: Dissolve approximately 50 mg of this compound in 1 mL of a suitable solvent (e.g., methanol) known to be free of interfering impurities.

Iodometric Titration for Total Purity Assay

This classic titrimetric method provides an assay of total reducing substances, based on the oxidation of the hydrazine (B178648) moiety.[8][9][10][11]

  • Principle: this compound is quantitatively oxidized by a standardized solution of potassium iodate (B108269) in a strong acid medium. The endpoint is detected by the disappearance of iodine's color in an immiscible organic layer (e.g., carbon tetrachloride or chloroform). The reaction is: KIO₃ + 2N₂H₃CHO + 2HCl → KCl + ICl + 2N₂ + 2HCOOH + 2H₂O

  • Reagents:

    • Standardized 0.025 M Potassium Iodate (KIO₃) solution.

    • Concentrated Hydrochloric Acid (HCl).

    • Carbon Tetrachloride or Chloroform.

  • Procedure:

    • Accurately weigh about 100-150 mg of this compound into a 250 mL iodine flask.

    • Add 30 mL of concentrated HCl and 20 mL of deionized water.

    • Add 5 mL of carbon tetrachloride to serve as the indicator layer.

    • Titrate with the 0.025 M KIO₃ solution, stoppering and shaking vigorously after each addition.

    • As the endpoint is approached, the violet color of iodine in the organic layer will fade. Continue titrating dropwise until the violet color completely disappears.

  • Calculation: The purity is calculated based on the stoichiometry of the reaction and the volume of KIO₃ titrant used.

UV-Vis Spectrophotometry via Derivatization

This method quantifies this compound by reacting it with an aldehyde to form a hydrazone, which has a strong chromophore suitable for UV-Vis analysis.[12][13] p-Dimethylaminobenzaldehyde is a common derivatizing agent.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Principle: this compound reacts with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow-colored azine derivative, which is measured colorimetrically.

  • Reagents:

    • p-Dimethylaminobenzaldehyde reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL ethanol (B145695) and 4 mL concentrated HCl.

    • This compound standard solutions.

  • Procedure:

    • Calibration Curve: Prepare a series of standard solutions of this compound (e.g., 1-10 µg/mL). To 10 mL of each standard, add 2 mL of the derivatizing reagent, mix well, and allow 15 minutes for color development.

    • Sample Preparation: Prepare a sample solution of this compound estimated to be within the calibration range. Treat 10 mL of this solution with 2 mL of the derivatizing reagent in the same manner as the standards.

    • Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax), typically around 458 nm, against a reagent blank.

  • Calculation: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Visualizing the Workflow

Diagrams help clarify the relationships and processes involved in a robust purity assessment strategy.

cluster_0 Cross-Validation Workflow Sample This compound Batch HPLC HPLC Purity & Impurities Sample->HPLC GCMS GC-MS Volatile Impurities Sample->GCMS Titration Titration (Total Assay) Sample->Titration UVVis UV-Vis (Total Hydrazides) Sample->UVVis Compare Compare Results HPLC->Compare GCMS->Compare Titration->Compare UVVis->Compare Report Final Purity Report Compare->Report cluster_1 Analytical Method Relationships Chromatography Chromatographic (Separation-Based) HPLC HPLC Chromatography->HPLC GCMS GC-MS Chromatography->GCMS Spectroscopy Spectroscopic (Interaction with Light) Spectroscopy->GCMS UVVis UV-Vis Spectroscopy->UVVis Classical Classical (Stoichiometric) Titration Titration Classical->Titration

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Formylhydrazine is a versatile hydrazine (B178648) derivative utilized in organic synthesis and medicinal chemistry as a precursor for various nitrogen-containing heterocycles.[1] However, it is also a hazardous chemical that requires strict handling and disposal protocols to ensure the safety of laboratory personnel and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This compound is classified as a substance that causes skin and eye irritation, and may cause respiratory irritation.[2] It is considered toxic, potentially carcinogenic, and may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Therefore, all work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Hand Protection: Wear appropriate protective gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

  • Body Protection: A lab coat or other appropriate protective clothing must be worn to prevent skin exposure.[4][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]

Physicochemical Data for this compound

For quick reference, the key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula CH₄N₂O[7][8]
Molecular Weight 60.06 g/mol [2][8]
Appearance White crystals or colorless to pale yellow liquid[3][5]
Melting Point 51 - 58 °C / 123.8 - 136.4 °F[9]
Flash Point 112 °C / 233.6 °F[6][9]
Solubility Soluble in water[3][7]
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Questionable Carcinogen[2][5][10]

Operational Plan: Step-by-Step Disposal Procedures

The proper disposal of this compound and associated waste is a critical step in the laboratory workflow. Chemical waste generators are responsible for correctly classifying and managing hazardous waste in compliance with all local, regional, and national regulations.[6]

Step 1: Waste Segregation and Collection

  • Collect all waste this compound, including surplus or non-recyclable solutions, in a dedicated, properly labeled, and sealed hazardous waste container.[2][4]

  • Similarly, collect any materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) in a separate, clearly labeled solid waste container.[5]

Step 2: Waste Container Labeling

  • Label the waste container clearly with "HAZARDOUS WASTE" and the full chemical name, "this compound".[4]

  • Include hazard pictograms for irritant and other relevant classifications.[2]

  • Ensure the label includes the accumulation start date and the responsible researcher's name.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] The storage area should be cool and dry.[3]

Step 4: Arranging for Professional Disposal

  • Do not attempt to neutralize or dispose of this compound down the drain.[2]

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.

Emergency Protocol: Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

For Small Spills:

  • Ensure adequate ventilation.[5]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like dry sand or earth.[11]

  • Carefully sweep or scoop up the absorbed material, avoiding the generation of dust.[2][5]

  • Place the collected waste into a suitable, labeled container for disposal.[5]

  • Clean the spill area with soap and water.[11]

For Large Spills:

  • Evacuate all personnel from the immediate area.[4]

  • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[4]

  • Do not attempt to clean up a large spill yourself.[4]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the safe handling and disposal of this compound waste in a laboratory setting.

Formylhydrazine_Disposal_Workflow start Start: Handling this compound ppe 1. Wear Required PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood generate_waste 3. Generate this compound Waste (Unused chemical, contaminated items) fume_hood->generate_waste segregate 4. Segregate Waste (Liquid vs. Solid) generate_waste->segregate spill Spill Occurs generate_waste->spill label_container 5. Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container store_waste 6. Store in Designated Area (Cool, Dry, Ventilated, Secure) label_container->store_waste contact_disposal 7. Contact Licensed Disposal Service store_waste->contact_disposal end End: Waste Picked Up contact_disposal->end spill_response Execute Spill Response Protocol spill->spill_response spill_response->segregate

References

Essential Safety and Operational Guide for Handling Formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of formylhydrazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against the hazards associated with this compound, which include skin, eye, and respiratory irritation.[1][2][3] It is also considered a questionable carcinogen.[1] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield should be used where splashing is a risk.To prevent eye irritation or serious eye damage from dust particles or splashes.[1][2][3]
Hand Protection Appropriate chemical-resistant gloves.[1] Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[3][4]To prevent skin contact, which can cause irritation.[1][2][3] Use proper glove removal technique to avoid contaminating hands.
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] This includes a lab coat or coveralls.To protect the skin from accidental contact with this compound.[1] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5] A dust mask may be worn for large quantities.[4]To protect against inhalation of dust, which can cause respiratory tract irritation.[1][2][3] A full respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risks. This involves proper engineering controls, storage, and handling procedures.

Engineering Controls:

  • Work in a well-ventilated area. Use adequate ventilation to keep airborne concentrations low.[1]

  • Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[1]

Storage:

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry area away from incompatible substances such as strong oxidizing agents and strong bases.[1]

  • Protect from moisture as this compound is hygroscopic.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.

  • Dispensing: Minimize dust generation and accumulation when handling the solid form.[1]

  • During Use: Avoid contact with eyes, skin, and clothing.[1] Do not breathe in the dust.[1]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Decontamination: Remove contaminated clothing and wash it before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential hazards.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5]

  • Disposal of Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Contact a licensed professional waste disposal service to dispose of this material.[3]

  • Container Disposal: Dispose of the container to an approved waste disposal plant.[2][3] Do not reuse empty containers.

  • Spill Cleanup: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][3] Ensure the area is well-ventilated.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Formylhydrazine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Weigh/Dispense Chemical in Ventilated Area B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Segregate & Label Waste E->F G Dispose of Waste via Approved Channels F->G H Doff & Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.